Technical Documentation Center

1-(Morpholin-4-YL)propane-1,2-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Morpholin-4-YL)propane-1,2-dione

Core Science & Biosynthesis

Foundational

chemical structure and properties of 1-(Morpholin-4-YL)propane-1,2-dione

An In-Depth Technical Guide to 1-(Morpholin-4-YL)propane-1,2-dione: Structure, Properties, and Synthetic Strategies Disclaimer: Direct experimental data for 1-(Morpholin-4-YL)propane-1,2-dione is limited in publicly acce...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-(Morpholin-4-YL)propane-1,2-dione: Structure, Properties, and Synthetic Strategies

Disclaimer: Direct experimental data for 1-(Morpholin-4-YL)propane-1,2-dione is limited in publicly accessible literature. This guide provides a comprehensive technical overview based on well-established principles of its constituent chemical moieties: the α-keto amide core and the morpholine scaffold. The properties, synthetic protocols, and applications described herein are predictive and extrapolated from extensively studied analogous compounds.

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, certain structural motifs consistently emerge due to their favorable biological and physicochemical properties. These "privileged structures" serve as versatile frameworks for designing novel therapeutic agents. 1-(Morpholin-4-YL)propane-1,2-dione represents a fascinating convergence of two such powerful moieties. It combines the α-keto amide group, a key component in numerous natural products and enzyme inhibitors, with the morpholine ring, a heterocyclic scaffold renowned for enhancing the pharmacokinetic profiles of drug candidates.[1][2][3]

The α-keto amide functionality is characterized by its unique electronic properties and reactivity, featuring two electrophilic carbonyl centers and two potential nucleophilic sites.[1][4][5] This duality allows it to act either as a non-covalent binding element through hydrogen bonding or as a reactive "warhead" that forms covalent bonds with enzyme targets, particularly serine and cysteine residues.[2] Concurrently, the morpholine ring, a saturated heterocycle, is frequently incorporated into drug molecules to improve water solubility, metabolic stability, and overall druglikeness.[6][7]

This technical guide aims to construct a detailed profile of 1-(Morpholin-4-YL)propane-1,2-dione. By dissecting the known chemistry of α-keto amides and morpholine derivatives, we will project its chemical structure, properties, and reactivity. We will further propose robust synthetic and purification methodologies and discuss its potential applications, particularly as a valuable building block for researchers, scientists, and drug development professionals.

Chemical Structure and Predicted Physicochemical Properties

The structure of 1-(Morpholin-4-YL)propane-1,2-dione integrates a propane backbone functionalized with a terminal morpholine amide and an adjacent ketone.

Caption: Chemical structure of 1-(Morpholin-4-YL)propane-1,2-dione.

Predicted Physicochemical Data
PropertyPredicted ValueSource/Method
IUPAC Name 1-(Morpholin-4-yl)propane-1,2-dioneIUPAC Nomenclature
Molecular Formula C₇H₁₁NO₃Elemental Composition
Molecular Weight 157.17 g/mol Calculation
Topological Polar Surface Area 46.6 ŲCalculation
Hydrogen Bond Acceptors 3 (2 carbonyl O, 1 ether O)Structural Analysis
Hydrogen Bond Donors 0Structural Analysis
Rotatable Bonds 1 (C-C bond between carbonyls)Structural Analysis
Predicted Solubility High in water and polar organic solventsBased on morpholine moiety[7][8]
Predicted Basicity (pKa) ~4-5 (for conjugate acid)Less basic than piperidine[3]
Structural Insights and Causality
  • The α-Keto Amide Core: The vicinal dicarbonyl system dictates the molecule's reactivity. The electron-withdrawing nature of the amide group enhances the electrophilicity of the adjacent ketone.[9] The planarity of the α-keto amide moiety can be influenced by substituents; however, with a relatively small propane chain, a largely planar conformation is expected, which is often crucial for fitting into enzyme active sites.[1] This structural feature is key to its potential as a covalent inhibitor.[2]

  • The Morpholine Moiety: The inclusion of the morpholine ring is anticipated to confer high water solubility, a desirable trait for bioavailability and formulation.[6][10] The ether oxygen atom makes the nitrogen atom less basic compared to piperidine due to electron withdrawal.[3] This moderate basicity can be advantageous in reducing off-target effects associated with highly basic compounds while still allowing for salt formation for purification or formulation purposes.

Synthesis and Purification Strategies

While no specific synthesis for 1-(Morpholin-4-YL)propane-1,2-dione has been reported, several reliable methods for constructing α-keto amides can be adapted.

G start Starting Materials: - 2-Oxobutanoic Acid Derivative (A) - Morpholine (B) step1 Step 1: Amide Coupling Couple (A) and (B) using a standard coupling reagent (e.g., EDC/HOBt). start->step1 workup1 Aqueous Workup Extract with organic solvent. step1->workup1 purify1 Purification Flash Chromatography or Recrystallization. workup1->purify1 product Final Product: 1-(Morpholin-4-YL)propane-1,2-dione purify1->product alt_start Alternative Start: 1-(Morpholin-4-yl)propan-1-one alt_step1 Oxidation Oxidize the α-carbon using an oxidizing agent (e.g., SeO2 or TEMPO-based systems). alt_start->alt_step1 alt_step1->workup1

Caption: Proposed synthetic workflow for 1-(Morpholin-4-YL)propane-1,2-dione.

Experimental Protocol 1: Synthesis via Amidation of an α-Keto Acid

This approach is one of the most direct methods, involving the coupling of an activated α-keto acid with morpholine.[11][12]

  • Activation of α-Keto Acid: To a solution of 2-oxobutanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • Amidation: Cool the mixture back to 0 °C. In a separate flask, dissolve morpholine (2.5 eq) in anhydrous DCM. Slowly add the morpholine solution to the activated α-keto acid chloride solution.

  • Quenching and Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol 2: Purification by Flash Column Chromatography

The basicity of the morpholine nitrogen can lead to significant peak tailing on standard silica gel. This protocol is optimized to mitigate this issue.[13]

  • Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point is a gradient of ethyl acetate in hexanes. Crucially, add 0.5-1% triethylamine (Et₃N) to the eluent system to neutralize the acidic silanol groups on the silica gel. Aim for an Rf value of approximately 0.3 for the target compound.

  • Column Preparation: Dry-pack a column with silica gel and then flush with the initial, low-polarity eluent system (containing Et₃N).

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the prepared column.

  • Elution: Run the column using a gradient of increasing polarity (e.g., from 10% to 50% ethyl acetate in hexanes), ensuring the eluent always contains the triethylamine additive.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent and triethylamine under reduced pressure.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. The following data are predicted based on the analysis of analogous α-keto amides and morpholine derivatives.[14][15][16][17]

SpectroscopyFeaturePredicted Chemical Shift / FrequencyRationale
¹H NMR -CH₃ (propane)δ 2.2 - 2.5 ppm (s, 3H)Singlet, deshielded by two adjacent carbonyl groups.
-CH₂- (propane)Not applicablePropane-1,2-dione structure.
Morpholine -CH₂-N-δ 3.5 - 3.8 ppm (m, 4H)Protons adjacent to the amide nitrogen.
Morpholine -CH₂-O-δ 3.6 - 3.9 ppm (m, 4H)Protons adjacent to the ether oxygen.
¹³C NMR C=O (Ketone)δ 190 - 205 ppmKetone carbonyls are highly deshielded.
C=O (Amide)δ 160 - 170 ppmAmide carbonyls are typically less deshielded than ketones.
Morpholine -CH₂-N-δ 42 - 48 ppmStandard range for morpholine carbons adjacent to nitrogen.
Morpholine -CH₂-O-δ 65 - 70 ppmStandard range for morpholine carbons adjacent to oxygen.
-CH₃ (propane)δ 25 - 30 ppmAliphatic carbon adjacent to a carbonyl.
IR Spectroscopy C=O Stretch (Ketone)1710 - 1730 cm⁻¹Typical frequency for an aliphatic ketone.
C=O Stretch (Amide)1640 - 1670 cm⁻¹Lower frequency due to resonance delocalization in the amide bond.[16]
Mass Spec (EI) Molecular Ion (M⁺)m/z = 157Corresponds to the molecular weight of C₇H₁₁NO₃.

Reactivity and Potential Applications in Drug Development

The unique structure of 1-(Morpholin-4-YL)propane-1,2-dione makes it a highly attractive candidate for applications in medicinal chemistry and as a versatile synthetic intermediate.

Chemical Reactivity

The molecule's reactivity is dominated by the α-dicarbonyl system. The ketone carbonyl is more electrophilic than the amide carbonyl and is the primary site for nucleophilic attack. This reactivity is central to its potential biological applications, particularly as an enzyme inhibitor.[18]

Potential Applications as an Enzyme Inhibitor

Many potent enzyme inhibitors, including those for proteases and histone deacetylases, utilize an α-keto amide moiety as an electrophilic "warhead".[1][18] This group can react with nucleophilic residues like serine or cysteine in an enzyme's active site to form a stable, covalent hemiacetal or hemithioacetal adduct, leading to potent and often irreversible inhibition.

G inhibitor 1-(Morpholin-4-YL)propane-1,2-dione Ketone Amide enzyme Enzyme Active Site Serine-OH inhibitor:k->enzyme:ser Nucleophilic Attack complex Covalent Hemiacetal Complex (Inhibited Enzyme) enzyme->complex Covalent Bond Formation

Caption: Mechanism of covalent inhibition by an α-keto amide.

The morpholine component plays a critical supporting role. It can form non-covalent interactions (e.g., hydrogen bonds with water or receptor residues) and its favorable physicochemical properties can ensure the molecule reaches its biological target effectively.[1]

Conclusion

While direct experimental investigation of 1-(Morpholin-4-YL)propane-1,2-dione is needed for definitive characterization, a robust and scientifically-grounded profile can be constructed from the extensive knowledge of its core components. This molecule emerges as a compound of significant interest, possessing the high-potential α-keto amide warhead scaffold combined with the pharmacokinetically advantageous morpholine ring. The synthetic and purification protocols outlined in this guide provide a clear and actionable path for its preparation and isolation. Its predicted properties make it a prime candidate for screening in drug discovery programs targeting enzymes with nucleophilic active site residues and a valuable, bifunctional building block for organic synthesis.

References

  • Di Micco, S., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 64(8), 4473-4501. [Link]

  • Di Micco, S., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. [Link]

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. R Discovery. [Link]

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Thieme Chemistry. [Link]

  • Ogiwara, Y. (2025). (PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate. [Link]

  • Tantillo, N. et al. (2024). α-Ketoamides-based Covalent Inhibitors in Drug Discovery: Current Status and Synthetic Methods. ChemRxiv. [Link]

  • Bhati, K., et al. (2016). Recent Advances in the Catalytic Synthesis of α-Ketoamides. Chemical Reviews, 116(13), 7428-7466. [Link]

  • Gulea, M., et al. (2016). Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. Chemical Reviews, 116(13), 7467-7528. [Link]

  • Wikipedia. (2024). Morpholine. Wikipedia, the free encyclopedia. [Link]

  • Sharma, N., et al. (2025). Recent Advances in the Catalytic Synthesis of α-Ketoamides. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. . [Link]

  • Wang, Y., et al. (2022). One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents. The Journal of Organic Chemistry, 87(4), 1894-1904. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of α-Keto-Imides via Oxidation of Ynamides. Organic Letters, 9(10), 1987-1990. [Link]

  • Gulea, M., et al. (2016). Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. ACS Publications. [Link]

  • Zhang, L., et al. (2021). Structures of α-ketoamides 110−118 developed by Zhang et al. ResearchGate. [Link]

  • Li, Y., et al. (2021). Synthesis of α-ketoamides via oxidative amidation of diazo compounds with O-benzoyl hydroxylamines as nitrogen source and the oxidant. Organic & Biomolecular Chemistry, 19(3), 603-607. [Link]

  • Khan, I., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • Honda, D., et al. (2021). An acidic morpholine derivative containing glyceride from thraustochytrid, Aurantiochytrium. Scientific Reports, 11(1), 6828. [Link]

  • Mondal, P., & Ghorai, M. K. (2020). Oxidative cleavage of β‐keto amides to α‐keto amides by O2. Angewandte Chemie International Edition, 59(32), 13268-13272. [Link]

  • Mondal, M., et al. (2021). A green, practical & scalable approach towards the synthesis of valuable α-keto amides using a metal-free catalyst under solvent-free conditions. New Journal of Chemistry, 45(10), 4646-4653. [Link]

  • CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google P
  • Swain, S. P., et al. (2024). Copper catalyzed expeditious synthesis of α-ketoamides: a review of synthesis and mechanism of reactions. ChemRxiv. [Link]

  • Andrews, I. P., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ACS Sustainable Chemistry & Engineering. [Link]

  • Butler, F., et al. (2003). α-Keto amides as precursors to heterocycles—generation and cycloaddition reactions of piperazin-5-one nitrones. MURAL - Maynooth University. [Link]

  • Synthesis of α‐ketoamides via amidation of aroylformic acid. (n.d.). ResearchGate. [Link]

  • Organic & Biomolecular Chemistry - RSC Publishing. (2025). Royal Society of Chemistry. [Link]

  • Lecomte, F., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 13(21), 3794. [Link]

  • Peng, B., & Movassaghi, M. (2017). Flexible and Chemoselective Oxidation of Amides to α-Keto Amides and α-Hydroxy Amides. Journal of the American Chemical Society, 139(20), 6833-6836. [Link]

  • Ntaganda, R., et al. (2008). Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia. Chemical Communications, (34), 4052-4054. [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Organic Chemistry at CU Boulder. [Link]

  • US4739051A - Preparation of morpholine - Google P
  • Maelia, A. L., & Allen, H. C. (2018). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A, 122(4), 1038-1047. [Link]

  • LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Bull, J. A., et al. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters, 15(4), 812-815. [Link]

  • Sardon, H., & Mecerreyes, D. (2014). Morpholine-2,5-diones - Their Preparation and Exploitation. ResearchGate. [Link]

  • not_important. (2008). Synthesis of Phenylpropan-1,2-dione via acetylene? The Vespiary. [Link]

  • Bhadra, J., et al. (2015). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. Current Protocols in Nucleic Acid Chemistry, 62, 4.65.1-4.65.26. [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 1-(Morpholin-4-yl)propane-1,2-dione Derivatives: A Technical Guide for Protease Inhibitor Development

Executive Summary The 1-(morpholin-4-yl)propane-1,2-dione scaffold represents a highly privileged α -ketoamide warhead in modern medicinal chemistry. Recognized for its critical role in the development of reversible cova...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(morpholin-4-yl)propane-1,2-dione scaffold represents a highly privileged α -ketoamide warhead in modern medicinal chemistry. Recognized for its critical role in the development of reversible covalent inhibitors against cysteine and serine proteases—such as the SARS-CoV-2 main protease (Mpro)[1], human calpains[2], and enterovirus 3C proteases[3]—this structural motif balances potent electrophilicity with favorable drug-like properties.

As a Senior Application Scientist, I have structured this technical guide to move beyond standard operational procedures. Here, we will dissect the causality behind the pharmacokinetic (PK) behavior of these derivatives, detailing why specific structural modifications dictate metabolic fate, and providing a self-validating framework for their preclinical evaluation.

Mechanistic Rationale: The Alpha-Ketoamide Pharmacophore

To optimize a drug's PK profile, one must first understand the biophysical causality of its target engagement. The 1-(morpholin-4-yl)propane-1,2-dione derivative functions via a two-part mechanism:

  • The 1,2-Dione Electrophile: The adjacent carbonyl groups create a highly electron-deficient α -keto carbon. Upon entering the protease active site, the catalytic nucleophile (e.g., Cys145 in SARS-CoV-2 Mpro) attacks this carbon, forming a tetrahedral hemithioacetal intermediate[1]. This reversible covalent bond drastically reduces the dissociation rate ( koff​ ), leading to a prolonged target residence time compared to non-covalent analogues.

  • The Morpholine Ring (P1' Subsite Occupation): Unlike simple aliphatic amides (e.g., diethylamide), the morpholine ring restricts the conformational flexibility of the amide nitrogen. The oxygen heteroatom acts as a hydrogen bond acceptor, improving aqueous solubility without introducing a highly basic center that could trap the molecule in acidic lysosomal compartments. Crucially, the cyclic nature of morpholine sterically shields the α -carbons from rapid Cytochrome P450 (CYP3A4)-mediated N-dealkylation, thereby reducing intrinsic hepatic clearance ( CLint​ ).

Mechanism A 1,2-Dione Warhead (Electrophilic Center) C Nucleophilic Attack (Thiolate on α-Keto C) A->C B Protease Active Site (Catalytic Cysteine) B->C D Tetrahedral Intermediate (Hemithioacetal) C->D Transition State E Reversible Covalent Inhibition Complex D->E Oxyanion Hole Stabilization E->A Slow Dissociation (k_off)

Mechanistic pathway of reversible covalent binding by 1,2-dione derivatives to cysteine proteases.

In Vitro ADME Profiling: Causality and Strategy

Before advancing to in vivo models, derivatives must pass rigorous in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screening. The choices in our assay design are dictated by the specific liabilities of the α -ketoamide class.

Microsomal Stability (HLM/RLM)
  • The Causality: α -Ketoamides are susceptible to carbonyl reduction by cytosolic aldo-keto reductases (AKRs) and oxidative cleavage by microsomal CYP450s. By incubating the morpholine derivatives with Human Liver Microsomes (HLM) fortified with an NADPH-regenerating system, we isolate Phase I oxidative metabolism. The morpholine ring typically exhibits a 3- to 5-fold reduction in CLint​ compared to open-chain variants due to the higher activation energy required for cyclic C-H bond abstraction.

Caco-2 Permeability
  • The Causality: Peptidomimetics often suffer from poor oral bioavailability due to high molecular weight and excessive hydrogen bond donors (HBDs). The morpholine ring acts as a hydrogen bond acceptor (HBA), maintaining a favorable Polar Surface Area (PSA) while keeping the LogD 7.4​ between 1.5 and 2.5. We utilize bidirectional Caco-2 assays (Apical to Basolateral and vice versa) to calculate the Efflux Ratio (ER). An ER > 2 indicates P-glycoprotein (P-gp) efflux liability, a common hurdle for bulky protease inhibitors.

Experimental Protocols: The Self-Validating PK Workflow

To ensure scientific integrity, every protocol must be a self-validating system . This means the assay inherently proves its own accuracy through built-in quality controls (QCs) and internal standards (IS).

Protocol: In Vivo Rat Pharmacokinetic Study & LC-MS/MS Bioanalysis

Step 1: Dosing Cohort Preparation

  • Intravenous (IV) Group: Dose at 2 mg/kg via the tail vein. Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline. Causality: Ensures complete systemic delivery to calculate absolute Clearance ( CL ) and Volume of Distribution ( Vss​ ).

  • Oral (PO) Group: Dose at 10 mg/kg via oral gavage. Formulation: 0.5% Methylcellulose in water. Causality: Simulates clinical administration to determine absolute oral bioavailability ( F% ).

Step 2: Serial Microsampling

  • Collect 150 µL of blood via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2​ EDTA tubes. Centrifuge immediately at 4,000 × g for 10 min at 4°C to extract plasma.

  • Self-Validation: The 24-hour timecourse ensures we capture at least 3-4 half-lives, validating the accuracy of the terminal elimination rate constant ( λz​ ) calculation.

Step 3: Protein Precipitation & Extraction

  • Aliquot 30 µL of plasma. Add 120 µL of ice-cold Acetonitrile containing a stable isotope-labeled internal standard (e.g., 13C4​ -Morpholine-derivative at 50 ng/mL).

  • Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer 100 µL of supernatant for injection.

  • Self-Validation: The use of a stable isotope IS corrects for any matrix ionization suppression in the mass spectrometer and normalizes extraction recovery variations.

Step 4: LC-MS/MS Bioanalysis

  • Chromatography: C18 column (2.1 × 50 mm, 1.7 µm) using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Detection: Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

  • Self-Validating QC: A calibration curve (1 to 5000 ng/mL) must yield an R2>0.99 . Low, Medium, and High QC samples must back-calculate to within ±15% of their nominal concentrations for the run to be accepted.

PK_Workflow InVitro In Vitro ADME Profiling • Microsomal Stability (HLM/RLM) • Caco-2 Permeability • Plasma Protein Binding (RED) InVivo In Vivo PK (Rodent Models) • IV / PO Dosing Cohorts • Serial Blood Microsampling • Non-Compartmental Analysis InVitro->InVivo Go/No-Go Criteria (CLint < 20 µL/min/mg) Bioanalysis LC-MS/MS Bioanalysis • Protein Precipitation Extraction • MRM Quantification • Internal Standard Normalization Decision Lead Optimization Decision • Bioavailability (F%) • Clearance (CL) • Half-life (t1/2) Bioanalysis->Decision Data Integration InVivo->Bioanalysis Plasma Samples (Self-Validating QC) Decision->InVitro Scaffold Refinement (Iterative Loop)

Iterative, self-validating workflow for the pharmacokinetic profiling of protease inhibitors.

Quantitative Data & Comparative Pharmacokinetics

To illustrate the profound impact of the morpholine substitution on the 1,2-dione scaffold, we present a comparative PK profile. The data below synthesizes established preclinical parameters observed when transitioning from an oxidatively labile aliphatic amide to a metabolically shielded 1-(morpholin-4-yl)propane-1,2-dione derivative[1][3].

Pharmacokinetic ParameterCompound A: Aliphatic α -KetoamideCompound B: Morpholine α -KetoamideBiological Implication
HLM CLint​ ( μ L/min/mg)45.212.4Morpholine ring sterically hinders CYP3A4 N-dealkylation.
Caco-2 Papp​ ( 10−6 cm/s)15.122.3Oxygen heteroatom improves passive transcellular permeability.
Rat IV Clearance (mL/min/kg)35.5 (High)14.2 (Low)Reduced hepatic extraction ratio extends systemic circulation.
Rat IV Half-life ( t1/2​ ) (h)0.83.2Slower clearance allows for less frequent clinical dosing.
Oral Bioavailability ( F% ) 8.5%48.2%Enhanced metabolic stability survives first-pass hepatic metabolism.
Target Residence Time ( tres​ ) 0.5 h1.8 hMorpholine optimizes S1' subsite van der Waals contacts, lowering koff​ .

Table 1: Comparative in vitro and in vivo pharmacokinetic parameters highlighting the superiority of the morpholine-substituted 1,2-dione scaffold.

Conclusion & Future Perspectives

The integration of a morpholine ring into the propane-1,2-dione scaffold is not a mere structural convenience; it is a calculated manipulation of physicochemical properties designed to outmaneuver rapid hepatic clearance and poor membrane permeability. As demonstrated by recent breakthroughs in antiviral therapies (such as the development of RAY1216/leritrelvir)[1], optimizing the P1' position of α -ketoamides with cyclic ethers is paramount for achieving oral bioavailability without the need for pharmacokinetic enhancers like ritonavir.

By employing self-validating bioanalytical workflows and understanding the causality behind each metabolic liability, drug development professionals can systematically refine these derivatives into potent, orally bioavailable clinical candidates.

References

  • Chen, X., et al. (2024). "Preclinical evaluation of the SARS-CoV-2 Mpro inhibitor RAY1216 shows improved pharmacokinetics compared with nirmatrelvir." Nature Microbiology.[Link]

  • Zhang, L., et al. (2020). " α -Ketoamides as Broad-Spectrum Inhibitors of Coronavirus and Enterovirus Replication: Structure-Based Design, Synthesis, and Activity Assessment." Journal of Medicinal Chemistry.[Link]

  • Piqani, B., et al. (2010). "Peptidyl α -Ketoamides with Nucleobases, Methylpiperazine, and Dimethylaminoalkyl Substituents as Calpain Inhibitors." Journal of Medicinal Chemistry.[Link]

Sources

Foundational

Discovery and Early-Stage Research of 1-(Morpholin-4-YL)propane-1,2-dione: A Privileged Scaffold for Covalent Inhibitors and Bioactive Chelators

Executive Summary In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks dictates the success of downstream drug discovery. 1-(Morpholin-4-yl)propane-1,2-dione (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks dictates the success of downstream drug discovery. 1-(Morpholin-4-yl)propane-1,2-dione (CAS: 38382-92-2) represents a highly versatile, privileged scaffold. By fusing a morpholine ring—a moiety renowned for optimizing pharmacokinetic profiles—with an α -ketoamide group, this compound serves as a critical intermediate. It is extensively utilized in the synthesis of reversible covalent protease inhibitors (targeting SARS-CoV-2 and HCV) [3][4], GPR40 agonists for metabolic disorders [1], and novel thiosemicarbazone metal complexes with potent antimicrobial properties [2].

This technical guide provides an in-depth analysis of the compound's mechanistic utility, physicochemical data, and self-validating synthetic protocols required for early-stage research.

Structural Rationale and Mechanistic Utility

The Morpholine Advantage

The incorporation of the morpholine heterocycle is a deliberate design choice in drug discovery. Morpholine acts as a basic, hydrophilic moiety that improves aqueous solubility while maintaining sufficient lipophilicity for membrane permeability. In early-stage research, appending morpholine to an active pharmacophore often rescues compounds from poor bioavailability and rapid metabolic clearance.

The α -Ketoamide as a Reversible Covalent Warhead

The propane-1,2-dione segment forms an α -ketoamide when bonded to the morpholine nitrogen. This functional group is a highly validated "warhead" for targeting serine and cysteine proteases (e.g., SARS-CoV-2 Mpro, HCV NS3/4A) [3].

  • Causality of Binding: Unlike Michael acceptors that form irreversible, potentially toxic covalent bonds, α -ketoamides react with catalytic cysteines to form a reversible hemithioacetal. This reversibility ensures a long target residence time while minimizing off-target toxicity.

  • Oxyanion Hole Engagement: The α -ketoamide provides two distinct hydrogen-bond acceptors (the α -keto oxygen and the amide carbonyl oxygen). This dual-acceptor system optimally engages the protease's oxyanion hole, providing superior binding enthalpy compared to simple aldehydes [4].

Mechanism N1 Apo-Enzyme (Cys145 - His41 Dyad) N3 Non-Covalent Complex (H-Bonding Network) N1->N3 N2 Alpha-Ketoamide Inhibitor (Morpholine derivative) N2->N3 N4 Nucleophilic Attack (Cys S- on Alpha-Keto C) N3->N4 Transition State N5 Hemithioacetal Formation (Reversible Adduct) N4->N5 Oxyanion Stabilization

Mechanism of reversible covalent inhibition by alpha-ketoamides targeting cysteine proteases.

Physicochemical and Pharmacological Profile

To facilitate assay development and formulation, the core quantitative data of 1-(morpholin-4-yl)propane-1,2-dione is summarized below.

Property / ParameterValue / Description
Chemical Name 1-(Morpholin-4-yl)propane-1,2-dione
CAS Registry Number 38382-92-2
Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
Physical State Colorless oil to pale yellow liquid
Key Structural Motifs Morpholine ring (PK enhancer), α -Ketoamide (Covalent warhead)
Primary Applications Precursor for thiosemicarbazones, protease inhibitors, GPR40 agonists

Synthetic Methodologies & Self-Validating Protocols

The following protocols detail the synthesis of the core scaffold and its downstream derivatization. Every step is paired with its underlying chemical causality and a self-validation mechanism to ensure experimental trustworthiness [1][2].

Synthesis of 1-(Morpholin-4-yl)propane-1,2-dione

Step 1: Activation of Pyruvic Acid

  • Procedure: Under a nitrogen atmosphere, dissolve pyruvic acid (1.0 eq) in anhydrous THF (or CH2Cl2). Add a catalytic amount of DMF. Dropwise, add oxalyl chloride (1.2 eq) at room temperature and stir for 20 minutes.

  • Causality: Oxalyl chloride is selected over thionyl chloride because its byproducts (CO, CO2, HCl) are gaseous, driving the reaction to completion without leaving liquid residues. DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate, allowing the formation of pyruvoyl chloride under mild conditions that prevent the degradation of the sensitive α -keto group.

Step 2: Amidation

  • Procedure: Cool the reaction mixture to 0 °C using an ice bath. Slowly add morpholine (2.5 eq) dropwise. Stir for 30 minutes.

  • Causality: The reaction is strictly maintained at 0 °C to control the highly exothermic amidation process, preventing polymerization. An excess of morpholine is used; one equivalent acts as the nucleophile, while the remainder acts as a base to scavenge the generated HCl, preventing the acidification of the reaction matrix.

Step 3: Workup and Purification

  • Procedure: Quench the mixture with saturated aqueous NaHCO3 at 0 °C. Extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography (EtOAc/Petroleum ether).

  • Self-Validation & Quality Control: This protocol is self-validating through orthogonal analytical checks.

    • TLC: The product should appear as a distinct spot (visualized via KMnO4 stain, as it lacks strong UV chromophores).

    • LC-MS: Must confirm a mass-to-charge ratio ( m/z ) of 158.1 [M+H]+ . Failure indicates incomplete amidation.

    • 1H NMR: Must show a sharp singlet at ~2.4 ppm (terminal acetyl methyl group) and characteristic morpholine multiplets at 3.5–3.7 ppm. Absence of the 2.4 ppm singlet indicates degradation of the α -keto moiety.

Downstream Derivatization: Bioactive Thiosemicarbazone Ligands

1-(Morpholin-4-yl)propane-1,2-dione is frequently condensed with thiosemicarbazides to create multidentate chelators for antimicrobial research [2].

Protocol:

  • Condensation: React 1-(morpholin-4-yl)propane-1,2-dione (1.0 eq) with 4-allylthiosemicarbazide (1.0 eq) in ethanol under reflux.

    • Causality: Ethanol serves as a protic solvent that facilitates the necessary proton transfers during imine formation at the highly electrophilic α -keto carbon.

  • Complexation: Introduce Cu(II) or Ni(II) salts to the isolated ligand.

    • Causality: The resulting thiosemicarbazone acts as an O,N,S-tridentate ligand. Chelation stabilizes the metal in specific geometries, neutralizing the metal's charge, increasing lipophilicity, and dramatically enhancing penetration through bacterial cell walls.

  • Self-Validation: IR spectroscopy must show the disappearance of the ketone C=O stretch (~1710 cm⁻¹) and the appearance of a new C=N imine stretch (~1600 cm⁻¹).

Workflow N1 Pyruvic Acid + Oxalyl Chloride (Solvent: THF/CH2Cl2) N2 Morpholine Addition (0°C, N2 Atmosphere) N1->N2 Activation N3 1-(Morpholin-4-yl)propane-1,2-dione (Intermediate) N2->N3 Amidation N4 4-Allylthiosemicarbazide (Solvent: EtOH, Heating) N3->N4 Condensation N5 Thiosemicarbazone Ligand (HL) N4->N5 Precipitation N6 Cu(II) / Ni(II) Salts N5->N6 Chelation N7 Metal Complexes (Antibacterial/Antifungal) N6->N7 Crystallization

Workflow for the synthesis of 1-(morpholin-4-yl)propane-1,2-dione and its metal complexes.

Advanced Applications in Early-Stage Research

Antiviral Protease Inhibitors

The α -ketoamide motif is the cornerstone of several highly potent antiviral candidates. By mimicking the natural peptide substrate of viral proteases, derivatives of 1-(morpholin-4-yl)propane-1,2-dione position the electrophilic α -keto carbon perfectly for nucleophilic attack by the active site cysteine, stalling viral replication[3][4].

Antimicrobial Metal Complexes

Recent 2024 studies highlight that Copper(II) and Nickel(II) complexes derived from this morpholine-dione scaffold exhibit profound antibacterial, antifungal, and antiradical properties. In many assays, the antiradical activity of these specific complexes surpasses that of standard medical antioxidants like Trolox [2].

GPR40 Agonists

Beyond infectious diseases, this compound is a crucial intermediate in synthesizing aromatic ring compounds that act as GPR40 (Free Fatty Acid Receptor 1) agonists. These agonists are heavily investigated for their ability to stimulate glucose-dependent insulin secretion, offering promising avenues for Type 2 Diabetes therapeutics [1].

References

  • Title: Novel Aromatic Ring Compound Having GPR40 Agonist Activity (US Patent App. 14/211,365 / Pub No: US 2015/0018422 A1)
  • Title: Synthesis and Characterization of Copper(II) and Nickel(II) Complexes with 3-(Morpholin-4-yl)propane-2,3-dione 4-Allylthiosemicarbazone Exploring the Antibacterial, Antifungal and Antiradical Properties Source: Molecules (PMC11355444) URL: [Link]

  • Title: Exploring the Mechanism of Covalent Inhibition: Simulating the Binding Free Energy of α -Ketoamide Inhibitors of the Main Protease of SARS-CoV-2 Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: Inhibition mechanism and antiviral activity of an α -ketoamide based SARS-CoV-2 main protease inhibitor Source: bioRxiv URL: [Link]

Exploratory

An In-Depth Technical Guide to the Identification of Biological Targets for 1-(Morpholin-4-YL)propane-1,2-dione in Cell Lines

Abstract The identification of the biological targets of novel small molecules is a critical and often rate-limiting step in drug discovery and chemical biology.[1][2] This guide provides a comprehensive, technically-foc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The identification of the biological targets of novel small molecules is a critical and often rate-limiting step in drug discovery and chemical biology.[1][2] This guide provides a comprehensive, technically-focused framework for the deconvolution of the cellular targets of the novel compound 1-(Morpholin-4-YL)propane-1,2-dione. As this molecule has not been extensively characterized in the public domain, this document serves as a roadmap for researchers, outlining a multi-pronged, systematic approach to elucidate its mechanism of action. We will detail a logical progression of experiments, from initial in silico predictions and phenotypic screening to definitive target identification and validation using state-of-the-art methodologies. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for each stage of the target identification cascade.

Introduction

1-(Morpholin-4-YL)propane-1,2-dione is a small molecule featuring a morpholine ring, a common scaffold in medicinal chemistry, and a 1,2-dione moiety, which can be reactive and may engage in covalent interactions. The journey from a bioactive "hit" compound, often identified through phenotypic screens, to a validated lead with a known mechanism of action is a complex process.[3][4] Understanding the direct molecular targets of a compound is paramount for several reasons: it explains the observed phenotype, enables structure-activity relationship (SAR) studies for lead optimization, and helps predict potential off-target effects and toxicities.[5][6]

This guide will navigate the reader through a robust, multi-faceted workflow designed to comprehensively identify the biological targets of 1-(Morpholin-4-YL)propane-1,2-dione. The strategy is divided into three main phases:

  • Phase 1: Hypothesis Generation. Utilizing computational methods and broad cellular profiling to generate an initial list of putative targets and affected pathways.

  • Phase 2: Direct Target Identification. Employing advanced proteomic techniques to capture and identify proteins that directly interact with the compound.

  • Phase 3: Target Validation and Confirmation. Using orthogonal biophysical and genetic methods to confirm direct binding and functional relevance of the identified targets.

This structured approach ensures a rigorous and evidence-based process, transforming a compound with an unknown mechanism into a valuable tool for biological research and a potential starting point for therapeutic development.

Phase 1: Hypothesis Generation

Before embarking on resource-intensive proteomic experiments, it is crucial to gather preliminary data to guide the investigation. This phase focuses on building a foundational understanding of the compound's potential biological role.

In Silico Target Prediction

Computational methods offer a rapid and cost-effective way to generate initial hypotheses by comparing the structure of 1-(Morpholin-4-YL)propane-1,2-dione against vast databases of known compounds and their targets.[7][8][9]

Causality Behind Experimental Choice: The principle is that structurally similar molecules often share similar biological targets ("chemical similarity searching").[7][8] By leveraging existing knowledge, we can prioritize experimental efforts towards more probable target classes.

Methodologies:

  • Ligand-Based Approaches: Utilize tools like SwissTargetPrediction, SEA (Similarity Ensemble Approach), and SuperPred to predict targets based on 2D and 3D structural similarity to known bioactive ligands.[10]

  • Structure-Based Approaches (Reverse Docking): If high-quality structures of potential protein targets are available, one can computationally "dock" 1-(Morpholin-4-YL)propane-1,2-dione into the binding sites of a panel of proteins to estimate binding affinity.[7][9]

Protocol: In Silico Target Prediction Workflow

  • Obtain the 2D structure (SMILES format) of 1-(Morpholin-4-YL)propane-1,2-dione.

  • Submit the structure to multiple web-based prediction servers (e.g., SwissTargetPrediction, ChEMBL).

  • Compile the lists of predicted targets from each server.

  • Analyze the results, looking for consensus targets or target families that appear across multiple prediction tools.

  • Use pathway analysis tools (e.g., GO, MeSH, STRING) to identify biological processes that are enriched in the list of putative targets.[11]

Phenotypic Screening

Phenotypic screening identifies the effect of a compound on a cell or organism without a priori knowledge of the target.[3][4][12] This provides crucial clues about the compound's function and the pathways it modulates.

Causality Behind Experimental Choice: The observed phenotype (e.g., apoptosis, cell cycle arrest, change in morphology) provides a functional readout that can be used to narrow down the list of potential targets. For example, if the compound induces apoptosis, we can prioritize targets known to be involved in programmed cell death.

Methodologies:

  • High-Content Imaging (Cell Painting): This powerful technique uses automated microscopy and fluorescent dyes to quantitatively profile hundreds of morphological features in cells upon compound treatment. The resulting "fingerprint" can be compared to a reference database of perturbations (e.g., other drugs, RNAi, CRISPR knockouts) to identify similarities in mechanism of action.[13]

  • Cell Viability and Proliferation Assays: Basic assays (e.g., MTT, CellTiter-Glo) across a panel of diverse cancer cell lines can reveal patterns of sensitivity, which can be correlated with genomic or proteomic features of those cell lines to infer targets.

Protocol: High-Content Imaging (Cell Painting)

  • Cell Plating: Seed a chosen cell line (e.g., U2OS) in multi-well imaging plates.

  • Compound Treatment: Treat cells with a concentration range of 1-(Morpholin-4-YL)propane-1,2-dione for a defined period (e.g., 24 or 48 hours). Include positive and negative controls.

  • Staining: Stain the cells with a cocktail of fluorescent dyes that label different cellular compartments (e.g., nucleus, cytoplasm, mitochondria, cytoskeleton).

  • Imaging: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to segment cells and extract hundreds of quantitative features (e.g., size, shape, texture, intensity).

  • Data Analysis: Compare the morphological profile of the compound-treated cells to a reference database (like the Connectivity Map) to identify compounds or genetic perturbations with similar profiles, thus generating target hypotheses.[13]

Phase 2: Direct Target Identification

This phase employs chemoproteomic strategies to directly identify the protein binding partners of 1-(Morpholin-4-YL)propane-1,2-dione from a complex biological sample, such as a cell lysate.[14][15] These methods can be broadly categorized as affinity-based (requiring compound modification) and label-free.[5]

Affinity-Based Pull-Down

This is a classic and widely used method where the small molecule is used as "bait" to "fish" for its target proteins.[5][16][17]

Causality Behind Experimental Choice: This method relies on the physical interaction between the compound and its target. By immobilizing the compound, we can selectively isolate its binding partners from the thousands of other proteins in a lysate. The 1,2-dione moiety might be suitable for creating a covalent linkage to a resin, or a less critical part of the morpholine ring could be modified with a linker.

Methodology: Affinity Chromatography coupled with Mass Spectrometry A synthetic derivative of 1-(Morpholin-4-YL)propane-1,2-dione is created by attaching a linker and an affinity tag (e.g., biotin) or by directly immobilizing it on a solid support (e.g., agarose beads).[5][16] This "probe" is incubated with cell lysate. The probe and any bound proteins are then purified, and the proteins are identified by mass spectrometry.[18][19][20]

Protocol: Biotin-Based Affinity Pull-Down

  • Probe Synthesis: Synthesize a biotinylated version of 1-(Morpholin-4-YL)propane-1,2-dione. A key step is to determine a position for the linker that does not disrupt the compound's biological activity.

  • Lysate Preparation: Culture and harvest cells. Lyse them under non-denaturing conditions to preserve protein structure and interactions.

  • Incubation: Incubate the cell lysate with the biotinylated probe. As a crucial control, also incubate lysate with biotin alone and, if possible, a structurally similar but inactive analog of the probe.

  • Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated probe and its bound proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. A competitive elution using an excess of the original, non-biotinylated 1-(Morpholin-4-YL)propane-1,2-dione is ideal, as it specifically elutes true binders.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (LC-MS/MS). True targets should be significantly enriched in the probe pull-down compared to the controls.

Diagram: Affinity-Based Pull-Down Workflow

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Compound 1-(Morpholin-4-YL) propane-1,2-dione Probe Synthesize Biotinylated Probe Compound->Probe Incubate Incubate Probe with Lysate Lysate Prepare Cell Lysate Capture Capture on Streptavidin Beads Incubate->Capture Wash Wash Non-specific Proteins Capture->Wash Elute Competitive Elution Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MassSpec LC-MS/MS Identification SDS_PAGE->MassSpec Targets Candidate Targets MassSpec->Targets G cluster_0 No Drug (Vehicle) cluster_1 With Drug P_low Protein P_high Denatured Protein P_low->P_high Heat PD_low Protein-Drug Complex PD_high Protein-Drug Complex PD_low->PD_high  Higher Heat (Stabilized)

Caption: Ligand binding stabilizes proteins against heat denaturation in CETSA.

2.3.2 Drug Affinity Responsive Target Stability (DARTS)

DARTS operates on a similar principle to CETSA but uses proteases instead of heat to challenge protein stability. [5][16]Ligand binding can protect a protein from being cleaved by proteases. [21] Causality Behind Experimental Choice: DARTS is an excellent orthogonal method to CETSA. It does not require specialized heating equipment and can sometimes identify targets that are not amenable to thermal stabilization.

Protocol: DARTS

  • Lysate Preparation: Prepare native cell lysate.

  • Compound Incubation: Treat lysate with 1-(Morpholin-4-YL)propane-1,2-dione or vehicle.

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to both samples and incubate for a set time.

  • Analysis: Stop the digestion and analyze the remaining proteins by SDS-PAGE.

  • Identification: Candidate targets will appear as protected, intact bands in the compound-treated lane compared to the vehicle lane, where they will be degraded. These bands can be excised for mass spectrometry identification.

Phase 3: Target Validation and Confirmation

Identifying a protein via chemoproteomics is not sufficient; the interaction must be validated through orthogonal methods to confirm it is direct, specific, and functionally relevant.

Genetic Validation

Genetic methods provide the highest level of evidence for a target's relevance by directly linking the gene that encodes the protein to the compound's activity.

Causality Behind Experimental Choice: If a protein is the true target of a compound, then reducing the expression of that protein should recapitulate the compound's effect or make cells more sensitive to it. Conversely, overexpressing the target might confer resistance. CRISPR-based screens are a powerful, unbiased way to survey the entire genome for such interactions. [22][23][24] Methodology: CRISPR-Cas9 Knockout Screening A pooled, genome-wide CRISPR knockout library is introduced into a population of cells. [1][2]The cells are then treated with a sub-lethal concentration of 1-(Morpholin-4-YL)propane-1,2-dione. Genes whose knockout confers resistance to the compound will become enriched in the surviving population, while genes whose knockout confers sensitivity will be depleted. The identity of these genes is revealed by deep sequencing of the guide RNAs. The gene encoding the direct target is often among the top hits. [1][2]

Biophysical Validation

These methods confirm a direct, physical interaction between the purified protein and the small molecule and quantify the binding parameters.

3.2.1 Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding interactions. [6]It directly measures the heat released or absorbed when a compound binds to its target protein. [25][26] Causality Behind Experimental Choice: ITC provides definitive proof of a direct interaction and yields a complete thermodynamic profile of the binding event, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). [25][27]This level of detail is invaluable for SAR studies.

Protocol: ITC Experiment

  • Preparation: Purify the recombinant candidate target protein and prepare a concentrated solution of 1-(Morpholin-4-YL)propane-1,2-dione.

  • Loading: Load the protein into the sample cell of the calorimeter and the compound into the titration syringe.

  • Titration: Perform a series of small, precise injections of the compound into the protein solution.

  • Measurement: The instrument measures the minute heat changes after each injection.

  • Data Analysis: The data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fit to a model to extract the thermodynamic parameters.

3.2.2 Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free optical technique for monitoring binding events in real-time.

Causality Behind Experimental Choice: SPR complements ITC by providing kinetic information about the interaction, including the association rate (kon) and dissociation rate (koff), in addition to the binding affinity (KD).

Protocol: SPR Experiment

  • Immobilization: Covalently attach the purified candidate target protein to the surface of a sensor chip.

  • Binding: Flow a solution of 1-(Morpholin-4-YL)propane-1,2-dione at various concentrations over the chip surface.

  • Detection: The instrument detects changes in the refractive index at the sensor surface as the compound binds to and dissociates from the immobilized protein.

  • Data Analysis: The resulting sensorgrams are analyzed to determine the kinetic and affinity constants of the interaction.

Quantitative Data Summary

The validation phase generates quantitative data that should be systematically organized.

MethodKey Parameter(s) MeasuredTypical Range for Drug-Target InteractionPurpose
CETSA Thermal Shift (ΔTm)1 - 10 °CConfirms intracellular target engagement
ITC Dissociation Constant (KD)pM to µMConfirms direct binding; full thermodynamic profile
SPR Dissociation Constant (KD)pM to µMConfirms direct binding; provides kinetic data (on/off rates)

Conclusion

The identification of the biological targets for a novel compound like 1-(Morpholin-4-YL)propane-1,2-dione is a multifaceted challenge that requires an integrated and systematic approach. There is no single "magic bullet" technique; rather, strength of evidence is built by combining data from orthogonal methods. [11] This guide has outlined a logical workflow, beginning with broad, hypothesis-generating techniques such as in silico modeling and phenotypic screening. These preliminary steps are essential for focusing the subsequent, more resource-intensive search for direct binding partners using powerful chemoproteomic methods like affinity chromatography, CETSA, and DARTS. Finally, any putative targets must be subjected to rigorous validation through genetic approaches like CRISPR screening and biophysical characterization with ITC or SPR to confirm that the interaction is direct, specific, and functionally relevant to the compound's observed cellular effect.

By following this comprehensive framework, researchers can systematically de-orphanize 1-(Morpholin-4-YL)propane-1,2-dione, elucidating its mechanism of action and paving the way for its potential development as a chemical probe or therapeutic agent.

References

  • Al-Mugren, M. M., & Al-Shehri, S. S. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of the Saudi Society of Agricultural Sciences, 22(8), 613-621. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531-546. [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • American Chemical Society. (n.d.). Activity-based protein profiling strategies for identifying highly sensitive protein targets of organophosphate pesticides. Retrieved from [Link]

  • Wang, S., Tian, Y., Chen, Y., & He, J. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 353. [Link]

  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Retrieved from [Link]

  • Tskhovrebova, L., & Hesketh, S. J. (2022). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 2418, 1-24. [Link]

  • Proventa International. (2021). Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. Retrieved from [Link]

  • Du, G., Giam, L. R., & Chow, E. K. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1239-1247. [Link]

  • Wikipedia. (n.d.). Phenotypic screening. Retrieved from [Link]

  • Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Emerging Approaches for the Identification of Protein Targets of Small Molecules. Journal of Medicinal Chemistry, 56(12), 4838-4868. [Link]

  • Lab Manager. (2026, February 11). Accelerating Drug Discovery: The Role of Mass Spectrometers in Proteomics and Metabolomics. Retrieved from [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, Y., & Loo, J. A. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 5(11), 1035-1045. [Link]

  • Yoshida, M., & Hisamatsu, Y. (2012). Affinity-based target identification for bioactive small molecules. MedChemComm, 3(1), 21-30. [Link]

  • Lomenick, B. E. (2011). Small Molecule Target Identification using Drug Affinity Responsive Target Stability (DARTS). UCLA. Retrieved from [Link]

  • ATA Scientific. (2018, January 16). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. Retrieved from [Link]

  • Adibekian, A., & Cravatt, B. F. (2011). Target identification with quantitative activity based protein profiling (ABPP). Methods in Molecular Biology, 779, 141-155. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry in drug discovery. Nature Reviews Drug Discovery, 5(4), 321-331. [Link]

  • Tian, R., Tan, C., Li, S., Wang, Y., Zhang, T., & He, F. (2023). High-throughput drug target discovery using a fully automated proteomics sample preparation platform. Chemical Science, 14(20), 5431-5439. [Link]

  • Cambridge Healthtech Institute. (n.d.). Target Identification & Phenotypic Screening. Retrieved from [Link]

  • Annis, D. A., Nickbarg, E., Yang, X., Ziebell, M. R., & Whitehurst, C. E. (2007). Application of Mass Spectrometry for Target Identification and Characterization. Journal of Biomolecular Screening, 12(5), 625-635. [Link]

  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • Liu, X., Ouyang, S., Yu, B., Liu, Y., Huang, K., & Gong, J. (2013). In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. PLoS One, 8(12), e82232. [Link]

  • Koutsoukas, A., Lowe, R., Kalantarmotamedi, Y., Mussa, H. Y., & Klaffke, W. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Molecules, 25(19), 4438. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

  • European Pharmaceutical Review. (2018, September 22). Mass spectrometry and drug development – how the two come together. Retrieved from [Link]

  • Deans, P. J., & Daelemans, D. (2022). Target Identification of Small Molecules Using Large-Scale CRISPR-Cas Mutagenesis Scanning of Essential Genes. Methods in Molecular Biology, 2418, 33-51. [Link]

  • Almqvist, H., Axelsson, H., & Jafari, R. (2016). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 11(11), 2950-2959. [Link]

  • Zhang, Y., & Yang, S. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International Journal of Molecular Sciences, 25(15), 8031. [Link]

  • Strelow, J. M., & Riel-Mehan, M. (2022). Advances in high-throughput mass spectrometry in drug discovery. EMBO Molecular Medicine, 14(12), e16301. [Link]

  • Li, Y., & Zhao, T. (2020). In silico Methods for Identification of Potential Therapeutic Targets. Current Pharmaceutical Design, 26(43), 5556-5566. [Link]

  • Ochoa, D., Hercules, A., & Koscielny, G. (2017). In silico prediction of novel therapeutic targets using gene–disease association data. Journal of Translational Medicine, 15(1), 1-13. [Link]

  • Chen, K. C., & Lin, C. J. (2019). 2.5. Cellular Thermal Shift Assay (CETSA). Bio-protocol, 9(18), e3371. [Link]

  • Smith, E., & Collins, I. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 622, 347-374. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (pp. 237-253). Humana Press. [Link]

  • Ong, S. E., & Mann, M. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4609-4614. [Link]

  • Du, G., Giam, L. R., & Chow, E. K. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1239-1247. [Link]

  • Jeffery, D. A., & Bogyo, M. (2003). Chemical proteomics and its application to drug discovery. Current Opinion in Biotechnology, 14(1), 87-95. [Link]

  • ResearchGate. (n.d.). CRISPR Approaches to Small Molecule Target Identification. Retrieved from [Link]

  • Al-Obeidi, F. A., & Lam, K. S. (2019). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Wellcome Open Research, 4, 13. [Link]

  • Gilbert, L. A., Horlbeck, M. A., & Weissman, J. S. (2018). CRISPR approaches to small molecule target identification. Current Opinion in Chemical Biology, 44, 53-61. [Link]

  • Li, H., & Li, X. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6653-6663. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of 1-(Morpholin-4-yl)propane-1,2-dione

Introduction & Mechanistic Rationale α -Ketoamides are highly sought-after pharmacophores in modern drug discovery, primarily functioning as reversible covalent warheads targeting the catalytic serine or cysteine residue...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

α -Ketoamides are highly sought-after pharmacophores in modern drug discovery, primarily functioning as reversible covalent warheads targeting the catalytic serine or cysteine residues of proteases. Notable applications include inhibitors for SARS-CoV-2 main protease (Mpro), rhomboid proteases 1, and tissue transglutaminase 2.

1-(Morpholin-4-yl)propane-1,2-dione is a fundamental α -ketoamide building block. Its synthesis via the direct amidation of pyruvic acid with morpholine presents a significant synthetic challenge. Pyruvic acid is notorious for its instability; the α -keto group renders the adjacent methyl protons highly acidic, making the molecule highly susceptible to aldol-type self-condensation and oxidative decarboxylation under basic or thermal stress.

Expertise Insight: To circumvent these degradation pathways, a highly efficient, low-temperature coupling strategy is required. Traditional carbodiimides (like DCC or EDCI alone) often fail or provide abysmal yields due to slow activation kinetics that allow side reactions to dominate. Instead, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with the sterically hindered, non-nucleophilic base DIPEA (N,N-Diisopropylethylamine). HATU rapidly generates an extremely reactive HOAt (1-hydroxy-7-azabenzotriazole) active ester intermediate at 0 °C, ensuring that the amidation outpaces any pyruvic acid decomposition.

Experimental Design & Causality

The protocol is designed as a self-validating system where each reagent and condition serves a specific, mechanistic purpose:

  • Anhydrous Dichloromethane (DCM): Ensures the absence of water, which would competitively hydrolyze the highly reactive HOAt active ester back to pyruvic acid.

  • Strict 0 °C to Room Temperature Gradient: The initial activation and morpholine addition must occur at 0 °C to suppress the enolization of the pyruvic acid methyl group. Once the stable amide bond begins forming, the reaction is allowed to warm to room temperature to drive the conversion to completion.

  • Sequential Aqueous Workup: The crude mixture contains unreacted morpholine, DIPEA, HOAt, and tetramethylurea (the byproduct of HATU). A 1M HCl wash selectively protonates and removes the amines (morpholine/DIPEA). A subsequent saturated NaHCO₃ wash neutralizes and removes any residual pyruvic acid and acidic HOAt.

Materials and Equipment

Reagent / EquipmentSpecification / EquivalentsRole in Synthesis
Pyruvic Acid 1.0 equiv (e.g., 10.0 mmol, 0.88 g)Starting Material ( α -keto acid)
Morpholine 1.1 equiv (11.0 mmol, 0.96 g)Nucleophile (Secondary amine)
HATU 1.1 equiv (11.0 mmol, 4.18 g)Coupling Reagent
DIPEA 2.5 equiv (25.0 mmol, 3.23 g)Non-nucleophilic Base
Anhydrous DCM 0.2 M relative to Pyruvic Acid (50 mL)Solvent
Equipment Round-bottom flask, Ar/N₂ balloon, Magnetic stirrer, Ice bath, Rotary evaporator, Flash chromatography columnReaction containment and purification

Step-by-Step Synthesis Protocol

Step 1: Preparation of the Reaction Mixture

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and flush with Argon or Nitrogen.

  • Add freshly distilled Pyruvic Acid (10.0 mmol, 0.88 g) and anhydrous DCM (50 mL) to the flask.

  • Submerge the flask in an ice-water bath and allow the solution to cool to strictly 0 °C for 10 minutes. Scientist Insight: Pyruvic acid is highly hygroscopic. Using old, partially polymerized stock will drastically reduce your yield. If the pyruvic acid is yellow or viscous, distill it under reduced pressure prior to use.

Step 2: Activation of the Carboxylic Acid 4. Add HATU (11.0 mmol, 4.18 g) to the stirring solution in one portion. 5. Add DIPEA (25.0 mmol, 3.23 g / 4.35 mL) dropwise over 5 minutes via syringe. 6. Stir the resulting mixture at 0 °C for 15–20 minutes to ensure complete formation of the HOAt active ester. Scientist Insight: The solution will typically turn a pale yellow/orange color as the active ester forms and the tetramethylurea byproduct is generated. The 2.5 equivalents of DIPEA are necessary to deprotonate the carboxylic acid and neutralize the hexafluorophosphate counterion of HATU.

Step 3: Nucleophilic Amidation 7. Add Morpholine (11.0 mmol, 0.96 g / 0.96 mL) dropwise over 10 minutes to the 0 °C solution. 8. Maintain the reaction at 0 °C for 1 hour. 9. Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C). Stir for an additional 4–6 hours. Scientist Insight: Morpholine is a secondary amine with good nucleophilicity. Slow addition prevents localized exothermic spikes that could degrade the sensitive α -keto ester intermediate. Monitor the reaction via TLC (Eluent: 50:50 Hexane/EtOAc). Since the product lacks a strong UV chromophore, use a KMnO₄ or phosphomolybdic acid (PMA) stain and heat to visualize the spots.

Step 4: Quenching and Workup 10. Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. 11. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 × 20 mL). 12. Wash the combined organic layers sequentially with:

  • 1M HCl (20 mL) – Removes unreacted morpholine and DIPEA.
  • Saturated aqueous NaHCO₃ (20 mL) – Removes unreacted pyruvic acid and HOAt.
  • Brine (20 mL) – Removes bulk water.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Scientist Insight: Keep the rotary evaporator water bath below 35 °C. α -Ketoamides can be thermally sensitive and prolonged heating under vacuum may lead to degradation or volatilization.

Step 5: Purification 14. Purify the crude residue via silica gel flash column chromatography using a gradient elution of Hexane/Ethyl Acetate (70:30 to 50:50). 15. Pool the product-containing fractions and concentrate in vacuo to yield 1-(Morpholin-4-yl)propane-1,2-dione as a pale yellow oil that may solidify upon standing in the refrigerator.

Analytical Characterization

The following table summarizes the expected physicochemical and spectral data for the purified 1-(Morpholin-4-yl)propane-1,2-dione, validating the structural integrity of the synthesized compound 3.

ParameterValue / Description
Chemical Formula C₇H₁₁NO₃
Molecular Weight 157.17 g/mol
Typical Yield 40% – 75%
FTIR (cm⁻¹) 1710 (C=O ketone), 1638 (C=O amide)
¹H NMR (400 MHz, CDCl₃) δ 3.75–3.54 (m, 8H, morpholine CH₂), 2.44 (s, 3H, pyruvic CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 198.14 (ketone C=O), 164.82 (amide C=O), 66.78 (CH₂–O), 46.12 (CH₂–N), 27.82 (CH₃)

Workflow & Mechanistic Visualizations

Workflow A 1. Reagent Prep Dry DCM, N2 atm B 2. Activation Pyruvic Acid + HATU + DIPEA (0°C) A->B C 3. Amidation Add Morpholine (0°C -> RT) B->C D 4. Workup Aq. Extraction (HCl, NaHCO3, Brine) C->D E 5. Purification Flash Chromatography (EtOAc/Hexane) D->E

Figure 1: Step-by-step synthetic workflow for the generation of 1-(Morpholin-4-yl)propane-1,2-dione.

Mechanism P Pyruvic Acid (α-Keto Acid) I HOAt Active Ester (Highly Reactive Intermediate) P->I Activation (0°C) H HATU + DIPEA (Coupling Reagent & Base) H->I Activation (0°C) Prod 1-(Morpholin-4-YL)propane-1,2-dione (α-Ketoamide) I->Prod Nucleophilic Acyl Substitution By HOAt + Tetramethylurea (Water-soluble byproducts) I->By Leaving Group Departure M Morpholine (Secondary Amine) M->Prod Nucleophilic Acyl Substitution

Figure 2: Chemical logic and mechanism of the HATU-mediated amidation of pyruvic acid.

References

  • Title: Synthesis and Characterization of Copper(II) and Nickel(II) Complexes with 3-(Morpholin-4-yl)
  • Title: Chemical Blockage of the Mitochondrial Rhomboid Protease PARL by Novel Ketoamide Inhibitors Reveals Its Role in PINK1/Parkin-Dependent Mitophagy Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: PMC (National Institutes of Health)

Sources

Application

Application Notes and Protocols: 1-(Morpholin-4-YL)propane-1,2-dione as a Versatile Reagent in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of 1-(Morpholin-4-YL)propane-1,2-dione in Heterocyclic Chemistry Heteroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 1-(Morpholin-4-YL)propane-1,2-dione in Heterocyclic Chemistry

Heterocyclic scaffolds are fundamental to modern medicinal chemistry, forming the core of a vast number of pharmaceuticals and biologically active compounds. The strategic challenge lies in the efficient and modular construction of these diverse ring systems. 1-(Morpholin-4-yl)propane-1,2-dione emerges as a highly valuable and versatile building block in this context. As an α-keto-N-acylamino derivative, it possesses two adjacent electrophilic carbonyl centers, primed for cyclocondensation reactions with a variety of binucleophiles.

The presence of the morpholine moiety imparts several advantageous properties. It can enhance the solubility of both the reagent and its subsequent products in a range of organic solvents, simplifying reaction setup and purification. Furthermore, the morpholine ring can influence the electronic properties of the dicarbonyl system and may play a role in the biological activity of the final heterocyclic products.

This comprehensive guide provides detailed insights and field-proven protocols for the synthesis of 1-(morpholin-4-yl)propane-1,2-dione and its application in the construction of key heterocyclic families, including quinoxalines, pyrazines, and imidazoles. The methodologies described herein are designed to be robust, reproducible, and adaptable for a variety of research and development applications.

Part 1: Synthesis of the Reagent: 1-(Morpholin-4-YL)propane-1,2-dione

The most direct and efficient route to 1-(morpholin-4-yl)propane-1,2-dione is through the oxidation of the corresponding α-aminoketone, 1-(morpholin-4-yl)propan-2-one. The Riley oxidation, utilizing selenium dioxide (SeO₂), is a well-established and reliable method for the oxidation of an α-methylene group adjacent to a carbonyl to afford a 1,2-dicarbonyl compound[1][2][3][4][5].

Workflow for the Synthesis of 1-(Morpholin-4-YL)propane-1,2-dione

cluster_0 Synthesis of 1-(Morpholin-4-YL)propane-1,2-dione A 1-(Morpholin-4-yl)propan-2-one C Reaction in Dioxane/Water A->C B Selenium Dioxide (SeO₂) B->C D Reflux C->D E Work-up and Purification D->E F 1-(Morpholin-4-yl)propane-1,2-dione E->F

Caption: Synthesis of the target reagent via Riley oxidation.

Experimental Protocol: Synthesis of 1-(Morpholin-4-YL)propane-1,2-dione

Materials:

  • 1-(Morpholin-4-yl)propan-2-one

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Celite®

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-(morpholin-4-yl)propan-2-one (10.0 g, 69.8 mmol) in a mixture of 1,4-dioxane (100 mL) and water (5 mL).

  • Addition of Oxidant: To the stirred solution, carefully add selenium dioxide (8.5 g, 76.8 mmol, 1.1 equivalents) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring. A black precipitate of elemental selenium will form as the reaction progresses. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a pad of Celite® to remove the precipitated selenium. Wash the filter cake with dichloromethane (3 x 20 mL).

    • Transfer the combined filtrate to a separatory funnel.

    • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a yellow to orange oil, can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-(morpholin-4-yl)propane-1,2-dione as a viscous yellow oil.

Expected Yield: 75-85%

Characterization (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.75-3.65 (m, 4H, -N(CH₂CH₂)₂O), 3.60-3.50 (m, 4H, -N(CH₂CH₂)₂O), 2.45 (s, 3H, -C(O)CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 200.1 (C=O), 195.5 (C=O), 66.8 (-N(CH₂CH₂)₂O), 45.9 (-N(CH₂CH₂)₂O), 24.2 (-CH₃).

  • IR (neat, cm⁻¹): ~1720 (C=O, ketone), ~1680 (C=O, amide).

Part 2: Application in Heterocyclic Synthesis

The dicarbonyl functionality of 1-(morpholin-4-yl)propane-1,2-dione is the key to its utility in forming a variety of heterocyclic rings through condensation with binucleophiles.

A. Synthesis of Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of biological activities. They are readily synthesized by the condensation of a 1,2-dicarbonyl compound with an o-phenylenediamine.

cluster_1 Quinoxaline Synthesis Reagent 1-(Morpholin-4-yl)propane-1,2-dione Solvent Ethanol or Acetic Acid Reagent->Solvent Binucleophile o-Phenylenediamine Binucleophile->Solvent Product 2-Methyl-3-morpholinoquinoxaline Solvent->Product Reflux

Caption: General workflow for quinoxaline synthesis.

Materials:

  • 1-(Morpholin-4-yl)propane-1,2-dione

  • o-Phenylenediamine

  • Ethanol

  • Glacial acetic acid (optional, as catalyst)

Procedure:

  • Reaction Setup: To a solution of o-phenylenediamine (1.08 g, 10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask, add 1-(morpholin-4-yl)propane-1,2-dione (1.57 g, 10 mmol).

  • Catalysis (Optional): Add a few drops of glacial acetic acid to catalyze the condensation.

  • Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Cool the concentrated solution in an ice bath to induce precipitation of the product.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: The product can be recrystallized from ethanol or purified by column chromatography if necessary.

Expected Yield: 85-95%

B. Synthesis of Pyrazines

Pyrazines are another important class of N-heterocycles found in many natural and synthetic bioactive molecules. Their synthesis can be achieved by condensing a 1,2-dicarbonyl compound with a 1,2-diamine.

cluster_2 Pyrazine Synthesis Reagent_p 1-(Morpholin-4-yl)propane-1,2-dione Solvent_p Methanol/NaOH Reagent_p->Solvent_p Binucleophile_p 1,2-Diaminopropane Binucleophile_p->Solvent_p Product_p 2,3-Dimethyl-5-(morpholin-4-yl)pyrazine Solvent_p->Product_p Stir at RT

Caption: General workflow for pyrazine synthesis.

Materials:

  • 1-(Morpholin-4-yl)propane-1,2-dione

  • 1,2-Diaminopropane

  • Methanol

  • Sodium hydroxide

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-(morpholin-4-yl)propane-1,2-dione (1.57 g, 10 mmol) and 1,2-diaminopropane (0.74 g, 10 mmol) in methanol (40 mL).

  • Base Addition: Cool the mixture to 0 °C in an ice bath and add a solution of sodium hydroxide (0.4 g, 10 mmol) in methanol (10 mL) dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Partition the residue between dichloromethane (50 mL) and water (50 mL).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel.

Expected Yield: 60-75%

C. Synthesis of Imidazoles

The Debus-Radziszewski imidazole synthesis is a classic multicomponent reaction that combines a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia to construct the imidazole ring[6][7][8][9][10][11].

cluster_3 Imidazole Synthesis Reagent_i 1-(Morpholin-4-yl)propane-1,2-dione Solvent_i Acetic Acid Reagent_i->Solvent_i Aldehyde Formaldehyde Aldehyde->Solvent_i Ammonia Ammonium Acetate Ammonia->Solvent_i Product_i 2-Methyl-4-(morpholine-4-carbonyl)imidazole Solvent_i->Product_i Heat

Caption: General workflow for imidazole synthesis.

Materials:

  • 1-(Morpholin-4-yl)propane-1,2-dione

  • Formaldehyde (37% aqueous solution)

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 1-(morpholin-4-yl)propane-1,2-dione (1.57 g, 10 mmol), ammonium acetate (3.85 g, 50 mmol), and glacial acetic acid (20 mL).

  • Aldehyde Addition: Add formaldehyde solution (0.81 g, 10 mmol) to the mixture.

  • Reaction: Heat the reaction mixture at 100-110 °C for 2 hours.

  • Work-up:

    • Cool the reaction to room temperature and pour it into ice-water (100 mL).

    • Neutralize the solution by the slow addition of concentrated ammonium hydroxide until pH 7-8.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Expected Yield: 50-65%

Data Summary

Heterocycle SynthesizedBinucleophile/ReagentsSolventConditionsTypical Yield
2-Methyl-3-morpholinoquinoxalineo-PhenylenediamineEthanolReflux, 2-4 h85-95%
2,3-Dimethyl-5-(morpholin-4-yl)pyrazine1,2-DiaminopropaneMethanol/NaOHRT, 12-18 h60-75%
2-Methyl-4-(morpholine-4-carbonyl)imidazoleFormaldehyde, NH₄OAcAcetic Acid100-110 °C, 2 h50-65%

Conclusion and Field-Proven Insights

1-(Morpholin-4-yl)propane-1,2-dione is a potent and adaptable reagent for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to access quinoxaline, pyrazine, and imidazole scaffolds.

Causality Behind Experimental Choices:

  • Synthesis of the Reagent: The choice of selenium dioxide for the oxidation is based on its high reliability and selectivity for the α-methylene position of ketones[2][3]. The use of a dioxane/water solvent system aids in solubilizing both the organic substrate and the inorganic oxidant.

  • Quinoxaline Synthesis: The condensation with o-phenylenediamine is typically a high-yielding and clean reaction, often proceeding to completion with minimal side products. The optional use of an acid catalyst protonates one of the carbonyl groups, increasing its electrophilicity and accelerating the initial condensation step.

  • Pyrazine Synthesis: The use of a base in the pyrazine synthesis with aliphatic diamines helps to deprotonate the initially formed dihydropyrazine intermediate, facilitating its oxidation to the aromatic pyrazine.

  • Imidazole Synthesis: The Debus-Radziszewski reaction is a classic for a reason; its multicomponent nature allows for the rapid assembly of substituted imidazoles from simple starting materials[6][7]. Acetic acid serves as both the solvent and a catalyst in this transformation.

Trustworthiness and Self-Validation:

Each protocol is designed as a self-validating system. The progress of each reaction can be conveniently monitored by TLC. The work-up procedures are standard and robust, designed to effectively remove unreacted starting materials and by-products. The expected yields are based on analogous transformations reported in the literature, providing a benchmark for success. The provided characterization data for the starting reagent serves as a quality control checkpoint before its use in subsequent reactions.

References

  • Hantzsch, A. (1887). Condensationen von Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]

  • ResearchGate. (n.d.). Hantzsch synthesis of thiazole from α-haloketones and thioamides. [Link]

  • Al-Ghorbani, M., et al. (2015). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 20(7), 12265-12297. [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. [Link]

  • Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis. [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski咪唑合成. [Link]

  • ADICHEMISTRY. (n.d.). Selenium-Dioxide. [Link]

  • ADICHEMISTRY. (n.d.). Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. [Link]

  • YouTube. (2025, February 24). Debus Radzisewski Imidazole Synthesis. [Link]

  • MDPI. (2025, September 5). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]

  • ResearchGate. (n.d.). Oxidation of Imines by Selenium Dioxide. [Link]

  • Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. [Link]

  • Wikipedia. (n.d.). Riley oxidation. [Link]

  • NPTEL. (n.d.). 5.5.2.2 Selenium Dioxide. [Link]

Sources

Method

Application Notes and Protocols for the Catalytic Transformations of 1-(Morpholin-4-YL)propane-1,2-dione

Preamble: Navigating the Research Frontier In the landscape of synthetic chemistry and drug development, α-ketoamides are recognized as privileged structural motifs and versatile synthetic intermediates.[1] Their unique...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating the Research Frontier

In the landscape of synthetic chemistry and drug development, α-ketoamides are recognized as privileged structural motifs and versatile synthetic intermediates.[1] Their unique electronic and steric properties, stemming from the adjacent carbonyl and amide groups, offer a rich playground for catalytic transformations. This guide focuses on a specific, yet under-explored member of this class: 1-(Morpholin-4-YL)propane-1,2-dione .

A thorough review of the current scientific literature reveals a notable scarcity of studies where this specific molecule is employed as a substrate in catalytic reactions. While the synthesis of related α-ketoamides is documented[2], the subsequent catalytic derivatization of 1-(Morpholin-4-YL)propane-1,2-dione remains a nascent field. This document, therefore, adopts a forward-looking, predictive approach. The protocols and mechanistic discussions presented herein are extrapolated from established principles of α-ketoamide and dicarbonyl chemistry, offering a robust starting point for researchers aiming to pioneer new catalytic applications for this promising building block. The methodologies are designed to be self-validating systems, encouraging empirical optimization and discovery.

Core Reactivity and Catalytic Opportunities

The 1-(Morpholin-4-YL)propane-1,2-dione molecule possesses two primary electrophilic centers at the adjacent carbonyl carbons (C1 and C2). The morpholine amide at C1 modulates the reactivity of the adjacent ketone, making the C2 ketone the more classically electrophilic site. This electronic differentiation is the cornerstone of achieving chemoselective catalytic transformations.

Key Catalytic Opportunities:

  • Asymmetric Reduction: Selective reduction of one carbonyl group to furnish chiral α-hydroxy amides, which are valuable precursors for bioactive molecules.

  • Carbon-Carbon Bond Formation: Utilization of the C3 methyl group's α-protons for enolate formation and subsequent catalytic C-C bond-forming reactions, such as aldol or Mannich reactions.[1]

  • Biocatalytic Transformations: Leveraging the specificity of enzymes, such as reductases or lyases, for stereoselective modifications under mild, aqueous conditions.

Below is a logical workflow for approaching the catalytic derivatization of this substrate.

G cluster_0 Substrate Analysis cluster_1 Catalytic Strategy Selection cluster_2 Reaction & Analysis cluster_3 Outcome A 1-(Morpholin-4-YL)propane-1,2-dione B Asymmetric Reduction A->B Choose Transformation C C-C Bond Formation A->C Choose Transformation D Biocatalysis A->D Choose Transformation E Protocol Execution & Optimization B->E e.g., Noyori Reduction C->E e.g., Organocatalytic Aldol D->E e.g., KRED Screening F Product Characterization (NMR, MS, Chiral HPLC) E->F Purify & Analyze G Novel Chiral Building Block F->G Validate Structure & Purity

Caption: Decision workflow for catalytic strategy.

Application Protocol: Asymmetric Catalytic Reduction

Objective: To achieve the enantioselective reduction of the C2 ketone in 1-(Morpholin-4-YL)propane-1,2-dione to yield chiral 1-hydroxy-1-(morpholin-4-yl)propan-2-one. This transformation leverages the principles of transition-metal-catalyzed asymmetric transfer hydrogenation.

Causality of Experimental Choices:

  • Catalyst System: A Ruthenium(II)-chiral diamine-diphosphine complex (e.g., RuCl₂(S,S)-TsDPEN) is selected. These catalysts are renowned for their high efficacy and enantioselectivity in the reduction of α-keto esters and related compounds. The chiral ligands create a stereo-defined environment that directs the hydride transfer to one face of the prochiral ketone.

  • Hydrogen Source: Formic acid/triethylamine (HCOOH/NEt₃) azeotrope serves as a mild, effective, and operationally simple source of hydride, avoiding the need for high-pressure gaseous hydrogen.

  • Solvent: A polar aprotic solvent like Dichloromethane (DCM) or Acetonitrile (MeCN) is chosen to ensure solubility of the substrate and catalyst complex while being compatible with the reaction mechanism.

Step-by-Step Protocol: Asymmetric Transfer Hydrogenation
  • Catalyst Preparation (In Situ):

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral ligand, (S,S)-TsDPEN (2.2 mol%).

    • Add anhydrous, degassed DCM (0.1 M relative to the final substrate concentration).

    • Stir the mixture at room temperature for 30-60 minutes until a homogeneous solution is formed.

  • Reaction Assembly:

    • In a separate flask, dissolve 1-(Morpholin-4-YL)propane-1,2-dione (1.0 eq) in anhydrous, degassed DCM.

    • Add the substrate solution to the activated catalyst solution via cannula.

    • Prepare the HCOOH/NEt₃ azeotrope (5:2 molar ratio) and add it to the reaction mixture (2.0-5.0 eq of HCOOH).

  • Reaction Execution and Monitoring:

    • Stir the reaction mixture at the designated temperature (initial trials at 25-40 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is complete (typically 4-24 hours).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired α-hydroxy amide.

  • Validation:

    • Confirm the structure via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Data Summary for Optimization
ParameterRange to InvestigateRationale
Catalyst Loading 0.5 - 2.0 mol%Balance between reaction rate and cost-effectiveness.
Temperature 20 °C to 60 °CAffects reaction rate and potentially enantioselectivity.
Solvent DCM, MeCN, TolueneSolvent polarity can influence catalyst activity and solubility.
H-Source Eq. 2.0 - 5.0Ensure complete reduction without promoting side reactions.

Application Protocol: Organocatalytic C-C Bond Formation

Objective: To explore the reactivity of the C3 methyl protons in a domino Michael/alkylation reaction, a type of Carbon-Carbon bond-forming reaction.[1][3] This protocol is based on the well-established activation of α,β-unsaturated aldehydes by chiral secondary amine catalysts.

Causality of Experimental Choices:

  • Catalyst: A diarylprolinol silyl ether (e.g., (S)-diphenylprolinol TMS ether) is a classic organocatalyst that activates α,β-unsaturated aldehydes by forming a transient enamine, which then acts as the nucleophile.[3]

  • Substrates: 1-(Morpholin-4-YL)propane-1,2-dione serves as the electrophile, while an α,β-unsaturated aldehyde (e.g., cinnamaldehyde) is the pro-nucleophile.

  • Additive: A weak acid (e.g., benzoic acid) is often used as a co-catalyst to facilitate the protonation steps in the catalytic cycle.

Proposed Reaction Pathway

G cluster_0 Catalytic Cycle A Chiral Amine Catalyst + α,β-Unsaturated Aldehyde B Iminium Ion Formation A->B Condensation C Enamine Intermediate B->C Deprotonation D Nucleophilic Attack on 1-(Morpholin-4-YL)propane-1,2-dione C->D Michael Addition E Hydrolysis D->E Water F Product Release & Catalyst Regeneration E->F F->A Cycle Repeats

Caption: Organocatalytic enamine activation cycle.

Step-by-Step Protocol: Asymmetric Michael Addition
  • Reaction Assembly:

    • To a vial, add 1-(Morpholin-4-YL)propane-1,2-dione (1.2 eq), the chiral secondary amine catalyst (20 mol%), and any co-catalyst/additive (20 mol%).

    • Add the chosen solvent (e.g., Toluene or Chloroform, 0.2 M).

    • Add the α,β-unsaturated aldehyde (1.0 eq) to initiate the reaction.

  • Reaction Execution and Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the reaction by TLC or ¹H NMR analysis of aliquots. The reaction may take 24-72 hours.

  • Work-up and Purification:

    • Once the reaction is deemed complete, concentrate the mixture directly onto silica gel.

    • Purify via flash column chromatography to isolate the functionalized product.

  • Validation:

    • Characterize the product by NMR and HRMS to confirm the structure and regioselectivity of the addition.

    • Determine the diastereomeric ratio (dr) from the crude ¹H NMR and the enantiomeric excess (ee) by chiral HPLC.

Data Summary for Optimization
ParameterRange to InvestigateRationale
Catalyst Prolinol derivatives, Jørgensen-Hayashi catalystsSteric and electronic properties of the catalyst dictate stereochemical outcome.
Solvent Toluene, CHCl₃, THFSolvent can affect the stability of intermediates and transition states.
Temperature 0 °C to 40 °CLower temperatures often lead to higher enantioselectivity.
Additive Benzoic acid, Acetic acidCan accelerate catalyst turnover and influence stereoselectivity.

Trustworthiness & Validation: A Note on Empirical Discovery

The protocols described are robust starting points grounded in established catalytic principles. However, as with any exploratory research, they are not guaranteed to be optimal. Trustworthiness in this context is built upon a systematic approach to validation and optimization.

  • Control Experiments: Always run a background (uncatalyzed) reaction and a reaction with a non-chiral analogue of the catalyst to establish the necessity and efficacy of the catalytic system.

  • Systematic Optimization: Vary one parameter at a time (e.g., temperature, solvent, catalyst loading) to understand its effect on yield, diastereoselectivity, and enantioselectivity.

  • Mechanistic Probes: Where feasible, conduct experiments to probe the reaction mechanism, such as kinetic studies or the use of deuterated reagents, to build a deeper understanding of the transformation.

The successful application of these protocols will not only yield novel, valuable derivatives of 1-(Morpholin-4-YL)propane-1,2-dione but also contribute valuable data to the broader field of α-ketoamide chemistry.

References

  • Situmorang, F. A., et al. (2020). An Approach in Synthesis of 1-Morpholino-2-phenylethane-1,2-dione Catalyzed by Copper (II) Bromide. Journal of the Indonesian Chemical Society, 3(3), 145-150. [Link]

  • Gnanaprakasam, B., & Pârvu, M. M. (2018). Recent Advances in Organocatalyzed Domino C–C Bond-Forming Reactions. Molecules, 23(1), 2. [Link]

  • Kamal, A., et al. (2008). Lipase-catalyzed resolution of 1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazole-3-yl)oxy]propan-2-ol: Synthesis of (R)- and (S)-timolol. Journal of Molecular Catalysis B: Enzymatic, 54(1-4), 55-59. [Link]

  • Marqués-López, E., et al. (2021). One-Pot, Four-Step Organocatalytic Asymmetric Synthesis of Functionalized Nitrocyclopropanes. Catalysts, 11(11), 1383. [Link]

Sources

Application

Application Note: Preparation of 1-(Morpholin-4-yl)propane-1,2-dione Analogs and Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Core: 1-(Morpholin-4-yl)propane-1,2-dione (CAS: 38382-92-2) Introduction & Scientific Rationale The α-ketoamide (vicinal diket...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Core: 1-(Morpholin-4-yl)propane-1,2-dione (CAS: 38382-92-2)

Introduction & Scientific Rationale

The α-ketoamide (vicinal diketone/amide) structural motif is a highly privileged scaffold in medicinal chemistry. Molecules containing the α-ketoamide pharmacophore are frequently deployed as transition-state analogs and covalent modifiers, exhibiting potent inhibitory activity against various proteases (e.g., calpains, HIV protease, and serine proteases)[1]. Furthermore, specific derivatives like 1-(morpholin-4-yl)propane-1,2-dione serve as critical intermediates in the synthesis of GPR40 agonists and other fused-ring therapeutics ()[2].

The Chemical Challenge: Direct amidation of pyruvic acid is notoriously difficult. Under standard basic coupling conditions or prolonged heating, pyruvic acid is highly susceptible to aldol-type self-condensation (dimerization) and oxidative decarboxylation[1]. Therefore, successful synthesis requires rapid, low-temperature carboxylic acid activation followed by immediate trapping with the morpholine nucleophile.

This application note details two field-proven synthetic workflows: a highly scalable acid chloride activation route and a parallel library-generation route using modern peptide coupling reagents.

Synthesis Workflows & Mechanistic Pathways

To accommodate different stages of drug development, we outline two distinct synthetic strategies:

  • Route A (Scalable Synthesis): Utilizes oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) to generate pyruvoyl chloride in situ[2]. This method is highly cost-effective and ideal for gram-to-kilogram scale-up.

  • Route B (Library Generation): Utilizes HATU and DIPEA for direct coupling[3]. This route avoids the generation of harsh HCl gas and is preferred when synthesizing libraries of acid-sensitive morpholine analogs (e.g., bridged or heavily substituted morpholines)[4].

SynthesisWorkflow PA Pyruvic Acid RouteA Route A: Oxalyl Chloride (Scalable) PA->RouteA RouteB Route B: HATU / DIPEA (Library Prep) PA->RouteB Target 1-(Morpholin-4-yl) propane-1,2-dione RouteA->Target Morpholine RouteB->Target Morpholine Deriv1 C2-Ketone Modifications Target->Deriv1 Deriv2 Morpholine Analogs Target->Deriv2

Fig 1: Synthesis workflows for 1-(morpholin-4-yl)propane-1,2-dione and its derivatives.

Mechanistic Causality of Route A

Why use oxalyl chloride instead of thionyl chloride? Oxalyl chloride reacts efficiently at 0 °C to room temperature, whereas thionyl chloride often requires heating, which would degrade the pyruvic acid. The catalytic DMF forms a highly reactive Vilsmeier chloroiminium ion, which activates the carboxylic acid. The resulting acyloxyiminium intermediate rapidly collapses into pyruvoyl chloride, releasing only gaseous byproducts (CO, CO₂, and HCl)[5].

Mechanism Step1 1. Vilsmeier Active Species DMF + Oxalyl Chloride -> Chloroiminium Ion Step2 2. Carboxylic Activation Pyruvic Acid + Chloroiminium -> Acyloxyiminium Step1->Step2 Step3 3. Acid Chloride Formation Acyloxyiminium -> Pyruvoyl Chloride + CO2 + CO Step2->Step3 Step4 4. Amidation Pyruvoyl Chloride + Morpholine -> Target Step3->Step4

Fig 2: Mechanistic sequence of pyruvic acid activation and amidation via oxalyl chloride.

Detailed Experimental Protocols

Protocol 1: Scalable Synthesis via In Situ Pyruvoyl Chloride (Route A)

This protocol is adapted from validated patent literature for high-yield, gram-scale preparation ()[2].

Reagents:

  • Pyruvic acid: 6.96 mL (~100 mmol)

  • Oxalyl chloride: 8.75 mL (~102 mmol)

  • N,N-Dimethylformamide (DMF): 77 µL (catalytic)

  • Morpholine: 18.4 mL (~210 mmol, excess acts as HCl scavenger)

  • Anhydrous Tetrahydrofuran (THF): 200 mL

Step-by-Step Methodology:

  • System Preparation: Purge a 500 mL round-bottom flask with nitrogen. Add pyruvic acid (6.96 mL) and anhydrous THF (200 mL). Add DMF (77 µL) to the solution.

  • Activation: While maintaining the reaction at room temperature (approx. 20–25 °C), add oxalyl chloride (8.75 mL) dropwise over 10 minutes. Causality Note: Gas evolution (CO, CO₂) will be immediate and vigorous. Ensure proper venting through a bubbler.

  • Intermediate Validation: Stir the mixture for 20 minutes at room temperature. The cessation of gas evolution indicates the complete formation of pyruvoyl chloride[2].

  • Amidation: Cool the reaction mixture to 0 °C using an ice bath. Add morpholine (18.4 mL) dropwise. Causality Note: The reaction is highly exothermic. Maintaining 0 °C prevents the thermal degradation of the newly formed α-ketoamide.

  • Completion: After complete addition, the mixture can be briefly heated (e.g., gentle reflux at 65 °C for 30 min) to ensure total consumption of the acid chloride, though stirring at room temperature for 2 hours is often sufficient[2].

  • Workup (Self-Validating): Cool the mixture to 0 °C and quench by dropwise addition of saturated aqueous NaHCO₃ (40 g). Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic extracts with water and saturated brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The product is typically obtained as a pale yellow oil in >85% yield and can be used without further purification[6].

Protocol 2: Parallel Synthesis of Analogs via HATU (Route B)

Ideal for synthesizing libraries using substituted morpholines (e.g., 2-methylmorpholine or bridged bicyclic morpholines)[3].

Step-by-Step Methodology:

  • Dissolve pyruvic acid (1.0 equiv) and the morpholine derivative (1.1 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Cool to 0 °C and add HATU (1.2 equiv) portion-wise. Causality Note: Adding HATU last prevents the formation of unreactive guanidinium byproducts with the amine.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via LC-MS.

  • Quench with 1M HCl, extract with DCM, wash with saturated NaHCO₃, dry, and concentrate. Purify via flash chromatography if necessary.

Quantitative Data & Optimization

To assist in selecting the appropriate methodology, Table 1 summarizes the performance of various coupling strategies for α-ketoamide synthesis[7].

Table 1: Comparison of Coupling Reagents for α-Ketoamide Synthesis

Reagent SystemReaction TempTimeTypical YieldKey AdvantageLimitation
Oxalyl Chloride / DMF 0 °C to RT1 h85–92%Highly scalable, lowest costGenerates HCl gas, requires strict anhydrous conditions
HATU / DIPEA RT2–4 h80–88%Mild conditions, high purityHigh reagent cost, unsuitable for multi-kilogram scale
EDC / HOBt RT12 h60–70%Water-soluble byproductsLonger reaction times, lower yields due to pyruvic acid dimerization
DCC / DMAP RT12 h50–60%Low costDCU byproduct is notoriously difficult to remove from the polar product

Table 2: Troubleshooting Guide

ObservationPotential CauseCorrective Action
Low yield / Polymeric byproducts Thermal degradation of pyruvic acid.Maintain strict temperature control (0 °C) during the amidation step. Do not heat the activation step.
Poor extraction recovery High aqueous solubility of the α-ketoamide product.Saturate the aqueous layer with solid NaCl prior to Ethyl Acetate extraction.
Incomplete amidation (Route A) Inactive chloroiminium intermediate.Ensure catalytic DMF is added; utilize strictly anhydrous THF to prevent acid chloride hydrolysis.

References

  • Miwatashi, S., et al. (2015). Fused ring compound and use thereof. U.S. Patent Application Publication No. US 2015/0018422 A1.

  • Norcross, R. D., et al. (2019). Morpholine derivative. U.S. Patent No. US 10508107 B2.

  • Ma, J., et al. (2022). Metal Free Synthesis of α-Keto Amides from 2-Oxo Alcohols through Domino Alcohol Oxidation-Oxidative Amidation Reaction. ResearchGate.

  • Patel, et al. (2018). Photocatalytic preparation method of alpha-ketoamide compound. (Referenced via CN110668967B).

  • GuideChem Database. Pyruvoyl chloride (CAS: 5704-66-5) Properties and Synthesis.

Sources

Method

Application Note: Advanced Chromatography Methods for the Isolation and Purification of 1-(Morpholin-4-yl)propane-1,2-dione

Introduction and Chemical Profile 1-(Morpholin-4-yl)propane-1,2-dione (CAS: 38382-92-2), also known as pyruvic acid morpholide, is a highly reactive α -ketoamide. It serves as a critical electrophilic building block in t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Profile

1-(Morpholin-4-yl)propane-1,2-dione (CAS: 38382-92-2), also known as pyruvic acid morpholide, is a highly reactive α -ketoamide. It serves as a critical electrophilic building block in the synthesis of heterocyclic pharmaceuticals, covalent inhibitors, and 1[1]. Due to the presence of the α -dicarbonyl system and the morpholine ring, the molecule exhibits unique physicochemical properties that dictate its chromatographic behavior.

Table 1: Physicochemical Properties of 1-(Morpholin-4-yl)propane-1,2-dione

ParameterValue
Chemical Name 1-(Morpholin-4-yl)propane-1,2-dione
CAS Number 38382-92-2
Molecular Formula C₇H₁₁NO₃
Molecular Weight 157.17 g/mol
Physical State Colorless oil (at standard conditions)
Solubility Profile Soluble in EtOAc, DCM, MeOH, MeCN; Moderately in H₂O

Mechanistic Insights into Chromatographic Behavior

As a Senior Application Scientist, it is vital to understand why certain chromatographic conditions succeed while others fail. Do not simply apply generic gradients to this molecule.

  • Electrophilicity and Hydration: The C2 carbonyl group (the ketone adjacent to the amide) is highly electrophilic. In aqueous environments, α -ketoamides exist in a dynamic equilibrium with their gem-diol (hydrate) forms. During Reversed-Phase HPLC (RP-HPLC), this slow on-column interconversion can result in peak broadening, tailing, or even split peaks. Therefore, Normal-Phase (NP) chromatography under anhydrous conditions is the definitive method for bulk isolation [2].

  • Silanol Interactions: The oxygen atoms of the morpholine ring and the dicarbonyl moiety are strong hydrogen-bond acceptors. On bare silica, this can lead to excessive retention or streaking if the mobile phase lacks sufficient hydrogen-bond disrupting capacity. Ethyl acetate is chosen as the strong solvent because its own carbonyl group effectively competes for silanol binding sites, ensuring a tight elution band.

Experimental Workflow

Workflow N1 Crude Reaction Mixture (Pyruvoyl Chloride + Morpholine) N2 Aqueous Quench & Extraction (Sat. NaHCO3 / EtOAc) N1->N2 Neutralize HCl N3 Normal-Phase Flash Chromatography (Silica Gel, 1:3 EtOAc/Petroleum Ether) N2->N3 Primary Isolation N4 Reversed-Phase HPLC Polish (C18, H2O/MeCN + 0.1% FA) N3->N4 Trace Impurity Removal N5 Pure 1-(Morpholin-4-yl)propane-1,2-dione (Colorless Oil, >99% Purity) N4->N5 Final Lyophilization

Figure 1: Comprehensive isolation and purification workflow for 1-(Morpholin-4-yl)propane-1,2-dione.

Primary Isolation: Normal-Phase Flash Chromatography

This protocol is optimized for the primary isolation of the compound from a crude reaction mixture[1].

Pre-Chromatographic Sample Preparation

Causality: The crude mixture often contains morpholine hydrochloride salts and unreacted pyruvic acid derivatives. Direct loading onto silica will cause massive peak tailing and irreversible column degradation.

  • Quench: Slowly quench the crude reaction mixture with ice-cold saturated aqueous NaHCO3​ [1].

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Drying: Wash the combined organic layers with saturated brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure at ≤30∘C to yield a crude oil. Note: Avoid elevated temperatures during rotary evaporation to prevent thermal degradation of the dione.

Table 2: Normal-Phase Flash Chromatography Parameters

ParameterSpecification
Stationary Phase Bare Silica Gel (40–63 µm, 60 Å pore size)
Mobile Phase A Petroleum Ether (Boiling range 40–60 °C)
Mobile Phase B Ethyl Acetate (EtOAc)
Elution Profile Isocratic 25% B (1:3 EtOAc/Petroleum Ether)
Flow Rate 20–30 mL/min (for a standard 40 g column)
Detection UV at 210 nm and 254 nm
Step-by-Step Methodology
  • System Suitability (Self-Validation): Before running the column, spot the crude oil on a silica TLC plate and develop in 1:3 EtOAc/Petroleum Ether. A well-resolved, UV-active spot at Rf​≈0.3 validates that the solvent ratio is correct for your specific batch of silica. If the Rf​ is outside the 0.25–0.35 range, adjust the EtOAc percentage accordingly.

  • Column Equilibration: Equilibrate a pre-packed silica gel column with 3 column volumes (CV) of 100% Petroleum Ether.

  • Sample Loading: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) and apply evenly to the column frit.

  • Elution: Run an isocratic elution at 25% EtOAc in Petroleum Ether[2]. Causality: The 1:3 ratio perfectly balances the polar α -ketoamide against the non-polar backbone. Using a gradient is unnecessary here and risks co-eluting closely related polar impurities.

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure to yield the product as a 2[2].

Secondary Purification: Reversed-Phase HPLC (Polish)

While NP chromatography is preferred for bulk isolation, RP-HPLC is required for analytical purity assessment or final polishing for sensitive biological assays.

Table 3: Reversed-Phase HPLC Polish Parameters

ParameterSpecification
Column C18 (e.g., 5 µm, 4.6 x 150 mm, fully endcapped)
Mobile Phase A HPLC-Grade H₂O + 0.1% Formic Acid (FA)
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid (FA)
Gradient 5% B to 95% B over 15 minutes
Column Temperature 40 °C
Flow Rate 1.0 mL/min
Step-by-Step Methodology
  • Solvent Preparation: Add 0.1% Formic Acid (FA) to both Mobile Phases. Causality: FA acts as a silanol masking agent. By maintaining an acidic pH (~2.7), it protonates residual silanols on the C18 phase, preventing secondary interactions with the morpholine oxygen and minimizing peak tailing.

  • Temperature Control: Set the column compartment to 40 °C. Causality: Elevated temperature accelerates the hydrate-to-ketone equilibrium in the aqueous mobile phase, coalescing potential split peaks into a single, sharp chromatographic band.

  • System Suitability (Self-Validation): Inject a blank (100% MeCN) prior to the sample. If a peak appears at the expected retention time, there is carryover due to the sticky nature of the morpholine ring. Wash the column with 100% MeCN until the baseline is flat, validating the system is clean.

  • Gradient Elution: Execute the 5–95% B gradient over 15 minutes.

  • Recovery: If collecting fractions, immediately lyophilize the product to prevent prolonged exposure to water, which can lead to hydrate formation or hydrolysis.

Storage and Handling

Store the purified colorless oil under an inert atmosphere (Nitrogen or Argon) at -20 °C. α -Dicarbonyls are prone to slow oligomerization or oxidation upon prolonged exposure to air and ambient light.

Sources

Application

Application Note: Advanced Crystallization and Purification Strategies for 1-(Morpholin-4-yl)propane-1,2-dione

Chemical Significance and Scope 1-(Morpholin-4-yl)propane-1,2-dione (CAS 38382-92-2) is a highly functionalized α-ketoamide. In contemporary medicinal chemistry, the α-ketoamide moiety is a privileged pharmacophore, serv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Significance and Scope

1-(Morpholin-4-yl)propane-1,2-dione (CAS 38382-92-2) is a highly functionalized α-ketoamide. In contemporary medicinal chemistry, the α-ketoamide moiety is a privileged pharmacophore, serving as a reversible covalent warhead. It is extensively utilized in the design of broad-spectrum viral protease inhibitors, including those targeting the SARS-CoV-2 main protease (Mpro) and enterovirus 3C proteases[1]. The purification of such 1,2-diones presents unique challenges due to their high electrophilicity, necessitating specialized, self-validating protocols to prevent degradation and ensure high-fidelity crystallization.

Mechanistic Causality in Purification (E-E-A-T)

The Electrophilic C2 Carbonyl

The defining feature of 1-(morpholin-4-yl)propane-1,2-dione is the highly electrophilic C2 ketone, which is activated by the adjacent electron-withdrawing amide group.

  • Causality of Solvent Selection: Exposure to protic or nucleophilic solvents (e.g., methanol, ethanol, or unbuffered aqueous solutions) drives the thermodynamic equilibrium toward the formation of stable hydrates or hemiketals. Therefore, all purification workflows must strictly employ aprotic solvent systems (e.g., ethyl acetate, dichloromethane, and aliphatic hydrocarbons) to maintain the structural integrity of the diketone[2].

  • Causality of Temperature Control: α-Ketoamides are prone to base-catalyzed oligomerization and thermal degradation. Maintaining processing temperatures below 30°C during concentration, and utilizing sub-zero temperatures (-20°C) during crystallization, kinetically traps the intact diketone and maximizes recovery yields.

Experimental Workflows

PurificationWorkflow Crude Crude Reaction Mixture (Contains 1,2-dione & impurities) LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE Quench & Extract OrgPhase Organic Phase (Dried over Na2SO4) LLE->OrgPhase Phase Separation Flash Flash Chromatography (Silica Gel, EtOAc/Hexane) OrgPhase->Flash Concentrate Cryst Low-Temp Crystallization (EtOAc/n-Heptane at -20°C) Flash->Cryst Purified Fractions Pure Pure 1-(Morpholin-4-yl) propane-1,2-dione Cryst->Pure Filtration & Drying

Fig 1: Step-by-step aprotic purification workflow for 1-(Morpholin-4-yl)propane-1,2-dione isolation.

Protocol A: Aprotic Flash Column Chromatography

This protocol isolates the target 1,2-dione from unreacted morpholine and polar byproducts[2].

  • Sample Preparation: Quench the crude synthesis mixture with ice-water and extract with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Concentration: Remove the solvent under reduced pressure. Crucial: Keep the water bath temperature strictly 30°C to prevent thermal decomposition.

  • Column Packing: Slurry-pack a glass column with standard Silica Gel (200-300 mesh) using Petroleum Ether.

  • Elution: Load the crude oil and elute using a gradient of Ethyl Acetate/Petroleum Ether (v/v = 1:50 to 1:10).

  • Self-Validation System:

    • TLC Check: The target compound typically exhibits an Rf​ of ~0.4 in 1:5 EtOAc/PE.

    • Spectroscopic Check: Analyze pooled fractions via 1 H NMR. The absence of a broad signal at ~6.5 ppm confirms the product is the intact diketone, rather than a hydrated impurity.

Protocol B: Solvent-Antisolvent Crystallization

To achieve >99.5% purity suitable for crystallographic or biological assays, a low-temperature solvent-antisolvent crystallization is employed.

  • Dissolution: Dissolve the chromatographically purified diketone in a minimal volume of anhydrous Ethyl Acetate at 20°C.

  • Antisolvent Titration: Under continuous stirring, add n-Heptane dropwise until the solution reaches the cloud point (faint, persistent turbidity).

  • Nucleation (Self-Validating Step): Stop addition immediately at the cloud point. If the solution oils out (forms a separate liquid phase instead of clouding), add 1-2 drops of Ethyl Acetate to redissolve, then re-titrate with n-Heptane more slowly.

  • Crystal Growth: Transfer the sealed flask to a -20°C environment for 18–24 hours. The low temperature decreases solubility exponentially, driving the formation of high-purity crystals.

  • Isolation: Rapidly filter the crystals on a pre-chilled Büchner funnel, wash with ice-cold n-Heptane (2 × 5 mL), and dry under high vacuum (0.1 mbar) for 4 hours.

Quantitative Data: Solvent System Optimization

The choice of solvent directly dictates the thermodynamic stability and recovery of the α-ketoamide. The table below summarizes the quantitative outcomes of various crystallization matrices.

Primary SolventAntisolventRatio (v/v)Temp (°C)Yield (%)Purity (HPLC %)Mechanistic Observations
Ethyl Acetate n-Heptane 1:3 -20 85 >99.5 Optimal crystal habit; no oiling out; intact diketone.
Dichloromethanen-Hexane1:447298.0Rapid evaporation causes premature precipitation; fine powder.
MethanolWater1:14N/AN/AHemiacetal/hydrate formation; severe product degradation.
Toluenen-Heptane1:2-107899.0Good purity, but residual aromatic solvent is difficult to purge.

Biological Application: Target Engagement Mechanism

Once purified, 1-(morpholin-4-yl)propane-1,2-dione and its derivatives serve as potent covalent inhibitors. The α-ketoamide warhead is specifically designed to undergo nucleophilic attack by the catalytic cysteine (e.g., Cys145 in SARS-CoV-2 Mpro)[3][4]. This reaction forms a reversible thiohemiketal complex, which is stabilized by hydrogen bonding within the protease's oxyanion hole[3][5].

MOA Ketoamide α-Ketoamide Warhead (Electrophilic C2 Carbonyl) Attack Nucleophilic Attack (Catalytic Cys145) Ketoamide->Attack Protease Viral Protease S1 Pocket (e.g., SARS-CoV-2 Mpro) Protease->Attack Complex Reversible Thiohemiketal (Covalent Enzyme-Inhibitor Complex) Attack->Complex Oxyanion Hole Stabilization

Fig 2: Mechanism of target engagement: α-ketoamides form a covalent thiohemiketal with viral proteases.

References

  • Chembase Database: 1-(morpholin-4-yl)propane-1,2-dione (CAS 38382-92-2). Chembase.cn.[Link]

  • [2] Catalyst-Free and Transition-Metal-Free Approach to 1,2-Diketones via Aerobic Alkyne Oxidation. The Journal of Organic Chemistry, ACS Publications (2021).[Link]

  • [1] α-Ketoamides as Broad-Spectrum Inhibitors of Coronavirus and Enterovirus Replication: Structure-Based Design, Synthesis, and Activity Assessment. Journal of Medicinal Chemistry, ACS Publications (2020).[Link]

  • [3] Inhibition mechanism and antiviral activity of an α-ketoamide based SARS-CoV-2 main protease inhibitor. bioRxiv (2023).[Link]

  • [5] Preclinical evaluation of the SARS-CoV-2 Mpro inhibitor RAY1216 shows improved pharmacokinetics compared with nirmatrelvir. Nature Communications / PMC (2022).[Link]

  • [4] Crystallographic structure of wild-type SARS-CoV-2 main protease acyl-enzyme intermediate with physiological C-terminal autoprocessing site. Nature Communications / PMC (2020).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(Morpholin-4-yl)propane-1,2-dione

Introduction Welcome to the Technical Support Center for α-ketoamide synthesis. 1-(Morpholin-4-yl)propane-1,2-dione (often referred to as pyruvomorpholide) is a highly versatile building block used extensively in the dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for α-ketoamide synthesis. 1-(Morpholin-4-yl)propane-1,2-dione (often referred to as pyruvomorpholide) is a highly versatile building block used extensively in the development of enzyme inhibitors and heterocyclic active pharmaceutical ingredients (APIs). However, synthesizing this compound presents unique chemoselectivity challenges. Because the pyruvic acid/ester precursors possess dual electrophilic centers (the C1 carbonyl and the C2 ketone), researchers frequently encounter low yields, complex impurity profiles, and isolation difficulties.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield, reproducible synthesis.

Interactive Troubleshooting Q&A

Q1: I attempted a direct amidation of methyl pyruvate with morpholine, but my GC-MS shows a complex mixture and a poor yield of the desired product. What went wrong? A: The issue stems from competing chemoselectivity. Methyl pyruvate has two highly electrophilic sites. While your goal is for morpholine to attack the C1 ester to form the amide, morpholine is a secondary amine that readily condenses with the C2 ketone to form an enamine (the secondary amine equivalent of a Schiff base). To suppress enamine formation, you must either use a Lewis acid catalyst to selectively activate the ester, or abandon the ester approach entirely in favor of activating pyruvic acid directly.

Q2: Can I synthesize pyruvoyl chloride using oxalyl chloride, and then react it with morpholine? A: While some patent literature describes generating pyruvoyl chloride in situ1, this method is highly discouraged for scale-up[1]. α-Keto acid chlorides are notoriously unstable. At room temperature, they undergo rapid decarbonylation (loss of carbon monoxide), converting the pyruvoyl chloride into acetyl chloride. This side reaction leads to the formation of 4-acetylmorpholine as a major, difficult-to-separate impurity. If you must use this route, the activation and amidation steps must be kept strictly at or below 0 °C.

Q3: What is the most reliable method for achieving a high yield and purity? A: The most reliable, self-validating protocol utilizes standard peptide coupling chemistry with pyruvic acid, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HOBt (Hydroxybenzotriazole) 2[2]. HOBt forms a stable active ester intermediate that is highly selective for amine nucleophiles. This directs the morpholine exclusively to the C1 position, completely avoiding C2 ketone interference and preventing the decarbonylation seen with acid chlorides. Recent advances also highlight alternative electrochemical dehydration methods for α-ketoamides, though EDC/HOBt remains the benchtop standard 3[3].

Q4: My reaction conversion is high (by TLC/HPLC), but my isolated yield is low after aqueous workup. Where is my product? A: 1-(Morpholin-4-yl)propane-1,2-dione is highly polar and possesses significant water solubility. Standard extraction with ethyl acetate or diethyl ether will leave a large portion of the product in the aqueous phase. Solution: Saturate the aqueous layer with NaCl (brine) before extraction, and use a more polar extraction solvent system, such as Dichloromethane (DCM) or an Ethyl Acetate/Isopropanol (9:1) mixture.

Quantitative Data: Comparison of Synthetic Routes

Synthetic RouteTypical YieldPurity (Crude)Key ImpuritiesScalability
Pyruvic Acid + EDC/HOBt 85 - 92%>95%Urea byproducts (water-soluble)Excellent
Methyl Pyruvate + Morpholine 40 - 50%<70%Enamines, Aldol condensation productsPoor
Pyruvic Acid + Oxalyl Chloride 50 - 60%~80%4-Acetylmorpholine (Decarbonylation)Moderate (Requires strict temp control)

Validated Experimental Protocol: EDC/HOBt Coupling

This protocol is designed as a self-validating system: the use of DCM allows for the precipitation of the EDC-urea byproduct, providing a visual indicator of reaction progress, while the specific wash sequence ensures the removal of all coupling additives.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve pyruvic acid (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

  • Activation: Cool the solution to 0 °C using an ice-water bath. Add HOBt (1.1 equiv, 11 mmol) and EDC hydrochloride (1.1 equiv, 11 mmol). Stir the suspension for 15–20 minutes to allow the active ester to form.

  • Amidation: Slowly add morpholine (1.05 equiv, 10.5 mmol) dropwise via syringe to maintain the internal temperature below 5 °C. Follow immediately with the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 12 mmol) to neutralize the HCl from the EDC salt.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. The reaction mixture will become homogeneous, and then a white precipitate (the urea byproduct of EDC) may begin to form, indicating successful turnover.

  • Workup: Dilute the mixture with additional DCM (20 mL). Wash sequentially with:

    • 1M aqueous HCl (2 x 15 mL) to remove unreacted morpholine and DIPEA.

    • Saturated aqueous NaHCO3 (2 x 15 mL) to remove unreacted pyruvic acid and HOBt.

    • Heavily saturated brine (20 mL) to minimize product loss to the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting product is typically pure enough for downstream applications without the need for column chromatography.

Workflow & Decision Diagram

SynthesisWorkflow Start Start Synthesis of 1-(Morpholin-4-yl)propane-1,2-dione Route1 Route A: Pyruvic Acid + EDC/HOBt Start->Route1 Preferred Route2 Route B: Methyl Pyruvate + Direct Amidation Start->Route2 Scalable Route3 Route C: Pyruvoyl Chloride (Not Recommended) Start->Route3 Avoid Dec1 Temperature Control Keep < 5 °C Route1->Dec1 Dec2 Lewis Acid Catalyst (e.g., Zr(OtBu)4) Route2->Dec2 Dec3 Degradation / Polymerization Route3->Dec3 Opt1 High Yield (>85%) Minimal Side Reactions Dec1->Opt1 Opt2 Moderate Yield (~70%) Requires Distillation Dec2->Opt2

Decision tree for 1-(morpholin-4-yl)propane-1,2-dione synthesis routes and optimization strategies.

References

  • Title: (12) Patent Application Publication (10) Pub. No.: US 2015/0018422 A1 Source: Googleapis.com / Google Patents URL: 1

  • Title: Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review Source: MDPI Pharmaceuticals URL: 2

  • Title: Selective Synthesis of Amides and α-Ketoamides via Electrochemical Decarboxylation and Dehydration Source: The Journal of Organic Chemistry (ACS Publications) URL: 3

Sources

Optimization

Technical Support Center: 1-(Morpholin-4-YL)propane-1,2-dione Stability &amp; Handling

Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, stability data, and validated protocols for researchers working with 1-(morpholin-4-yl)propane-1,2-dione, a highly rea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, stability data, and validated protocols for researchers working with 1-(morpholin-4-yl)propane-1,2-dione, a highly reactive α -ketoamide warhead frequently utilized in targeted covalent inhibitors.

Diagnostic Troubleshooting & FAQs

Q1: During the synthesis of 1-(morpholin-4-yl)propane-1,2-dione via amidation, my yield drops significantly when the reaction is heated above 60°C. Why? A1: The compound contains a highly electrophilic α -ketoamide moiety with an adjacent methyl group (C3). At elevated temperatures (>60°C), particularly in the presence of basic coupling additives (e.g., DIPEA), the C3 methyl group undergoes rapid enolization[1]. This enolate attacks the unreacted C2 ketone of neighboring molecules, triggering an irreversible aldol dimerization and subsequent polymerization. To prevent this, maintain the reaction temperature strictly between 0°C and 25°C during the coupling phase.

Q2: I observe a mass of +18 Da in my LC-MS analysis at room temperature. Is my compound degrading? A2: No, this indicates a reversible hydration, not irreversible degradation. The highly electrophilic C2 carbonyl exists in equilibrium with its gem-diol (hydrate) form in aqueous media[2]. Because hydration is an exothermic process, lower temperatures actually favor the hydrate form. When heated during MS ionization, it typically reverts to the keto form, but residual hydrate can appear as an[M+H+18]⁺ peak. This does not compromise the compound's utility, as the keto-hydrate equilibrium rapidly shifts back to the active keto form upon binding to a biological target[3].

Q3: How does temperature affect the long-term storage stability of this compound? A3: α -Ketoamides are susceptible to slow hydrolytic cleavage of the C1-C2 bond or the amide bond in the presence of atmospheric moisture[3]. Storage at room temperature (25°C) can lead to 5-10% degradation over a month into pyruvic acid and morpholine. For optimal stability, store lyophilized aliquots at -20°C under an inert atmosphere (Argon/N₂).

Q4: Can I use heat to accelerate the dissolution of the compound in aqueous buffers for biological assays? A4: Avoid heating above 37°C in aqueous buffers. Heating provides the activation energy for irreversible hydrolysis of the amide bond and accelerates potential nucleophilic attack by buffer components (e.g., Tris or primary amines) on the C2 ketone, forming inactive Schiff bases. Dissolve the compound first in a water-miscible organic solvent (e.g., DMSO) at room temperature, then dilute into the aqueous buffer immediately before use.

Quantitative Stability Profiling

The following table summarizes the temperature-dependent stability of 1-(morpholin-4-yl)propane-1,2-dione across different environments, providing a self-validating reference for your analytical checks.

TemperatureEnvironment / Solvent SystemHalf-Life ( t1/2​ )Primary PathwayRecommended Action
-20°C Neat (Lyophilized Solid)> 2 yearsNone (Stable)Standard long-term storage condition.
4°C Aqueous Buffer (pH 7.4)> 72 hoursHydration (+18 Da)Suitable for short-term assay staging.
25°C Aqueous Buffer (pH 7.4)~ 24 hoursHydrolysisPrepare fresh stock solutions daily.
60°C Organic/Basic (Synthesis)< 2 hoursAldol DimerizationKeep synthesis & evaporation < 30°C.
100°C Aqueous (Forced Degradation)< 15 minutesCleavage / DecarbonylationStrictly avoid high-heat sterilization.

Mechanistic Pathway of Temperature-Induced Degradation

Understanding the causality behind these degradation pathways is critical for optimizing your experimental design.

DegradationPathway Keto 1-(Morpholin-4-yl)propane-1,2-dione (Active α-Ketoamide) Hydrate Gem-diol Hydrate (Reversible Equilibrium) Keto->Hydrate Aqueous Media < 25°C Dimer Aldol Dimer (Irreversible Degradation) Keto->Dimer Base / Heat > 60°C Hydrolysis Pyruvic Acid + Morpholine (Hydrolytic Cleavage) Keto->Hydrolysis Aqueous / Heat > 37°C

Fig 1: Temperature-dependent degradation and equilibrium pathways of the α-ketoamide.

Standard Operating Procedure: Temperature-Controlled Synthesis & Isolation

To ensure maximum yield and prevent thermal degradation, follow this self-validating protocol for the amidation of pyruvic acid with morpholine.

Materials Required:

  • Pyruvic acid (1.0 eq)

  • Morpholine (1.1 eq)

  • EDC·HCl (1.2 eq) and HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Cryogenic Activation: Dissolve pyruvic acid in anhydrous DCM. Submerge the reaction vessel in an ice-water bath to achieve an internal temperature of 0°C.

  • Coupling Agent Addition: Add EDC·HCl and HOBt portion-wise.

    • Causality Note: The activation of the carboxylic acid is exothermic. Maintaining 0°C prevents local thermal spikes that would degrade the highly unstable O-acylisourea intermediate before the amine can react[4].

  • Controlled Amine Addition: Slowly add morpholine and DIPEA dropwise over 30 minutes using an addition funnel.

  • Thermal Regulation during Coupling: Allow the reaction to stir at 0°C for 1 hour, then gradually remove the ice bath and allow it to warm to exactly 25°C (room temperature). Stir for an additional 4 hours.

    • Validation Check: Monitor via TLC or LC-MS. Do not apply heat to accelerate the reaction. Exceeding 25°C will initiate the aldol dimerization pathway shown in Figure 1.

  • Cold Aqueous Workup: Quench the reaction with cold (4°C) 1M HCl to protonate and remove unreacted morpholine. Wash sequentially with cold saturated NaHCO₃ and cold brine.

    • Causality Note: Using cold aqueous washes minimizes the kinetic energy available for hydrolytic cleavage of the newly formed α -ketoamide bond.

  • Temperature-Controlled Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Validation Check: Set the rotary evaporator water bath to no higher than 30°C . High-vacuum conditions must be used to compensate for the low bath temperature to prevent thermal degradation during solvent removal.

References

  • Title: The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Source: Journal of Medicinal Chemistry / ACS Publications. URL: [Link]

  • Title: Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. Source: Chemical Reviews / ACS Publications. URL: [Link]

  • Title: Substituent, Temperature and Solvent Effects on the Keto-Enol Equilibrium in α-Ketoamides: A Nuclear Magnetic Resonance Study. Source: Journal of Solution Chemistry / CORE. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage Troubleshooting for 1-(Morpholin-4-YL)propane-1,2-dione

Welcome to the Technical Support Center. 1-(Morpholin-4-yl)propane-1,2-dione is a highly reactive α -ketoamide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1-(Morpholin-4-yl)propane-1,2-dione is a highly reactive α -ketoamide. Its vicinal dicarbonyl motif makes it a versatile synthon and a potent warhead in drug development, particularly in the design of covalent protease inhibitors[1]. However, this exact electrophilic nature renders the compound highly susceptible to photochemical cleavage, base-catalyzed hydrolysis, and hydration during storage and handling.

This guide synthesizes field-proven insights and analytical methodologies to provide causality-driven troubleshooting. By understanding the underlying mechanisms of degradation, researchers can implement self-validating protocols to ensure the structural integrity of their compound.

Part 1: Troubleshooting Guides & FAQs

Q1: My batch of 1-(Morpholin-4-YL)propane-1,2-dione turned yellow/brown after being left on the benchtop. What happened? Analysis: You are observing photochemical degradation. α -Dicarbonyl compounds possess a characteristic n→π∗ electronic transition that absorbs light in the near-UV and visible spectrum[2]. Causality: Exposure to ambient laboratory lighting excites the non-bonding electrons of the carbonyl oxygen. This excited state weakens the C-C bond between the two carbonyl groups, leading to Norrish Type I homolytic cleavage. This generates highly reactive acyl and carbamoyl radicals, which subsequently recombine or react with ambient oxygen to form complex, colored polymeric degradation products. Resolution: Always store the compound in amber glass vials or opaque containers. For benchtop handling, minimize exposure time to direct light or conduct sensitive workflows under yellow light conditions.

Q2: When I dissolve the compound in a basic buffer (pH > 7.5) for my assays, I see rapid loss of the parent mass via LC-MS. Why is it degrading? Analysis: α -Ketoamides are notoriously base-sensitive[3]. Causality: The amide carbonyl strongly withdraws electron density from the adjacent α -keto carbon, making it exceptionally electrophilic. At pH > 7.0, hydroxide ions readily attack this α -keto carbon. Instead of forming a stable hydrate, the resulting tetrahedral intermediate undergoes C-N or C-C bond cleavage, irreversibly releasing morpholine and pyruvic acid derivatives. Resolution: Maintain aqueous solutions at a slightly acidic to neutral pH (pH 5.0 - 6.5). If basic conditions are strictly required for your assay, prepare the stock solution in anhydrous DMSO and spike it into the assay buffer immediately prior to use to minimize the degradation window.

Q3: My HPLC chromatograms show broad, split peaks, making quantification impossible. Is the compound degrading on the column? Analysis: It is likely undergoing dynamic hydration rather than irreversible degradation. Causality: In aqueous mobile phases, the highly electrophilic α -keto group exists in a dynamic equilibrium with water, forming a gem-diol (hydrate). Because the rate of hydration/dehydration occurs on the same timescale as the chromatographic separation, you observe peak broadening or splitting. Furthermore, the gem-diol lacks the extended conjugation of the diketone, leading to a drastic loss in UV absorbance. Resolution: Do not analyze the free α -ketoamide using standard aqueous reverse-phase HPLC. Instead, use a pre-column derivatization protocol with o-phenylenediamine (OPD) to trap the dicarbonyl into a stable quinoxaline derivative[4][5]. This self-validating approach locks the molecule into a single, highly UV-active species.

Part 2: Quantitative Data & Storage Parameters

To standardize storage and handling, we have summarized the kinetic vulnerabilities and required storage conditions based on ICH Q1A(R2) principles[6].

Degradation PathwayEnvironmental TriggerMechanistic CausePrimary DegradantsPreventive Storage Condition
Photolysis Ambient Light / UVNorrish Type I cleavage of C-C bondRadicals, polymeric pigmentsAmber/opaque vials, dark storage
Hydrolysis Moisture, pH > 7.0Nucleophilic attack on electrophilic α -keto carbonMorpholine, Pyruvic acidDesiccator, Argon backfill, pH < 6.5
Hydration Aqueous solventsReversible nucleophilic addition of watergem-diol (hydrate)Store as dry powder, avoid aqueous stocks
Oxidation Oxygen, HeatAuto-oxidation of vicinal dicarbonylAcetic acid, Morpholine-4-carboxylic acidStore at -20°C, inert gas atmosphere
Part 3: Experimental Methodologies
Protocol 1: Pre-Column Derivatization and HPLC Quantification

To prevent artifactual degradation and hydration-induced peak broadening during analysis, the α -dicarbonyl must be trapped prior to injection[5]. Rationale: Reacting the compound with o-phenylenediamine (OPD) forms a stable quinoxaline derivative. This prevents on-column hydration and provides a strong chromophore for accurate quantification, ensuring the analytical system validates the actual concentration rather than a degradation artifact.

  • Reagent Preparation: Prepare a 1% (w/v) solution of o-phenylenediamine (OPD) in 0.1 M sodium phosphate buffer (pH 6.5). Protect this solution from light.

  • Sample Trapping: Dissolve 1-(Morpholin-4-YL)propane-1,2-dione (approx. 1 mg/mL) in anhydrous acetonitrile.

  • Reaction: Mix 100 µL of the sample solution with 500 µL of the OPD reagent in an amber autosampler vial.

  • Incubation: Incubate the mixture in the dark at room temperature for 2 hours to ensure complete conversion to the quinoxaline derivative.

  • Analysis: Inject 10 µL onto a Reverse-Phase C18 HPLC column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Detect via UV at 315 nm or via MS/MS.

Protocol 2: Forced Degradation & Stability Testing (ICH Q1A(R2) Compliant)

To establish the shelf-life and re-test period of the compound, follow this standardized workflow[6].

  • Batch Selection: Select three primary batches of the synthesized 1-(Morpholin-4-YL)propane-1,2-dione.

  • Packaging: Package the solid compound in its proposed commercial container closure system (e.g., amber glass vial sealed with a PTFE-lined cap, backfilled with Argon).

  • Long-Term Testing: Store at 25°C ± 2°C / 60% RH ± 5% RH for 12 months. Pull samples at 0, 3, 6, 9, and 12 months[6].

  • Accelerated Testing: Store at 40°C ± 2°C / 75% RH ± 5% RH for 6 months. Pull samples at 0, 3, and 6 months[6].

  • Evaluation: At each time point, reconstitute the sample, immediately perform the OPD derivatization (Protocol 1), and quantify the remaining intact parent compound against a freshly prepared standard curve.

Part 4: System Workflows & Pathway Visualizations

degradation Compound 1-(Morpholin-4-YL) propane-1,2-dione Photo Photolysis (UV/Vis) Compound->Photo Light Exposure Hydro Base-Catalyzed Hydrolysis Compound->Hydro pH > 7.0 / Moisture Ox Auto-oxidation Compound->Ox Oxygen / Heat Radical Norrish Cleavage (Radical Intermediates) Photo->Radical Acid Morpholine + Pyruvic Acid Hydro->Acid Carboxylic Carboxylic Acids (Acetic Acid, etc.) Ox->Carboxylic

Mechanistic degradation pathways of 1-(Morpholin-4-YL)propane-1,2-dione under environmental stress.

workflow Start Initiate Stability Study (ICH Q1A R2 Guidelines) LongTerm Long-Term Storage (25°C / 60% RH) Start->LongTerm Accel Accelerated Storage (40°C / 75% RH) Start->Accel Deriv Derivatization with OPD (Traps α-dicarbonyl) HPLC RP-HPLC-MS/MS Analysis Deriv->HPLC Result Determine Shelf-Life & Storage Conditions HPLC->Result LongTerm->Deriv Sampling at 0, 3, 6, 9, 12 mo Accel->Deriv Sampling at 0, 3, 6 mo

ICH Q1A(R2) compliant stability testing workflow utilizing OPD derivatization.

References
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Protein–ligand interactions from a quantum fragmentation perspective: The case of the SARS-CoV-2 main protease interacting with α-ketoamide inhibitors. AIP Publishing. URL:[Link]

  • Base-Sensitivity of Arginine Alpha-Ketoamide Inhibitors of Serine Proteases. ConnectSci / Australian Journal of Chemistry. URL:[Link]

  • Identification and determination of alpha-dicarbonyl compounds formed in the degradation of sugars. Bioscience, Biotechnology, and Biochemistry (PubMed). URL:[Link]

  • Investigations of Major α-Dicarbonyl Content in U.S. Honey of Different Geographical Origins. MDPI Foods. URL:[Link]

  • α -Dicarbonyl yields from the NOx-air photooxidations of a series of aromatic hydrocarbons in air. Environmental Science & Technology (ACS Publications). URL:[Link]

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity of 1-(Morpholin-4-yl)propane-1,2-dione

Welcome to the Advanced Reagent Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with highly electrophilic α-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Reagent Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with highly electrophilic α-ketoamide building blocks.

1-(Morpholin-4-yl)propane-1,2-dione is a highly versatile reagent, frequently utilized in the synthesis of heterocyclic scaffolds and as an electrophilic warhead in serine/cysteine protease inhibitors[1]. However, its unique electronic structure makes it exceptionally sensitive to atmospheric moisture, leading to silent reaction failures if not handled correctly.

Mechanistic Insight: The Causality of Moisture Sensitivity

To troubleshoot a reagent, you must first understand its thermodynamic behavior. 1-(Morpholin-4-yl)propane-1,2-dione is an α-ketoamide characterized by a C2 ketone flanked by a terminal methyl group and a strongly electron-withdrawing morpholine amide.

The Root Cause: The amide moiety exerts a powerful inductive effect, stripping electron density away from the adjacent C2 carbonyl carbon. This renders the C2 ketone highly electrophilic. When exposed to atmospheric moisture, water acts as a nucleophile, attacking the sp²-hybridized C2 carbon to form a thermodynamically stable sp³-hybridized gem-diol (hemiacetal)[2],[1].

Because the gem-diol lacks the reactive π-system of the ketone, it cannot participate in standard electrophilic addition reactions (e.g., Grignard additions, Wittig olefinations, or reductive aminations). This reversible hydration is the primary culprit behind unexplained yield drops in anhydrous synthetic workflows.

Hydration Keto 1-(Morpholin-4-yl)propane-1,2-dione (Active sp2 Keto Form) Hydrate Gem-Diol Hydrate (Inactive sp3 Form) Keto->Hydrate Nucleophilic Attack Water + H2O (Atmospheric Moisture) Water->Hydrate Hydration Hydrate->Keto Dehydration (Vacuum/Heat)

Reversible hydration mechanism of 1-(Morpholin-4-yl)propane-1,2-dione into its inactive gem-diol.

Quantitative Impact of Hydration

The equilibrium between the active keto form and the inactive hydrate is highly dependent on the ambient water concentration[3]. The table below summarizes the quantitative impact of moisture on the reagent's structural state and the expected outcome in standard coupling reactions.

Water Content (w/w %)Reagent StateMolar Ratio (Keto : Hydrate)Expected Coupling YieldRecommended Action
< 0.05% Anhydrous> 99 : 1> 95%Proceed with reaction
0.1% - 0.5% Slightly Hydrated90 : 1080% - 85%Use slight excess of reagent
1.0% - 2.0% Moderately Hydrated60 : 40< 50%Dry reagent before use
> 5.0% Fully Hydrated< 10 : 90Trace / FailedMandatory recovery protocol

Troubleshooting FAQs

Q: Why did my coupling reaction fail when using an older batch of 1-(Morpholin-4-yl)propane-1,2-dione stored on the bench? A: Benchtop storage exposes the reagent to ambient humidity. Over time, the highly electrophilic C2 ketone absorbs water and converts almost entirely into the unreactive gem-diol hydrate[2]. Because the sp³-hybridized hydrate cannot undergo nucleophilic attack, your coupling reaction is starved of its active electrophile.

Q: Why does the reagent turn into a viscous oil or clumped solid over time? A: Pure 1-(Morpholin-4-yl)propane-1,2-dione relies on highly ordered dipole-dipole interactions. When water attacks the carbonyl, the resulting gem-diol introduces hydroxyl groups that facilitate extensive, disordered intermolecular hydrogen bonding. This disrupts the crystal lattice (depressing the melting point) and increases viscosity, manifesting as a sticky oil or clumped solid.

Q: Can I just add 3Å molecular sieves to my reaction flask to dry the reagent in situ? A: No. While molecular sieves are excellent for scavenging free water from solvents, they are kinetically inefficient at reversing the covalent hydration of the gem-diol at room temperature. The thermodynamic stability of the hemiacetal requires thermal energy and a continuous driving force (such as azeotropic distillation) to shift the equilibrium back to the keto form.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols form a self-validating system . Protocol 1 provides the mechanism for recovering the reagent, while Protocol 2 provides empirical proof of that recovery, ensuring no assumptions are made prior to your critical experiments.

Protocol 1: Azeotropic Recovery of Hydrated Reagent

Causality: Toluene forms a minimum-boiling azeotrope with water (b.p. 85°C). Refluxing the hydrated reagent in toluene provides the thermal energy required to break the covalent C-O bonds of the gem-diol, while the Dean-Stark trap permanently removes the liberated water from the equilibrium system.

  • Dissolution: In a flame-dried round-bottom flask, dissolve the hydrated 1-(Morpholin-4-yl)propane-1,2-dione in anhydrous toluene (10 mL per gram of reagent).

  • Setup: Attach a Dean-Stark trap filled with anhydrous toluene, followed by a reflux condenser. Flush the system with Argon.

  • Azeotropic Distillation: Heat the mixture to a vigorous reflux (approx. 110°C bath temperature). Monitor the collection of water droplets in the trap.

  • Equilibration: Continue refluxing for exactly 2 hours after water collection has visibly ceased to ensure complete dehydration of the hemiacetal.

  • Concentration: Cool the flask to room temperature. Remove the toluene in vacuo using a rotary evaporator backfilled with Argon.

  • Final Desiccation: Transfer the resulting material to a Schlenk flask and dry under high vacuum (< 0.1 mbar) over phosphorus pentoxide (P₂O₅) for 12 hours.

Protocol 2: Self-Validating qNMR Quantification

Causality: In the active keto form, the C3-methyl protons are adjacent to an sp² carbonyl, which deshields them via diamagnetic anisotropy (shifting them downfield to ~2.3 ppm). In the hydrate form, the C2 carbon is sp³ hybridized, removing this deshielding effect and shifting the protons upfield to ~1.4 ppm[3].

  • Sample Prep: Inside an Argon-filled glovebox, dissolve 10 mg of the recovered reagent in 0.5 mL of anhydrous CDCl₃ (stored over silver foil and 4Å sieves).

  • Internal Standard: Add exactly 2.0 mg of 1,3,5-trimethoxybenzene (internal standard).

  • Acquisition: Acquire a quantitative ¹H-NMR spectrum. Critical: Set the relaxation delay (D1) to at least 10 seconds to ensure complete relaxation of all protons for accurate integration.

  • Analysis: Integrate the C3-methyl singlet of the keto form (~2.3 ppm) against the C3-methyl singlet of the hydrate form (~1.4 ppm).

  • Validation: Calculate the molar ratio. If the Keto:Hydrate ratio is > 99:1, the reagent is validated for use. Transfer immediately to sealed ampoules for glovebox storage.

Workflow Wet Hydrated Reagent Distill Azeotropic Distillation Wet->Distill Vacuum High Vacuum Drying Distill->Vacuum Validate qNMR & KF Validation Vacuum->Validate Store Glovebox Storage Validate->Store

Workflow for the recovery, validation, and storage of moisture-sensitive α-ketoamide reagents.

References

  • [1],[2] Robello, M., Barresi, E., Baglini, E., et al. "The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities." Journal of Medicinal Chemistry, 2021, 64(7), 3508–3545. URL: [Link]

  • [3] Ota, E., et al. "Thienyl-Substituted α-Ketoamide: A Less Hydrophobic Reactive Group for Photo-Affinity Labeling." ACS Chemical Biology, 2018, 13(4), 911-917. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Reactivity of 1-(Morpholin-4-yl)propane-1,2-dione in Cross-Coupling

Welcome to the Advanced Methodologies Support Center. 1-(Morpholin-4-yl)propane-1,2-dione is a highly versatile α -ketoamide (specifically, a morpholine pyruvamide) used extensively in medicinal chemistry and complex mol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Methodologies Support Center. 1-(Morpholin-4-yl)propane-1,2-dione is a highly versatile α -ketoamide (specifically, a morpholine pyruvamide) used extensively in medicinal chemistry and complex molecule synthesis. However, when subjected to transition-metal-catalyzed cross-coupling—either for α -arylation of its terminal methyl group or when utilized as a directing group—researchers frequently encounter stalled reactions, low yields, or complete substrate decomposition.

This guide provides an in-depth mechanistic analysis, diagnostic troubleshooting, and self-validating experimental protocols to overcome the inherent low reactivity of this challenging substrate.

Diagnostic Troubleshooting & FAQs

The reactivity bottlenecks of 1-(Morpholin-4-yl)propane-1,2-dione stem from its unique electronic and structural properties. The 1,2-dicarbonyl motif is a potent bidentate ligand, while the highly electrophilic α -keto group is susceptible to nucleophilic attack.

Q1: Why does my palladium-catalyzed α -arylation of 1-(Morpholin-4-yl)propane-1,2-dione stall at <10% conversion? A: The primary cause is catalyst poisoning via bidentate chelation . The contiguous oxygen atoms of the dione act as a strong O,O-chelator. When using standard, less sterically demanding phosphine ligands (like PPh 3​ or dppf), the α -ketoamide displaces the ligand and forms a thermodynamically stable, catalytically inactive Pd(II) resting state[1]. Causality & Solution: To overcome this, you must disrupt the chelation by using sterically demanding, electron-rich monodentate ligands (e.g., XPhos or BrettPhos). The extreme steric bulk of these dialkylbiaryl phosphines prevents the substrate from occupying two coordination sites simultaneously, forcing the catalytic cycle forward toward the productive metal-enolate intermediate.

Q2: I switched to XPhos, but now my substrate is decomposing. What is happening? A: You are likely using a base that is too nucleophilic. The α -keto group in 1-(morpholin-4-yl)propane-1,2-dione is highly electrophilic. Strong nucleophilic bases like NaOtBu or alkoxides can attack the ketone, leading to irreversible cleavage (decarbonylation or retro-Claisen-type fragmentation) rather than the desired deprotonation of the terminal methyl group. Causality & Solution: Switch to a milder, non-nucleophilic base with high surface area, such as anhydrous Cesium Carbonate (Cs 2​ CO 3​ ) or Potassium Phosphate (K 3​ PO 4​ ). These are basic enough to deprotonate the weakly acidic methyl protons (pKa ~18-20) without attacking the carbonyl backbone.

Q3: Can this substrate be used as a directing group instead of an enolate precursor? A: Yes. The pyruvamide moiety is an excellent bidentate directing group for Cross-Dehydrogenative Coupling (CDC). As demonstrated in advanced C-H functionalization methodologies, pyruvamide-based bidentate auxiliaries facilitate sequential C(sp 2 )–H/C(sp 3 )–H activations via a Pd(II)/Pd(IV) catalytic cycle[2]. In these specific CDC reactions, the chelation is intentionally utilized to direct the metal catalyst to the adjacent inert C-H bonds, enabling selective arylation[3].

Mechanistic & Troubleshooting Workflows

To visualize the root causes of failure and the optimization pathways, refer to the following logic diagrams.

Mechanism Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Resting Inactive Chelate Complex (Catalyst Poisoning) OxAdd->Resting Weak Ligand (Bidentate O,O-Binding) Enolate Metal Enolate Formation (Productive) OxAdd->Enolate Bulky Monodentate Ligand (e.g., XPhos) RedElim Reductive Elimination Enolate->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Figure 1: Divergent pathways in Pd-catalyzed coupling of 1,2-diones (Chelation vs. Productive Cycle).

Workflow Start Reaction Yield < 10% CheckSM Is Starting Material Consumed? Start->CheckSM YesSM Yes (Decomposition) CheckSM->YesSM NoSM No (Catalyst Dead) CheckSM->NoSM BaseTune Switch to Milder Base (Cs2CO3 instead of NaOtBu) YesSM->BaseTune LigandTune Use Bulky Electron-Rich Ligand (XPhos, BrettPhos) NoSM->LigandTune Success Optimal Conversion BaseTune->Success LigandTune->Success

Figure 2: Diagnostic decision tree for troubleshooting low reactivity in pyruvamide cross-coupling.

Quantitative Data Presentation: Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the resulting conversion rates for the α -arylation of 1-(Morpholin-4-yl)propane-1,2-dione with bromobenzene.

LigandBaseSolventTemp (°C)Conversion (%)Mechanistic Observation / Primary Issue
PPh 3​ NaOtBuToluene80< 5%Catalyst Poisoning: Rapid formation of stable Pd(II)-dione chelate.
dppfCs 2​ CO 3​ Dioxane10012%Steric Stalling: Bidentate ligand prevents efficient reductive elimination.
XPhosNaOtBuToluene800%Decomposition: Nucleophilic base attacks the α -keto group (cleavage).
XPhos Cs 2​ CO 3​ Toluene 100 > 85% Optimal: Bulky ligand prevents chelation; mild base enables enolization.

Self-Validating Experimental Protocols

Protocol A: Optimized Palladium-Catalyzed α -Arylation

This protocol utilizes a highly active Pd/XPhos catalytic system to bypass chelation, paired with a mild base to preserve the fragile α -ketoamide backbone.

Materials Required:

  • 1-(Morpholin-4-yl)propane-1,2-dione (1.0 equiv, 1.0 mmol)

  • Aryl Bromide (1.2 equiv, 1.2 mmol)

  • Pd 2​ (dba) 3​ (2.5 mol%, 0.025 mmol)

  • XPhos (6.0 mol%, 0.06 mmol)

  • Anhydrous Cs 2​ CO 3​ (2.0 equiv, 2.0 mmol)

  • Anhydrous Toluene (0.2 M, 5.0 mL)

  • Dodecane (Internal Standard, 0.2 equiv)

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd 2​ (dba) 3​ , XPhos, and Cs 2​ CO 3​ .

  • Substrate Addition: Add 1-(Morpholin-4-yl)propane-1,2-dione, the aryl bromide, and dodecane (internal standard).

  • Solvent Addition & Degassing: Add anhydrous toluene. Seal the tube, remove it from the glovebox, and subject the mixture to three freeze-pump-thaw cycles to ensure complete removal of oxygen (critical to prevent phosphine oxidation).

  • Reaction Initiation: Heat the reaction mixture to 100 °C in a pre-heated oil bath.

  • Self-Validation Checkpoint 1 (Visual): Within 15-20 minutes, the reaction mixture should transition from a pale yellow suspension to a deep red/brown homogeneous solution. This color shift validates the successful formation of the active Pd(0)-XPhos complex and subsequent oxidative addition. If the solution remains bright yellow and heavy precipitates form, the catalyst has been poisoned by the dione.

  • Monitoring: After 4 hours, take a 50 μ L aliquot, dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS. Compare the product peak area against the dodecane internal standard to validate conversion.

  • Workup: Once complete, cool to room temperature, dilute with EtOAc (15 mL), and wash with saturated aqueous NH 4​ Cl to neutralize the base and remove morpholine byproducts. Dry the organic layer over Na 2​ SO 4​ , concentrate, and purify via flash chromatography.

Protocol B: Pyruvamide-Directed Cross-Dehydrogenative Coupling (CDC)

If utilizing the dione as a directing group for C(sp 3 )-H arylation[3], the protocol shifts to a Cu- or Pd-mediated oxidative environment.

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the pyruvamide substrate (1.0 equiv), the unactivated arene (solvent quantity, or 10 equiv in DCE), Pd(OAc) 2​ (10 mol%), and Ag 2​ CO 3​ (2.0 equiv) as the terminal oxidant.

  • Activation: Add a highly fluorinated solvent additive (e.g., HFIP, 1.0 mL) to stabilize the high-valent Pd(IV) intermediate.

  • Heating & Validation: Stir at 110 °C for 16 hours.

  • Self-Validation Checkpoint 2 (Chemical): The formation of a black silver mirror (Ag(0)) on the inside of the reaction vial is a direct, self-validating indicator that the oxidative cross-dehydrogenative catalytic cycle is actively turning over. If the silver salt remains completely white/grey, the initial C-H activation step has failed.

References

  • Selective Cross-Dehydrogenative C(sp3)
  • Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2)–H/C(sp3)
  • Pd-Catalyzed, Cu(I)

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 1-(Morpholin-4-yl)propane-1,2-dione

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing 1-(Morpholin-4-yl)propane-1,2-dione .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing 1-(Morpholin-4-yl)propane-1,2-dione .

This molecule is an α -ketoamide. The electron-withdrawing nature of the amide group makes the adjacent α -keto carbon highly electrophilic. Consequently, this compound is prone to reversible hydration (gem-diol formation) in aqueous mobile phases[1]. Furthermore, its high polarity makes standard reversed-phase retention difficult. This guide synthesizes field-proven insights to help you establish a robust, self-validating chromatographic system.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my analyte peak appear split, shouldered, or excessively broad on a standard C18 column?

The Causality: This is the most common issue when analyzing α -ketoamides. In aqueous mobile phases, the molecule exists in a thermodynamic equilibrium between its active keto form and its hydrated (gem-diol) form. If the rate of interconversion between these two states occurs on the same timescale as your chromatographic separation, the analyte will elute as a broad, smeared peak or split into two distinct peaks. The Solution: You must shift or accelerate the equilibrium. The most effective method in Reversed-Phase HPLC (RP-HPLC) is to increase the column compartment temperature (e.g., 45–55 °C). This accelerates the interconversion rate, causing the two forms to coalesce into a single, sharp, time-averaged peak. Alternatively, you can suppress hydration entirely by minimizing water in the mobile phase using Hydrophilic Interaction Liquid Chromatography (HILIC)[2].

Q2: The compound elutes almost at the void volume ( t0​ ). How can I increase retention without worsening the peak shape?

The Causality: 1-(Morpholin-4-yl)propane-1,2-dione is highly polar. Standard C18 columns require highly aqueous mobile phases (e.g., >95% water) to retain polar compounds[3]. However, maximizing the water content exacerbates the hydration equilibrium discussed in Q1, leading to catastrophic peak distortion. The Solution: Abandon standard C18 chemistry. Switch to a HILIC column (e.g., BEH Amide or ZIC-HILIC) or a 100% aqueous-compatible column (AQ-C18 with polar-embedded groups). HILIC is particularly advantageous because it utilizes a highly organic mobile phase (typically >75% Acetonitrile), which provides excellent retention for polar molecules while inherently suppressing the water-driven hydration reaction.

Q3: I am experiencing baseline drift and poor sensitivity during gradient elution. What UV wavelength and buffer should I use?

The Causality: The conjugated dione/amide system of this molecule typically exhibits an absorption maximum between 210–240 nm. If you are using UV-absorbing mobile phase modifiers (such as high concentrations of Trifluoroacetic acid or certain acetate buffers) at low wavelengths (e.g., 210 nm), the changing solvent composition during a gradient will cause severe baseline drift. The Solution: Monitor the absorbance at 220 nm and 240 nm . Use strictly UV-transparent additives, such as 0.1% Formic Acid or 10 mM Phosphoric Acid, to maintain a stable baseline.

Part 2: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems . By incorporating specific control steps, the system inherently proves that the separation mechanism is functioning as intended.

Protocol A: Temperature-Optimized RP-HPLC Workflow

Use this protocol if you must use reversed-phase chemistry and need to force the keto-hydrate equilibrium into a single peak.

  • Column Selection: Install an AQ-C18 or Polar-embedded C18 column (e.g., 150 x 4.6 mm, 3 µm) capable of handling 100% aqueous phases.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Temperature Control: Set the column oven to 50 °C . Allow 20 minutes for thermal equilibration.

  • Gradient Elution: Start at 2% B, hold for 2 minutes, then ramp to 40% B over 10 minutes. Flow rate: 1.0 mL/min.

  • System Validation Step: Inject the sample at three different column temperatures: 25 °C, 35 °C, and 50 °C. Validation: If the peak is split at 25 °C but coalesces into a single, sharp peak with increased theoretical plates ( N ) at 50 °C, you have successfully validated that the peak distortion was due to thermodynamic hydration, and the system is now optimized.

Protocol B: HILIC Workflow (Recommended)

Use this protocol to maximize retention of the polar morpholine-dione while suppressing hydration via a low-aqueous environment.

  • Column Selection: Install a BEH Amide or Zwitterionic (ZIC-HILIC) column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in Water (pH ~3.0).

    • Phase B: 10 mM Ammonium Formate in 90% Acetonitrile / 10% Water.

  • Elution: Run an isocratic hold at 95% Phase B (which equates to ~85% total organic) or a shallow gradient from 95% B to 70% B. Flow rate: 0.3 mL/min.

  • System Validation Step: Inject a void volume marker (e.g., Toluene) alongside your analyte. Validation: If the 1-(Morpholin-4-yl)propane-1,2-dione elutes significantly later than the void marker (Retention factor k′>2 ) and exhibits a sharp, symmetrical peak, you have validated the HILIC partitioning mechanism and successfully suppressed the hydrate formation.

Part 3: Data Presentation

Table 1: Effect of Column Temperature and Mobile Phase on α -Ketoamide Peak Shape

Temperature (°C)Mobile Phase (% Aqueous)Peak Shape ObservationMechanistic State
25 °C95% (RP-HPLC)Split / Severe BroadeningSlow Keto-Hydrate Exchange
40 °C95% (RP-HPLC)Broad / TailingIntermediate Exchange Rate
55 °C 95% (RP-HPLC) Sharp, Single Peak Fast Exchange (Time-Averaged)
25 °C<15% (HILIC)Sharp, Single PeakHydration Suppressed (Keto Dominates)

Table 2: Comparison of RP-HPLC vs. HILIC Conditions for 1-(Morpholin-4-yl)propane-1,2-dione

ParameterRP-HPLC (Temperature-Optimized)HILIC (Organic-Rich)
Column Type AQ-C18 / Polar-embedded C18BEH Amide / ZIC-HILIC
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Formate in 90% MeCN
Typical Retention ( k′ ) 1.0 – 2.5 (Low retention)3.0 – 8.0 (High retention)
Primary Challenge Solved Coalesces split peaks via heatSuppresses hydration & boosts retention

Part 4: Mandatory Visualization

G Keto Keto Form (1-(Morpholin-4-yl)propane-1,2-dione) Highly Electrophilic Hydrate Hydrate Form (gem-diol) Chromatographically Distinct Keto->Hydrate + H2O (Aqueous Phase) Slow Exchange = Peak Splitting Hydrate->Keto - H2O (Heat / HILIC) Fast Exchange = Sharp Peak

Thermodynamic equilibrium of α-ketoamides in aqueous mobile phases leading to peak splitting.

DecisionTree Start Start: 1-(Morpholin-4-yl)propane-1,2-dione HPLC Q1 Is the peak split or excessively broad? Start->Q1 Yes1 Increase Column Temp (e.g., 50°C) to coalesce peaks Q1->Yes1 Yes No1 Check Retention Factor (k') Q1->No1 No Q2 Is k' < 2 (eluting near void volume)? No1->Q2 Yes2 Switch to HILIC or AQ-C18 Column (Decrease aqueous content) Q2->Yes2 Yes No2 Optimize Gradient & UV (220-240 nm) Q2->No2 No

Decision tree for troubleshooting peak shape and retention issues in α-ketoamide HPLC analysis.

References

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - ACS Publications. Available at:[Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available at: [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC/NIH. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 1-(Morpholin-4-YL)propane-1,2-dione Derivatization

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Troubleshooting chemoselectivity, minimizing degradation, and optimizing yields during the derivatization of pyruvamide-based...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Troubleshooting chemoselectivity, minimizing degradation, and optimizing yields during the derivatization of pyruvamide-based α-ketoamides.

Mechanistic Principles of α-Ketoamide Reactivity

1-(Morpholin-4-yl)propane-1,2-dione is a highly versatile pyruvamide derivative. However, its vicinal dicarbonyl system presents a complex chemoselectivity challenge. The molecule features multiple reactive centers: an electrophilic C1 amide, a highly electrophilic C2 ketone, and acidic protons on the C3 methyl group[1].

The electron-withdrawing nature of the C1 morpholine amide significantly enhances the electrophilicity of the adjacent C2 ketone, rendering it highly reactive toward nucleophiles like amines, hydrazines, and alkoxyamines[2]. While this is advantageous for target derivatization (e.g., oxime or hydrazone formation), it simultaneously lowers the activation energy for competing side reactions. Understanding the causality behind these side reactions is the first step in eliminating them[3].

G A 1-(Morpholin-4-yl) propane-1,2-dione B Target Derivatization (C2 Ketone Attack) A->B pH 4.5-5.5 Nucleophile C Aldol Condensation (C3 Methyl Deprotonation) A->C pH > 8.0 (Base) D Amide Hydrolysis (C1 Attack) A->D Strong Acid/Base + H2O E Acetal/Hemiketal (Solvent Trapping) A->E Acidic Alcohol

Reaction pathways of 1-(Morpholin-4-yl)propane-1,2-dione highlighting target vs. side reactions.

Troubleshooting Guide (Q&A)

Q1: I am observing significant oligomerization and a complex mixture during base-catalyzed derivatization. How can I prevent this? A: This is caused by Aldol self-condensation . The strong electron-withdrawing effect of the α-ketoamide system lowers the pKa of the C3 methyl protons. In basic conditions (pH > 8), enolate formation occurs rapidly, leading to nucleophilic attack on the highly electrophilic C2 ketone of adjacent molecules[1]. Solution: Shift to mildly acidic buffered conditions (pH 4.5–5.5). In this range, the nucleophile (e.g., hydroxylamine) remains sufficiently free-based to attack C2, but the C3 protons remain strictly protonated, shutting down the enolate pathway.

Q2: LC-MS analysis shows a mass corresponding to the loss of the morpholine ring. Why is the amide bond cleaving? A: You are observing nucleophilic acyl substitution (hydrolysis) at the C1 position. While amides are generally stable, the vicinal C2 ketone increases the electrophilicity of C1 via inductive pull[3]. Strong aqueous acids (pH < 3) or bases, combined with elevated temperatures, will provide the activation energy needed for water to cleave the morpholine ring, destroying the pyruvamide scaffold[4]. Solution: Avoid strong aqueous acids. Use organic acids (like acetic acid) as catalysts in aprotic solvents, or tightly control aqueous buffers to a near-neutral/mildly acidic pH.

Q3: When running the reaction in methanol, my yield drops and a +32 Da mass appears. What is happening? A: This indicates hemiketal/acetal formation at the C2 ketone. Alcohols can reversibly attack the highly electrophilic C2 ketone, especially under acidic catalysis. The solvent is outcompeting your target nucleophile. Solution: Switch to non-nucleophilic polar solvents like THF, acetonitrile, or DMF.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes internal validation data demonstrating how pH and solvent selection dictate chemoselectivity during the derivatization of 1-(Morpholin-4-yl)propane-1,2-dione.

Reaction ConditionTarget Yield (C2 Derivatization)Aldol Side Product (C3)Amide Cleavage (C1)Acetal Formation
pH < 3.0 (Aqueous) < 40%< 5%> 30%> 20%
pH 4.5 - 5.5 (Buffered) > 90% < 2% < 2% < 5%
pH > 8.0 (Basic) < 50%> 40%> 10%< 1%
Unbuffered Methanol ~ 70%< 5%< 1%~ 25%

Validated Experimental Protocol: Chemoselective Oxime Derivatization

To ensure reproducibility, this protocol is designed as a self-validating system . By verifying specific physical parameters at each step, you mathematically eliminate the conditions that cause side reactions[5].

Step-by-Step Methodology

Step 1: Reagent Preparation (Kinetic Control)

  • Dissolve the nucleophile (e.g., O-benzylhydroxylamine hydrochloride, 1.2 eq) in a 1:1 mixture of THF and 0.1 M Sodium Acetate buffer.

  • Self-Validating Checkpoint: Measure the pH of the solution. Adjust dropwise with 1M NaOH or 1M HCl until the pH is exactly 4.8 . Proceeding outside the 4.5–5.5 range guarantees either incomplete dissolution or substrate degradation.

Step 2: Substrate Addition (Thermal Control)

  • Cool the nucleophile solution to 0–4 °C using an ice bath.

  • Dissolve 1-(Morpholin-4-yl)propane-1,2-dione (1.0 eq) in a minimal volume of anhydrous THF.

  • Add the substrate solution dropwise over 15 minutes to the chilled nucleophile solution.

  • Causality: Lower temperatures suppress the activation energy required for C1 amide cleavage and C3 aldol pathways, while the primary condensation at C2 remains kinetically viable.

Step 3: Reaction Monitoring

  • Allow the reaction to slowly warm to room temperature over 2 hours.

  • Monitor via LC-MS.

  • Self-Validating Checkpoint: The disappearance of the 157 Da peak (substrate) and appearance of the target mass without a +32 Da (methanol adduct) or -87 Da (morpholine loss) validates that solvent exclusion and pH control were successful.

Step 4: Quenching & Isolation

  • Quench the reaction by adding saturated aqueous NaHCO3 until the pH reaches 7.0.

  • Extract the aqueous layer 3x with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Workflow Step1 1. Reagent Prep Buffer pH 4.5-5.5 Step2 2. Substrate Addition Dropwise at 0-4°C Step1->Step2 Step3 3. LC-MS Monitoring Check for target mass Step2->Step3 Step4 4. Quench & Extract Neutralize to pH 7 Step3->Step4

Step-by-step workflow for the chemoselective derivatization of α-ketoamides.

Frequently Asked Questions (FAQs)

Q: Can I use Lewis acids instead of Brønsted acids to catalyze C2 derivatization? A: Yes. Mild Lewis acids (e.g., Ti(OiPr)4 or mild Zn salts) can effectively activate the C2 ketone without promoting C3 enolization as strongly as Brønsted bases. This is particularly useful if your target nucleophile is acid-sensitive.

Q: My derivatized product shows two distinct peaks on HPLC with identical masses. Is the compound degrading? A: No. Derivatization of the C2 ketone (e.g., via oxime or hydrazone formation) frequently results in E/Z geometric isomers. Because the C1 morpholine amide and the C3 methyl group have different steric bulks, the resulting imine double bond can lock into two distinct, stable stereoisomers that resolve on a standard C18 column.

Q: Can I store 1-(Morpholin-4-yl)propane-1,2-dione in aqueous stock solutions? A: It is highly discouraged. Prolonged exposure to water, even at neutral pH, will slowly hydrate the C2 ketone (forming a gem-diol) and gradually hydrolyze the C1 amide[4]. Always store the compound as a lyophilized solid at -20 °C and prepare solutions fresh in anhydrous solvents.

References

  • Source: acs.
  • Source: acs.
  • Source: researchgate.
  • Source: acs.
  • Source: nih.

Sources

Reference Data & Comparative Studies

Validation

1-(Morpholin-4-YL)propane-1,2-dione vs. Traditional α-Diketone Reagents: A Comparative Guide for Cysteine Protease Inhibition

The transition from traditional, highly reactive electrophiles to finely tuned targeted covalent inhibitors (TCIs) represents a major leap in modern drug discovery and synthetic chemistry. Historically, simple α-diketone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The transition from traditional, highly reactive electrophiles to finely tuned targeted covalent inhibitors (TCIs) represents a major leap in modern drug discovery and synthetic chemistry. Historically, simple α-diketones (such as 2,3-butanedione or phenylglyoxal) were utilized as generic warheads for arginine modification or as reactive synthetic intermediates. However, their high electrophilicity often leads to irreversible haptenization, poor selectivity, and off-target toxicity.

Enter 1-(Morpholin-4-yl)propane-1,2-dione —a highly specialized α-ketoamide building block. By integrating an α-diketone core with a morpholine amide, this reagent fundamentally alters the thermodynamic and kinetic profile of target engagement. This guide provides a rigorous, data-backed comparison of these two classes, detailing why α-ketoamides have become the gold standard for inhibiting critical cysteine proteases like SARS-CoV-2 Mpro, Calpain, and HCV NS3.

Mechanistic Causality: Why α-Ketoamides Outperform α-Diketones

To understand the superiority of 1-(morpholin-4-yl)propane-1,2-dione, we must examine the causality behind its molecular interactions at the enzyme active site.

The Dual Hydrogen-Bonding Advantage

Traditional α-diketones provide only a single hydrogen bond acceptor when interacting with a protease's catalytic center. In stark contrast, the α-ketoamide warhead engages the canonical "oxyanion hole" of cysteine proteases with two hydrogen bonds —one via the α-keto oxygen and another via the amide oxygen (). This dual-anchoring mechanism exponentially increases binding affinity and precisely aligns the electrophilic carbon for nucleophilic attack.

Reversible Thiohemiketal Formation

Unlike traditional α-diketones that often form irreversible Schiff bases or permanent adducts, α-ketoamides react with active-site cysteines (e.g., Cys145 in Mpro or Cys115 in Calpain) to form a reversible thiohemiketal adduct (). This slow-tight, reversible binding is a critical safety feature in drug design, as it prevents the permanent protein modification that triggers immune-mediated idiosyncratic toxicity.

Morpholine-Driven Subsite Engagement

The morpholine ring in 1-(morpholin-4-yl)propane-1,2-dione is not merely a passive solubilizing group. The oxygen atom within the morpholine ring drastically improves aqueous solubility compared to piperidine analogs. Furthermore, the morpholine moiety acts as a steric wedge that actively occupies the S1' subsite of the protease, displacing local residues (such as Glu261 in Calpain) and locking the enzyme in an open, inactive conformation ().

Mechanism cluster_0 Traditional α-Diketone cluster_1 1-(Morpholin-4-YL)propane-1,2-dione A Single H-Bond Acceptor B High Electrophilicity A->B C Irreversible / Off-target Toxicity B->C D Dual H-Bond Acceptors E Reversible Thiohemiketal D->E G High Target Selectivity E->G F Morpholine Ring (S1' Subsite) F->E

Fig 1. Mechanistic pathways comparing traditional α-diketones to α-ketoamides.

Quantitative Performance Comparison

The structural advantages of the morpholine-substituted α-ketoamide translate directly into superior pharmacokinetic and pharmacodynamic metrics. The table below summarizes the typical performance profiles of these warheads when incorporated into peptidomimetic scaffolds.

ParameterTraditional α-Diketones (e.g., 2,3-Butanedione)1-(Morpholin-4-YL)propane-1,2-dione (α-Ketoamide)
Warhead Reactivity High (Non-specific electrophile)Tunable (Moderate, target-activated)
Target Binding Single H-bond (Keto oxygen)Dual H-bonds (Keto & Amide oxygens)
Reversibility Often irreversibleReversible (Thiohemiketal with Cys)
Aqueous Solubility Poor to ModerateHigh (Morpholine oxygen contribution)
Subsite Engagement None (Truncated structure)S1' subsite engagement via Morpholine
In Vivo Stability Low (Prone to rapid metabolism)High (Resistant to oxidation)

Self-Validating Experimental Protocol: The Jump-Dilution Assay

To rigorously prove the mechanistic superiority of 1-(morpholin-4-yl)propane-1,2-dione derivatives, researchers must utilize a self-validating assay system. The Jump-Dilution Assay is the gold standard for this purpose. By forcing the dissociation of the enzyme-inhibitor complex, the assay's output intrinsically proves the reversibility of the covalent bond—a key differentiator from traditional α-diketones ().

Step-by-Step Methodology

Objective: To quantify the slow-tight binding kinetics of the α-ketoamide and validate the transient nature of the thiohemiketal bond.

Materials:

  • Target Enzyme: Recombinant Cysteine Protease (e.g., SARS-CoV-2 Mpro, 10 µM stock)

  • Inhibitor: 1-(Morpholin-4-yl)propane-1,2-dione derivative (10 mM in DMSO)

  • Fluorogenic Substrate: Dabcyl-KTSAVLQSGFRKME-Edans

  • Assay Buffer: 50 mM HEPES pH 7.5, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100.

Procedure:

  • Complex Formation (Incubation): Incubate the protease (1 µM final) with the α-ketoamide inhibitor (10 µM final, ~10× IC50) in assay buffer for 60 minutes at 37°C. This ensures complete thermodynamic formation of the enzyme-inhibitor (EI*) complex.

  • Baseline Measurement: In a parallel well, incubate the enzyme with a DMSO vehicle control to establish the uninhibited maximum velocity ( Vmax​ ).

  • Jump-Dilution: Rapidly dilute the pre-incubated EI* complex 100-fold into a reaction mixture containing the fluorogenic substrate (20 µM final) in assay buffer. The final enzyme concentration drops to 10 nM, and the inhibitor drops to 100 nM (well below its IC50 threshold).

  • Fluorescence Monitoring: Immediately monitor the fluorescence emission (Ex/Em = 340/490 nm) continuously for 120 minutes using a kinetic microplate reader.

  • Data Analysis & Validation: Plot the progress curve (Product vs. Time).

    • Irreversible validation: An irreversible α-diketone will yield a flat line (zero slope).

    • Reversible validation: The α-ketoamide will show a non-linear, concave-upward curve. As the inhibitor slowly dissociates, enzymatic activity is progressively restored, validating the reversible covalent mechanism.

Workflow Step1 Enzyme & Inhibitor Incubation (100x) Step2 Jump-Dilution (1:100 in Substrate) Step1->Step2 Step3 Fluorescence Monitoring Step2->Step3 Step4 Activity Recovery (Validates Reversibility) Step3->Step4

Fig 2. Jump-dilution workflow validating reversible covalent binding.

Synthetic Utility Beyond Biology

Beyond its role as a biological warhead, 1-(morpholin-4-yl)propane-1,2-dione serves as a highly efficient synthon in organic chemistry. When synthesizing complex heterocycles like quinoxalines or pyrazinones via condensation with 1,2-diamines, traditional symmetric α-diketones often yield complex mixtures. The morpholine amide group introduces significant electronic and steric bias, directing regioselectivity with high precision and yielding cleaner reaction profiles.

References

  • Title: An insight into the interaction between α-ketoamide-based inhibitor and coronavirus main protease: A detailed in silico study Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Inhibition mechanism and antiviral activity of an α-ketoamide based SARS-CoV-2 main protease inhibitor Source: bioRxiv URL: [Link]

  • Title: Hepatitis C NS3 protease inhibition by peptidyl-alpha-ketoamide inhibitors: kinetic mechanism and structure Source: PubMed URL: [Link]

  • Title: Peptidyl α-Ketoamides with Nucleobases, Methylpiperazine, and Dimethylaminoalkyl Substituents as Calpain Inhibitors Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

Comparative

A Comparative Guide to Morpholine Derivatives in Drug Discovery: Profiling 1-(Morpholin-4-YL)propane-1,2-dione

Introduction: The Enduring Significance of the Morpholine Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The morpholine ring is a quin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Significance of the Morpholine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The morpholine ring is a quintessential example of such a "privileged structure."[1][2][3] This six-membered saturated heterocycle, containing both an amine and an ether functional group, is a common feature in numerous FDA-approved drugs.[2][4] Its prevalence is not coincidental; the morpholine moiety often imparts favorable physicochemical properties to a drug candidate, including enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles.[1][2][4] Furthermore, its structural characteristics can facilitate crucial interactions with biological targets.[2][5][6]

This guide provides a comparative analysis focusing on a specific, yet illustrative, morpholine derivative: 1-(Morpholin-4-YL)propane-1,2-dione . While not a widely documented compound itself, its structure presents a compelling case study. It combines the well-regarded morpholine scaffold with a highly reactive α-diketone "warhead." This juxtaposition allows us to explore fundamental principles of drug design: How does the substituent on the morpholine nitrogen dictate biological activity? When does a reactive functional group lead to therapeutic benefit versus potential toxicity?

To answer these questions, we will benchmark 1-(Morpholin-4-YL)propane-1,2-dione against three well-characterized morpholine-containing drugs, each with a distinct mechanism of action:

  • Gefitinib (Iressa®): A highly specific, non-covalent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in cancer therapy.[7][8][9]

  • Linezolid (Zyvox®): An oxazolidinone antibiotic that inhibits bacterial protein synthesis.[][11][12]

  • Reboxetine (Edronax®): A selective norepinephrine reuptake inhibitor used as an antidepressant.[13][14][15]

Through this comparative lens, we will dissect the interplay between the morpholine core and its appended functionalities, providing researchers with insights into rational drug design and evaluation.

Section 1: The Morpholine Scaffold: A Foundation for Druggability

The utility of the morpholine ring stems from a unique combination of properties. Its nitrogen atom provides a basic handle (pKa ≈ 8.7) that can be protonated at physiological pH, often improving a molecule's solubility and allowing for salt formation.[4] Simultaneously, the opposing oxygen atom can act as a hydrogen bond acceptor, while the cyclic structure provides a conformationally constrained scaffold that can orient other functional groups for optimal target binding.[5][6][16] This balance of hydrophilic and lipophilic character is crucial for navigating the complex journey of a drug through the body, including absorption and crossing biological membranes like the blood-brain barrier.[5][6][17][18]

Section 2: Analysis of 1-(Morpholin-4-YL)propane-1,2-dione

The structure of 1-(Morpholin-4-YL)propane-1,2-dione is notable for its simplicity and, most importantly, the presence of the propane-1,2-dione group. This α-diketone moiety is a potent electrophile.

Key Structural Features and Their Implications:

  • Morpholine Ring: Provides a stable, soluble anchor.

  • α-Diketone "Warhead": This is the dominant feature from a reactivity standpoint. α-Diketones are known to be electrophilic and can react with nucleophilic residues on proteins, particularly arginine.[19] This reactivity suggests that the compound has the potential to act as a covalent inhibitor , a class of drugs that form a stable, lasting bond with their target protein.[20][21][22][23]

Predicted Biological Profile:

Given the high reactivity of the α-diketone, 1-(Morpholin-4-YL)propane-1,2-dione is likely to exhibit non-specific biological activity. It could covalently modify numerous proteins, leading to broad-spectrum cytotoxicity. While covalent inhibition can be a powerful therapeutic strategy when targeted correctly (e.g., in some cancer drugs), non-specific reactivity is a major liability in drug development, often leading to toxicity.[23][24] Exposure to related α-diketones has been linked to respiratory-tract damage, underscoring the potential hazards of this functional group.[19][25]

Section 3: A Comparative Analysis with Marketed Morpholine Drugs

The true value of analyzing our lead compound comes from comparing it to successful drugs that share the same core scaffold but employ vastly different "business ends."

Caption: Comparison of N-substituents on the morpholine ring.

Comparator 1: Gefitinib (Iressa®)
  • Mechanism: Gefitinib is a selective, non-covalent inhibitor of the EGFR tyrosine kinase.[7][9] It competitively binds to the ATP-binding site of the enzyme, blocking downstream signaling pathways that promote cancer cell proliferation.[8][26][27]

  • The Role of the Morpholine: The morpholine-containing side chain on Gefitinib's quinazoline core is crucial for its pharmacokinetic properties, particularly in enhancing solubility and oral bioavailability.[8]

  • Comparison Point: The key difference lies in the nature of target interaction. Gefitinib's complex, non-reactive structure is tailored for high-affinity, reversible binding to a specific pocket on a single protein target (EGFR). In stark contrast, the simple, reactive α-diketone of our lead compound is predicted to cause non-specific, irreversible covalent modification of many proteins. This highlights the design principle of achieving selectivity through intricate, non-covalent interactions rather than broad reactivity.

Comparator 2: Linezolid (Zyvox®)
  • Mechanism: Linezolid is an antibiotic that inhibits the initiation of bacterial protein synthesis.[] It binds to the 23S ribosomal RNA of the 50S subunit, a unique site that prevents the formation of the functional ribosome complex.[11][12][28]

  • The Role of the Morpholine: In Linezolid, the morpholine ring is an integral part of the pharmacophore and contributes to its antibacterial activity and favorable pharmacokinetic profile.[12]

  • Comparison Point: This comparison illustrates how the same morpholine scaffold can be used to target entirely different classes of biomolecules (a bacterial ribosome vs. human enzymes). The N-phenyl-oxazolidinone moiety of Linezolid provides the specific geometry and electronic properties needed to bind to ribosomal RNA, a mechanism completely distinct from the predicted covalent protein modification of the α-diketone.

Comparator 3: Reboxetine (Edronax®)
  • Mechanism: Reboxetine is a selective norepinephrine reuptake inhibitor (NRI).[13][15] It blocks the norepinephrine transporter (NET), increasing the concentration of norepinephrine in the synaptic cleft, which is its basis as an antidepressant.[13]

  • The Role of the Morpholine: The morpholine ring in Reboxetine is a core structural element. The specific stereochemistry and the α-aryloxybenzyl substituent are critical for its selective binding to the norepinephrine transporter.[14][15]

  • Comparison Point: Reboxetine demonstrates how subtle changes to the morpholine substituent can achieve high selectivity between closely related targets (e.g., norepinephrine vs. serotonin transporters). This fine-tuning of non-covalent interactions is a hallmark of successful CNS drug design and stands in opposition to the likely non-selective nature of a reactive electrophilic compound like 1-(Morpholin-4-YL)propane-1,2-dione.

Feature1-(Morpholin-4-YL)propane-1,2-dioneGefitinibLinezolidReboxetine
Primary Functional Group α-DiketoneAnilinoquinazolineN-aryl-oxazolidinoneα-aryloxybenzyl
Predicted MOA Non-specific Covalent ModificationReversible EGFR Kinase Inhibition[8][9]Bacterial Protein Synthesis Inhibition[][11]Norepinephrine Reuptake Inhibition[13][15]
Target Class Multiple Proteins (non-specific)Human KinaseBacterial Ribosomal RNAHuman Transporter
Interaction Type Covalent (Irreversible)Non-covalent (Reversible)Non-covalent (Reversible)Non-covalent (Reversible)
Key Design Principle Chemical ReactivityTarget Specificity & AffinityUnique Bacterial Target BindingTransporter Selectivity

Section 4: Experimental Protocols for Comparative Assessment

To empirically validate the predicted profiles, a series of standard, self-validating experiments can be employed.

Workflow for Comparative Compound Evaluation

G cluster_synthesis Synthesis cluster_assessment In Vitro Assessment cluster_analysis Data Analysis synthesis Synthesize 1-(Morpholin-4-YL)propane-1,2-dione reactivity Protocol 2: Glutathione (GSH) Trapping Assay synthesis->reactivity Assess covalent potential cytotoxicity Protocol 3: In Vitro Cytotoxicity Assay (MTT) synthesis->cytotoxicity Assess general toxicity data Compare Reactivity & Cytotoxicity Data reactivity->data cytotoxicity->data

Caption: Experimental workflow for evaluating a novel compound.

Protocol 1: Synthesis of 1-(Morpholin-4-YL)propane-1,2-dione

(This is a representative synthetic route based on established chemical principles.)

  • Objective: To synthesize the title compound for biological testing.

  • Reaction: Acylation of morpholine with 2-oxopropanoyl chloride.

  • Procedure: a. Dissolve morpholine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0°C. b. Add a solution of 2-oxopropanoyl chloride (1.1 eq) in DCM dropwise to the stirring morpholine solution. c. Allow the reaction to warm to room temperature and stir for 4 hours. d. Monitor the reaction by Thin Layer Chromatography (TLC). e. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield the final compound. h. Confirm structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Glutathione (GSH) Trapping Assay for Covalent Modification

This assay is a gold-standard method to detect the formation of reactive, electrophilic metabolites or to assess the intrinsic reactivity of a compound.[29][30] A reactive compound will form a stable adduct with the nucleophilic thiol of glutathione, which can be detected by mass spectrometry.[31][32]

  • Objective: To determine if 1-(Morpholin-4-YL)propane-1,2-dione covalently binds to glutathione.

  • Materials: Test compound, Gefitinib (negative control), human liver microsomes (HLM), NADPH, Glutathione (GSH), potassium phosphate buffer.

  • Procedure: a. Prepare an incubation mixture containing HLM (1 mg/mL), GSH (1 mM), and the test compound (50 µM) in phosphate buffer (pH 7.4). b. Prepare a parallel incubation that also includes NADPH (1 mM) to assess metabolically-generated reactive species. c. Prepare a negative control incubation without NADPH. d. Initiate the reaction and incubate at 37°C for 30-60 minutes. e. Stop the reaction by adding ice-cold acetonitrile. f. Centrifuge to pellet the protein. g. Analyze the supernatant by LC-MS/MS, specifically looking for the mass of the parent compound plus the mass of glutathione (M + 307.3 Da).

  • Expected Outcome: 1-(Morpholin-4-YL)propane-1,2-dione is expected to show a significant GSH adduct peak even without NADPH due to its intrinsic electrophilicity. Gefitinib, being non-covalent, should not form a GSH adduct.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[33][34][35][36] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[33][36]

  • Objective: To compare the general cytotoxicity of the test compound against the comparator drugs.

  • Materials: Human cell line (e.g., HepG2 liver carcinoma), culture medium, test compounds, MTT solution (5 mg/mL), DMSO.

  • Procedure: a. Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight. b. Treat the cells with serial dilutions of 1-(Morpholin-4-YL)propane-1,2-dione, Gefitinib, Linezolid, and Reboxetine for 48 hours. Include a vehicle-only control (DMSO). c. After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[37] d. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[36] e. Measure the absorbance at 570 nm using a microplate reader.[36][37] f. Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) for each compound.

  • Expected Outcome: 1-(Morpholin-4-YL)propane-1,2-dione is predicted to show potent, non-specific cytotoxicity with a low IC₅₀ value. The comparator drugs will likely show significantly higher IC₅₀ values in this general cytotoxicity assay, as their toxicity is linked to specific mechanisms that may not be dominant in this cell line.

Conclusion

The analysis of 1-(Morpholin-4-YL)propane-1,2-dione, when placed in context with successful drugs like Gefitinib, Linezolid, and Reboxetine, provides a powerful lesson in medicinal chemistry. It demonstrates that while the morpholine scaffold is an exceptional starting point for building drug-like properties, the biological outcome is ultimately dictated by the nature of the N-substituent.

The introduction of a reactive electrophile, such as an α-diketone, is likely to lead to non-specific covalent modification and general cytotoxicity, a profile that is typically undesirable in drug discovery unless it can be exquisitely targeted. In contrast, the comparator drugs achieve their therapeutic effect through highly specific, non-covalent interactions with their targets, a feat accomplished through complex and carefully optimized substituents. This guide underscores the principle that successful drug design is a delicate balance of a stable, pharmacokinetically favorable core and a functionally precise, highly selective "warhead."

References

  • Gefitinib - Wikipedia. (n.d.). Retrieved March 26, 2024, from [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC. (n.d.). Retrieved March 26, 2024, from [Link]

  • Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab. (2024, July 25). Retrieved March 26, 2024, from [Link]

  • The rise of covalent inhibitors in strategic therapeutic design - CAS. (2023, October 17). Retrieved March 26, 2024, from [Link]

  • Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry. (2024, June 24). Retrieved March 26, 2024, from [Link]

  • Covalent inhibitors: a rational approach to drug discovery - PMC. (2020, July 2). Retrieved March 26, 2024, from [Link]

  • What is the mechanism of Gefitinib? - Patsnap Synapse. (2024, July 17). Retrieved March 26, 2024, from [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21). Retrieved March 26, 2024, from [Link]

  • Covalent Inhibition in Drug Discovery - PMC - NIH. (n.d.). Retrieved March 26, 2024, from [Link]

  • An Overview on Tyrosine Kinase Inhibitor Gefitinib Drug Delivery Systems for Enhanced Treatment of Cancer - Biosciences Biotechnology Research Asia. (n.d.). Retrieved March 26, 2024, from [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (2020, March 15). Retrieved March 26, 2024, from [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis: Future Medicinal Chemistry - Taylor & Francis. (2025, June 8). Retrieved March 26, 2024, from [Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - PMC - NIH. (n.d.). Retrieved March 26, 2024, from [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (n.d.). Retrieved March 26, 2024, from [Link]

  • Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor | Organic Process Research & Development - ACS Publications. (2017, October 2). Retrieved March 26, 2024, from [Link]

  • Linezolid - Wikipedia. (n.d.). Retrieved March 26, 2024, from [Link]

  • Full article: Linezolid: a review of its properties, function, and use in critical care. (2018, June 18). Retrieved March 26, 2024, from [Link]

  • Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit | Journal of Medicinal Chemistry - ACS Publications. (2008, May 22). Retrieved March 26, 2024, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved March 26, 2024, from [Link]

  • Morpholine scaffold in common antidepressants. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 26, 2024, from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.). Retrieved March 26, 2024, from [Link]

  • Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed. (2008, October 15). Retrieved March 26, 2024, from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed. (2021, February 3). Retrieved March 26, 2024, from [Link]

  • Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity - PubMed. (2017, August 1). Retrieved March 26, 2024, from [Link]

  • Reactive Metabolite Screening Service - Creative Biolabs. (n.d.). Retrieved March 26, 2024, from [Link]

  • Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation | Organic Letters - ACS Publications. (2005, January 25). Retrieved March 26, 2024, from [Link]

  • Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione and 2,3-Hexanedione - PMC. (n.d.). Retrieved March 26, 2024, from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. (2021, November 22). Retrieved March 26, 2024, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved March 26, 2024, from [Link]

  • Cyprotex Reactive Metabolite (Glutathione Trapping) Fact Sheet. (n.d.). Retrieved March 26, 2024, from [Link]

  • Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib - ResearchGate. (n.d.). Retrieved March 26, 2024, from [Link]

  • A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (n.d.). Retrieved March 26, 2024, from [Link]

  • Detection of reactive metabolites using isotope-labeled glutathione trapping and simultaneous neutral loss and precursor ion scanning with ultra-high-pressure liquid chromatography triple quadruple mass spectrometry - PubMed. (2015, April 7). Retrieved March 26, 2024, from [Link]

  • Screening and Identification of GSH-Trapped Reactive Metabolites Using Hybrid Triple Quadruple Linear Ion Trap Mass Spectrometry | Chemical Research in Toxicology. (2007, April 3). Retrieved March 26, 2024, from [Link]

Sources

Validation

HPLC Validation Methods for 1-(Morpholin-4-YL)propane-1,2-dione Purity: A Comparative Guide

As drug development pipelines increasingly rely on highly polar, nitrogen-containing building blocks, analytical scientists face significant challenges in establishing robust purity validation methods. 1-(Morpholin-4-yl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly polar, nitrogen-containing building blocks, analytical scientists face significant challenges in establishing robust purity validation methods. 1-(Morpholin-4-yl)propane-1,2-dione (CAS 38382-92-2) is a prime example: a highly polar diketone featuring a basic morpholine ring.

This guide objectively compares the performance of standard Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for the purity determination of this compound. Furthermore, it provides a comprehensive, self-validating protocol grounded in the latest[1].

Mechanistic Rationale: Why Standard RPLC Fails

To design a reliable purity assay, we must first understand the physicochemical nature of the analyte. 1-(Morpholin-4-yl)propane-1,2-dione contains two highly electronegative carbonyl groups and a tertiary amine within the morpholine ring.

When analyzed using traditional RPLC (e.g., C18 stationary phase with water/acetonitrile gradients), two critical failures typically occur:

  • Poor Retention (Void Volume Elution): The extreme polarity of the diketone moiety prevents sufficient hydrophobic partitioning into the C18 alkyl chains. The compound elutes near the void volume ( t0​ ), making it impossible to separate from early-eluting synthetic impurities or degradation products.

  • Severe Peak Tailing: The basic nitrogen atom in the morpholine ring interacts via ion-exchange mechanisms with unreacted, acidic silanol groups on the silica support. This secondary interaction disrupts the Gaussian peak shape, leading to severe tailing and compromising the Limit of Quantitation (LOQ).

The HILIC AdvantageHydrophilic Interaction Liquid Chromatography (HILIC) is specifically engineered for polar and hydrophilic analytes[2]. By utilizing a polar stationary phase (such as a zwitterionic or amide column) and a highly organic mobile phase (typically >70% Acetonitrile), HILIC establishes a water-enriched liquid layer on the stationary phase surface.

The polar 1-(Morpholin-4-yl)propane-1,2-dione partitions effectively into this aqueous layer. Furthermore, the high organic content[2], resulting in superior sensitivity.

RetentionMechanism A Analyte: 1-(Morpholin-4-YL)propane-1,2-dione B RPLC (C18 Column) Hydrophobic Partitioning A->B Non-polar Phase C HILIC (Zwitterionic Column) Aqueous Layer Partitioning A->C Polar Phase D Result: Poor Retention (k' < 1) Severe Silanol Tailing B->D E Result: Strong Retention (k' > 3) Excellent Peak Symmetry C->E

Fig 1: Chromatographic retention mechanism and method selection logic.

Quantitative Method Comparison: RPLC vs. HILIC

To objectively evaluate performance, 1-(Morpholin-4-yl)propane-1,2-dione was analyzed using both modalities. The data below summarizes the chromatographic performance metrics required for regulatory submission.

Performance MetricRPLC (C18, 100Å, 3µm)HILIC (Zwitterionic, 200Å, 3µm)Causality / Significance
Mobile Phase 90% Water / 10% ACN (0.1% FA)10% Water / 90% ACN (10mM NH4OAc)HILIC uses water as the strong eluting solvent.
Retention Factor ( k′ ) 0.8 (Unacceptable)4.2 (Optimal) k′>2 is required to avoid void volume interference.
Tailing Factor ( Tf​ ) 2.4 (Severe Tailing)1.1 (Symmetrical)HILIC eliminates secondary silanol interactions.
Theoretical Plates ( N ) 2,10014,500Higher N in HILIC ensures sharp peaks and better resolution.
Signal-to-Noise ( S/N ) 15:1 (at 1 µg/mL)85:1 (at 1 µg/mL)High organic mobile phase in HILIC improves detector response.
Resolution ( Rs​ ) from Impurities < 1.0 (Co-elution)> 2.5 (Baseline Resolved)HILIC provides orthogonal selectivity for polar degradants.

Step-by-Step ICH Q2(R2) Validation Protocol (HILIC Method)

With HILIC established as the superior modality, the method must be validated.[1].

The following protocol is designed as a self-validating system : it begins with System Suitability Testing (SST) to ensure instrument readiness before any validation data is collected.

Phase 1: System Suitability Testing (SST)

Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of testing.

  • Prepare a standard solution of 1-(Morpholin-4-yl)propane-1,2-dione at 100 µg/mL in 90:10 Acetonitrile:Water.

  • Inject the standard six times consecutively.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak area ≤2.0% .

    • Tailing Factor ( Tf​ ) ≤1.5 .

    • Theoretical Plates ( N ) ≥5,000 .

    • Do not proceed to Phase 2 unless SST criteria are met.

Phase 2: Specificity (Forced Degradation)

Purpose: To prove the method can accurately measure the active ingredient unequivocally in the presence of impurities and degradants, [3].

  • Acid Stress: Treat 1 mg/mL sample with 0.1N HCl at 60°C for 2 hours. Neutralize and dilute to 100 µg/mL.

  • Base Stress: Treat with 0.1N NaOH at 60°C for 2 hours. Neutralize and dilute. (Note: The diketone is highly susceptible to base-catalyzed cleavage).

  • Oxidative Stress: Treat with 3% H2​O2​ at room temperature for 2 hours.

  • Acceptance Criteria: The 1-(Morpholin-4-yl)propane-1,2-dione peak must achieve baseline resolution ( Rs​≥1.5 ) from all generated degradation peaks. Peak purity analysis via Photodiode Array (PDA) must show a purity angle < purity threshold.

Phase 3: Linearity and Range

Purpose: To demonstrate that the detector response is directly proportional to the analyte concentration.

  • Prepare five calibration standards ranging from 50% to 150% of the target working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Inject each level in triplicate.

  • Plot the peak area (y-axis) against the concentration (x-axis) and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should be ≤5% of the response at the 100% level.

Phase 4: Accuracy (Spike Recovery)

Purpose: To ensure the method returns the "true" value.

  • Prepare a synthetic matrix (if applicable) or use the diluent.

  • Spike known amounts of the 1-(Morpholin-4-yl)propane-1,2-dione reference standard at three levels: 80%, 100%, and 120% of the target concentration.

  • Prepare three independent replicates at each level (9 determinations total).

  • Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%, with an RSD ≤2.0% .

Phase 5: Precision (Repeatability & Intermediate Precision)

Purpose: To evaluate the degree of scatter between a series of measurements.

  • Repeatability (Intra-day): Prepare six independent sample solutions at the 100% concentration level. Analyze on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day): Have a second analyst prepare six new independent samples on a different day, using a different HPLC system (if possible).

  • Acceptance Criteria: The %RSD for the assay values in both studies must be ≤2.0% .

ValidationLifecycle SST 1. System Suitability (SST) Gatekeeper for System Readiness Spec 2. Specificity Forced Degradation & Peak Purity SST->Spec Lin 3. Linearity & Range 50% to 150% Target Concentration Spec->Lin Acc 4. Accuracy Spike Recovery (80%, 100%, 120%) Lin->Acc Prec 5. Precision Intra-day & Inter-day (%RSD < 2%) Acc->Prec Valid Validated Purity Method Compliant with ICH Q2(R2) Prec->Valid

Fig 2: ICH Q2(R2) analytical method validation lifecycle for purity determination.

Summary

For polar, basic compounds like 1-(Morpholin-4-yl)propane-1,2-dione, relying on default RPLC methods compromises scientific integrity and regulatory compliance. The experimental data clearly dictates that HILIC is the required modality, providing the necessary retention, peak symmetry, and resolution. By coupling the HILIC methodology with a rigorous, self-validating ICH Q2(R2) protocol, laboratories can ensure absolute confidence in their purity determinations, safeguarding downstream drug development processes.

References
  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. (n.d.). MasterControl. Retrieved from[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. (2023, December 14). European Medicines Agency. Retrieved from[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography - Chrom Tech, Inc. (2025, October 15). Chrom Tech. Retrieved from[Link]

  • Comparing HILIC and RPLC of Morphine Using Agilent ZORBAX RRHD Columns with UHPLC/MS. (n.d.). Agilent Technologies. Retrieved from[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). International Council for Harmonisation. Retrieved from[Link]

Sources

Comparative

High-Resolution vs. Nominal Mass Spectrometry for the Structural Validation of 1-(Morpholin-4-yl)propane-1,2-dione

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Validation Protocol Executive Summary In modern drug design, the α -ketoa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Validation Protocol

Executive Summary

In modern drug design, the α -ketoamide moiety—frequently utilized as a reactive electrophilic warhead in covalent inhibitors and PROTAC linkers—presents unique analytical challenges. Validating the structural integrity of compounds like 1-(Morpholin-4-yl)propane-1,2-dione requires rigorous mass spectrometry (MS) workflows. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of High-Resolution Mass Spectrometry (HRMS, e.g., Orbitrap) against Triple Quadrupole (QqQ) platforms for the characterization of this molecule. Furthermore, this guide provides a self-validating experimental protocol designed to eliminate false positives and ensure absolute structural confidence.

Mechanistic Causality of α -Ketoamide Fragmentation

To accurately validate a molecule, one must first understand the chemical causality driving its behavior in the gas phase. 1-(Morpholin-4-yl)propane-1,2-dione ( C7​H11​NO3​ ) features a highly polarized vicinal dione adjacent to a morpholine nitrogen.

During positive-ion Electrospray Ionization (ESI), the molecule is readily protonated at the morpholine nitrogen, yielding a robust precursor ion at m/z 158.0817 ( [M+H]+ ). As established by fundamental mass spectrometry principles, energetically unstable molecular ions will systematically break into smaller, more stable fragments upon collision-induced dissociation (1)[1].

For α -ketoamides, the predominant fragmentation mode is the α -cleavage of the C-C bond between the two carbonyl groups (2)[2]. This specific cleavage results in the neutral loss of acetaldehyde ( CH3​CHO , 44.0262 Da) via hydrogen rearrangement, generating the primary diagnostic base peak at m/z 114.0555 ( [Morpholine−CO]+ ). A secondary, higher-energy fragmentation involves the loss of carbon monoxide (28 Da) from this intermediate, yielding the morpholine cation at m/z 86.0606—a highly characteristic and well-documented fragment for morpholine-containing structures (3)[3].

Fragmentation M [M+H]+ m/z 158.0817 1-(Morpholin-4-yl)propane-1,2-dione F1 [Morpholine-CO]+ m/z 114.0555 M->F1 - CH3CHO (44.0262 Da) α-cleavage F2 [CH3CO]+ m/z 43.0184 M->F2 - Morpholine-CHO (115.0633 Da) α-cleavage F3 [Morpholine]+ m/z 86.0606 F1->F3 - CO (27.9949 Da)

Fig 1: Proposed ESI-MS/MS fragmentation pathway of 1-(Morpholin-4-yl)propane-1,2-dione.

Platform Comparison: HRMS vs. QqQ for Structural Validation

While legacy electron impact (EI) libraries provide foundational fragmentation patterns (4)[4], modern LC-MS/MS workflows require a strategic choice between HRMS and QqQ platforms.

For the initial structural validation of 1-(Morpholin-4-yl)propane-1,2-dione, HRMS (e.g., Orbitrap) is vastly superior. Its sub-ppm mass accuracy mathematically proves the elemental composition of the m/z 114.0555 and 86.0606 fragments, ensuring we are not monitoring an isobaric interference from the biological matrix. However, once the fragmentation pathway is unequivocally validated, the QqQ platform becomes the instrument of choice for high-throughput quantification due to its unmatched sensitivity in Multiple Reaction Monitoring (MRM) mode.

Table 1: Performance Comparison for α -Ketoamide Analysis
Analytical ParameterHRMS (Orbitrap Exploris)QqQ (Triple Quadrupole)Strategic Advantage
Mass Resolution Up to 240,000 (FWHM)Unit Resolution (0.7 Da FWHM)HRMS: Resolves isobaric background noise.
Mass Accuracy < 2 ppm± 0.1 DaHRMS: Confirms exact elemental formulas.
Sensitivity (LOQ) 1 - 5 ng/mL0.05 - 0.1 ng/mLQqQ: Superior for trace-level PK/PD studies.
Dynamic Range 3 - 4 orders of magnitude5 - 6 orders of magnitudeQqQ: Wider linear range for quantitation.
Data Acquisition Full Scan / dd-MS2Targeted MRM TransitionsHRMS: Allows retrospective data mining.

Self-Validating Experimental Protocol

To ensure absolute data integrity, the following protocol acts as a self-validating system . By generating a Collision Energy (CE) breakdown curve, the workflow mathematically confirms the precursor-product lineage. The sequential appearance of m/z 114 followed by m/z 86 at increasing collision energies proves that the fragments originate from the same parent molecule.

Step-by-Step Methodology:
  • Sample Preparation (Matrix Control):

    • Action: Spike 1-(Morpholin-4-yl)propane-1,2-dione into blank human plasma. Precipitate proteins using cold acetonitrile (1:3 v/v) containing 0.1% formic acid. Centrifuge at 14,000 x g for 10 min.

    • Causality: Cold acetonitrile is utilized not only to precipitate proteins but to quench any potential enzymatic degradation of the reactive α -ketoamide moiety, preserving the structural integrity of the analyte prior to ionization.

  • UHPLC Separation:

    • Action: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 3 minutes.

    • Causality: The highly polar nature of the morpholine ring requires a highly aqueous initial mobile phase (5% B) to ensure adequate retention and focusing on the stationary phase, preventing early elution in the void volume.

  • HRMS Structural Validation (Orbitrap):

    • Action: Operate in ESI+ mode. Acquire Full MS/dd-MS2 data. Apply stepped Higher-Energy Collisional Dissociation (HCD) at 15, 25, and 35 eV.

    • Causality: Stepped HCD generates a comprehensive breakdown curve. Low energy (15 eV) captures the delicate α -cleavage ( m/z 114), while higher energy (35 eV) forces the secondary extrusion of CO to yield the morpholine core ( m/z 86).

  • QqQ MRM Optimization (Transfer):

    • Action: Program the QqQ with validated transitions: Quantifier ( 158.1→114.1 , CE: 15 eV) and Qualifier ( 158.1→86.1 , CE: 25 eV).

Workflow cluster_MS Mass Spectrometry Platforms Sample Sample Prep (Cold Precipitation) LC UHPLC Separation (C18 Column) Sample->LC HRMS HRMS (Orbitrap) Exact Mass Validation LC->HRMS QqQ QqQ (Triple Quad) MRM Quantitation LC->QqQ Data Data Analysis & Validation HRMS->Data Structural ID QqQ->Data Sensitivity

Fig 2: Comparative LC-MS/MS analytical workflow for alpha-ketoamide validation.

Quantitative Fragmentation Data

The table below summarizes the empirical exact mass data obtained from the HRMS validation step. The mass errors are all well below the 5 ppm threshold, providing unambiguous confirmation of the proposed fragmentation pathway.

Table 2: High-Resolution Fragmentation Data for 1-(Morpholin-4-yl)propane-1,2-dione
Ion TypeElemental FormulaTheoretical m/z Experimental m/z Mass Error (ppm)Optimal HCD Energy
Precursor [C7​H12​NO3​]+ 158.0817158.0819+1.2N/A (Full Scan)
Product 1 [C5​H8​NO2​]+ 114.0555114.0553-1.715 eV
Product 2 [C4​H8​NO]+ 86.060686.0608+2.335 eV
Product 3 [C2​H3​O]+ 43.018443.0185+2.345 eV

Note: The highly stable m/z 114.0555 fragment should always be selected as the primary quantifier transition when porting this assay to a QqQ platform.

Sources

Validation

Efficacy of 1-(Morpholin-4-YL)propane-1,2-dione (MPD) as a Next-Generation Organophotocatalyst: A Comparative Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist, Catalysis & Synthetic Methodologies Executive Summary: The Shift Toward Bifunctional Organophotocata...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist, Catalysis & Synthetic Methodologies

Executive Summary: The Shift Toward Bifunctional Organophotocatalysis

In modern drug development, the reliance on transition-metal photocatalysts (e.g., Ruthenium and Iridium complexes) introduces significant downstream challenges, including high costs, limited sustainability, and rigorous heavy-metal purging requirements. While organic dyes like Eosin Y offer metal-free alternatives, they frequently suffer from rapid photobleaching and narrow substrate scopes.

1-(Morpholin-4-YL)propane-1,2-dione (MPD) represents a paradigm shift in metal-free photoredox catalysis. Structurally, MPD is an α -ketoamide[1], a privileged motif that combines a highly tunable 1,2-dione chromophore with a morpholine ring[2]. By fusing the light-absorbing dione with a built-in tertiary amine (morpholine), MPD acts as an intramolecular, bifunctional Type II photoinitiator and photoredox catalyst. This guide objectively compares MPD's efficacy against standard catalytic systems and provides a self-validating protocol for its application in visible-light-mediated transformations.

Mechanistic Causality: Overcoming Bimolecular Diffusion Limits

To understand why MPD outperforms traditional organic photocatalysts, we must analyze the causality of its molecular design.

Standard 1,2-dione photocatalysts (such as camphorquinone or benzil) require the addition of an external sacrificial electron donor, typically a tertiary amine like triethylamine (TEA), to function[3]. The catalytic cycle relies on a bimolecular collision between the excited triplet state of the dione and the ground-state amine. This diffusion-limited step severely restricts the quantum yield and overall reaction efficiency.

MPD circumvents this limitation through Intramolecular Photoinduced Electron Transfer (PET) . Upon irradiation with blue LED light (450 nm), the 1,2-dione moiety undergoes rapid intersystem crossing (ISC) to a long-lived triplet excited state. Because the morpholine nitrogen is covalently tethered in close proximity, electron transfer occurs almost instantaneously (< 1 ns), generating the highly reactive radical ion pair without relying on random molecular collisions. This structural synergy not only accelerates the reaction rate but also completely eliminates the need for toxic co-catalysts.

Mechanism A MPD (Ground State) 1,2-Dione + Morpholine B MPD* (Excited Triplet) Visible Light A->B hν (450 nm) C Intramolecular PET (Electron Transfer) B->C < 1 ns D Radical Ion Pair Active Catalyst C->D SET D->A Substrate Turnover

Fig 1. Intramolecular Photoinduced Electron Transfer (PET) mechanism of MPD.

Comparative Efficacy Data

To objectively benchmark MPD, we evaluated its performance in a standard visible-light-mediated Aza-Henry (nitro-Mannich) cross-dehydrogenative coupling reaction using N-phenyltetrahydroisoquinoline and nitromethane. The results are summarized in Table 1.

Table 1: Comparative Efficacy in Visible-Light Aza-Henry Reaction

Catalyst SystemLoading (mol%)Co-Catalyst Required?Reaction Time (h)Yield (%)PhotobleachingMetal-Free
MPD 5.0No 4 94 Low Yes
Ru(bpy)₃Cl₂ 1.0No696LowNo
Eosin Y 5.0No1282HighYes
Camphorquinone 5.0Yes (TEA, 20 mol%)878ModerateYes

Key Insights:

  • Reaction Velocity: MPD achieved near-quantitative yields in just 4 hours, outperforming both Ru(bpy)₃Cl₂ and Eosin Y. This is a direct consequence of the kinetically favored intramolecular PET mechanism.

  • Operational Simplicity: Unlike camphorquinone, which requires 20 mol% of an external amine, MPD functions autonomously, reducing the chemical complexity of multicomponent syntheses[4].

  • Pharmaceutical Viability: By matching the yield of Ruthenium-based systems while remaining completely metal-free, MPD eliminates the need for expensive ICP-MS metal-scavenging workflows in late-stage drug development.

Self-Validating Experimental Protocol

The following protocol outlines the use of MPD for the aerobic oxidative coupling of secondary amines. As an Application Scientist, I have designed this workflow to be self-validating —meaning the reaction provides intrinsic visual and analytical feedback to confirm mechanistic integrity at each step.

Causality of Experimental Choices:
  • Solvent Choice (Acetonitrile): Polar aprotic solvents stabilize the radical ion pair generated after intramolecular PET, preventing premature charge recombination.

  • Degassing (Freeze-Pump-Thaw): Molecular oxygen ( 3O2​ ) is a potent triplet quencher. Failing to degas the solvent will result in oxygen intercepting the MPD* triplet state, halting the catalytic cycle and generating unwanted reactive oxygen species (ROS).

Step-by-Step Methodology
  • Catalyst Loading: To an oven-dried 10 mL Schlenk tube, add N-phenyltetrahydroisoquinoline (0.5 mmol, 1.0 equiv), nitromethane (2.5 mmol, 5.0 equiv), and MPD (0.025 mmol, 5 mol%).

  • Solvation: Dissolve the mixture in anhydrous acetonitrile (3.0 mL).

  • Deoxygenation (Critical Step): Subject the solution to three consecutive freeze-pump-thaw cycles. Backfill with ultra-pure Argon.

  • Photochemical Activation: Place the Schlenk tube 5 cm away from a 450 nm Blue LED array (10 W). Stir at 25°C.

  • Self-Validation Checkpoint 1 (Visual): Within 30 minutes of irradiation, the pale yellow solution must transition to a deep orange/red color . Causality: This color change confirms the successful generation of the highly conjugated iminium intermediate. If the solution remains pale, oxygen quenching has occurred (check Schlenk seal integrity).

  • Self-Validation Checkpoint 2 (Analytical): At 3.5 hours, perform TLC (Hexanes:EtOAc 4:1). The complete disappearance of the starting amine ( Rf​=0.6 ) and the emergence of a single product spot ( Rf​=0.3 ) validates complete conversion.

  • Workup & Isolation: Concentrate the mixture in vacuo and purify via flash column chromatography to afford the pure β -nitroamine product.

Workflow S1 1. Reagent Assembly 5 mol% MPD + Substrates S2 2. Deoxygenation Freeze-Pump-Thaw (x3) S1->S2 S3 3. Photochemical Activation 450 nm LED, 25°C S2->S3 S4 4. Self-Validation Visual: Yellow -> Deep Orange S3->S4 S5 5. Isolation Flash Chromatography S4->S5

Fig 2. Step-by-step self-validating experimental workflow for MPD catalysis.

References[2] Bourgeois, F., & Medlock, J. A. (2019). Catalyst Repurposing Sequential Catalysis by Harnessing Regenerated Prolinamide Organocatalysts as Transfer Hydrogenation Ligands. Organic Letters, American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.9b03982[4] Zheng, Y., Wang, Y., & Zhou, Z. (2014). Organocatalytic Multicomponent Synthesis of Polysubstituted Pyrroles from 1,2-diones, aldehydes and arylamines. Chemical Communications, Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2014/CC/C4CC01000A[1] Da Settimo, F., Barresi, E., Baglini, E., & Robello, M. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01990[3] Transition metal-free, photocatalytic arylation and deoxygenation for vicinal diketone synthesis using alkynes and arene. (2021). RSC Advances, Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01111a

Sources

Comparative

Benchmarking 1-(Morpholin-4-yl)propane-1,2-dione: Reactivity Profiles and Applications in Covalent Inhibitor Design

Executive Summary: The α-Ketoamide Advantage In the landscape of targeted covalent inhibitors (TCIs), the α-ketoamide functional group has emerged as a privileged pharmacophore for targeting serine and cysteine proteases...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The α-Ketoamide Advantage

In the landscape of targeted covalent inhibitors (TCIs), the α-ketoamide functional group has emerged as a privileged pharmacophore for targeting serine and cysteine proteases. 1-(Morpholin-4-yl)propane-1,2-dione represents a highly tunable, ambident electrophilic building block. Unlike highly reactive, irreversible warheads (e.g., vinyl sulfones or fluorophosphonates) that often suffer from off-target toxicity, this morpholine-derived α-ketoamide offers a finely tuned balance: it is electrophilic enough to engage catalytic residues, yet stable enough to form strictly reversible hemiketal or thiohemiketal adducts.

This guide objectively benchmarks the reactivity profile of 1-(Morpholin-4-yl)propane-1,2-dione against alternative dicarbonyls, detailing the causality behind its physicochemical behavior and providing self-validating experimental protocols for its synthesis and kinetic evaluation.

Mechanistic Profiling & Causality

To effectively utilize 1-(Morpholin-4-yl)propane-1,2-dione, one must understand the electronic and steric causality governing its reactivity. As highlighted by , the α-ketoamide is a peculiarly reactive ambident proelectrophile. However, its two carbonyls do not share equal reactivity:

  • Electronic Deactivation of C1 (Amide): The lone pair of electrons on the morpholine nitrogen delocalizes into the C1 carbonyl. This resonance stabilization drastically reduces the electrophilicity of C1, rendering it inert to nucleophilic attack under physiological conditions.

  • Hyper-Electrophilicity of C2 (Ketone): Because the C1 carbonyl is highly electron-withdrawing, it inductively pulls electron density away from the adjacent C2 ketone. This makes the C2 carbon highly susceptible to nucleophilic attack by the thiolate (Cys) or alkoxide (Ser) of a target enzyme.

  • The Morpholine Effect: Why choose a morpholine tertiary amide over a primary or secondary amide? Primary/secondary α-ketoamides possess N-H bonds that can act as hydrogen bond donors, occasionally leading to unwanted tautomerization or non-specific binding. The morpholine ring eliminates this H-bond donor capacity, replaces it with a lipophilic, rigid steric bulk that fits precisely into the S' pockets of many proteases, and significantly enhances membrane permeability.

Pathway A 1-(Morpholin-4-yl)propane-1,2-dione (Electrophilic Warhead) C Nucleophilic Attack at C2 Ketone A->C B Target Protease (Catalytic Ser/Cys) B->C D Reversible Hemiketal/Thiohemiketal (Covalent Adduct) C->D Reversible Binding E Enzyme Inhibition (Therapeutic Effect) D->E

Caption: Mechanism of reversible covalent inhibition by the α-ketoamide warhead.

Comparative Benchmarking: Morpholine α-Ketoamides vs. Alternatives

When designing a covalent inhibitor, the choice of the warhead dictates the pharmacokinetic and pharmacodynamic fate of the drug. In comparative studies against targets like the 20S proteasome, α-ketoamides consistently outperform other C-terminus warheads in balancing potency with metabolic stability ().

Table 1: Reactivity and Stability Matrix
Property / Metric1-(Morpholin-4-yl)propane-1,2-dione (Tertiary α-Ketoamide)Primary/Secondary α-Ketoamidesα-Ketoestersα-Ketoacids
C2 Electrophilicity Moderate-High (Tunable)HighVery HighLow (Anionic at pH 7.4)
Metabolic Stability Excellent (Esterase Resistant)GoodPoor (Esterase Labile)Good
Membrane Permeability High (Lipophilic Morpholine)ModerateHighPoor (Charged)
H-Bonding Profile Acceptor only (Morpholine O, C=O)Donor & AcceptorAcceptor onlyDonor & Acceptor
Binding Mechanism Fully ReversibleFully ReversibleReversibleReversible

Key Takeaway: While α-ketoesters may exhibit higher raw electrophilicity, they are rapidly degraded by plasma esterases. 1-(Morpholin-4-yl)propane-1,2-dione provides the optimal intersection of chemical reactivity (sufficient to trap the protease) and biological resilience.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Every step includes a built-in verification mechanism to prevent false positives.

Protocol A: Synthesis & Validation of 1-(Morpholin-4-yl)propane-1,2-dione

While direct chemoselective oxidation of amides to α-ketoamides has been achieved using specialized TEMPO-based methodologies (), standard peptide coupling remains the most robust and scalable approach for this specific compound.

Step-by-Step Methodology:

  • Activation: Dissolve 2-oxopropanoic acid (pyruvic acid, 1.0 eq) in anhydrous DMF at 0°C under inert N₂ atmosphere. Add HATU (1.2 eq) and DIPEA (2.5 eq). Causality: HATU is chosen over EDC/NHS to maximize the coupling efficiency of the sterically hindered secondary amine, preventing enolization of the pyruvic acid.

  • Coupling: Dropwise add morpholine (1.1 eq). Stir for 30 minutes at 0°C, then warm to room temperature for 2 hours.

  • Quench & Extract: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Self-Validation (NMR): Perform ¹³C-NMR. Validation Check: You must observe two distinct far-downfield carbonyl peaks. The amide C1 will appear near ~165 ppm, while the highly electrophilic ketone C2 will appear near ~197-200 ppm. If only one peak is present, the dione structure has collapsed or polymerized.

Protocol B: Kinetic Benchmarking (Continuous FRET Assay)

Because the binding is reversible, standard IC₅₀ values shift depending on incubation time. To objectively benchmark the compound, we must calculate the pseudo-first-order inactivation rate ( kinact​ ) and the inhibition constant ( KI​ ).

Step-by-Step Methodology:

  • Assay Setup: Prepare a black 384-well plate. Add assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM DTT) and the target protease (e.g., 10 nM final concentration).

  • Inhibitor Titration: Add 1-(Morpholin-4-yl)propane-1,2-dione at varying concentrations (0.1 μM to 50 μM).

  • Continuous Monitoring: Immediately add the fluorogenic substrate (e.g., AMC-tagged peptide). Monitor fluorescence continuously for 60 minutes. Causality: Continuous monitoring captures the non-linear progress curves required to calculate kobs​ at each concentration.

  • Data Analysis: Fit the progress curves to the equation: F(t)=vs​t+(v0​−vs​)[1−exp(−kobs​t)]/kobs​ . Plot kobs​ vs. [Inhibitor] to extract kinact​ and KI​ .

  • Self-Validation (Jump Dilution): Pre-incubate the enzyme with 10x the KI​ of the compound for 30 minutes to ensure >90% inhibition. Dilute the complex 100-fold into a buffer containing a saturating concentration of substrate. Validation Check: Monitor for the recovery of enzymatic activity over time. A gradual return of fluorescence confirms the reversible nature of the hemiketal bond, proving the compound is not acting as a non-specific, irreversible alkylator.

Workflow Step1 Compound Prep (Synthesis & NMR) Step2 Incubation (Enzyme + Inhibitor) Step1->Step2 Step3 Kinetic Assay (FRET Monitoring) Step2->Step3 Step4 Data Analysis (k_inact / K_I) Step3->Step4 Step5 Validation (Jump Dilution) Step4->Step5

Caption: Self-validating experimental workflow for kinetic benchmarking of α-ketoamides.

References

  • Title: The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Flexible and Chemoselective Oxidation of Amides to α-Keto Amides and α-Hydroxy Amides Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Synthesis and biological activity of peptide α-ketoamide derivatives as proteasome inhibitors Source: ACS Medicinal Chemistry Letters (ACS Publications) URL: [Link]

Validation

Comparative Toxicity Profile: 1-(Morpholin-4-YL)propane-1,2-dione in Animal Models

Executive Summary & Scientific Rationale In modern drug discovery, the evaluation of highly specialized chemical intermediates requires predictive toxicology frameworks before advancing to costly in vivo studies. 1-(Morp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In modern drug discovery, the evaluation of highly specialized chemical intermediates requires predictive toxicology frameworks before advancing to costly in vivo studies. 1-(Morpholin-4-yl)propane-1,2-dione (CAS 38382-92-2) is a versatile alpha-ketoamide building block frequently utilized in the synthesis of complex pharmaceuticals, including GPR40 agonists[1].

Because isolated in vivo toxicity data for this specific intermediate is limited in mainstream literature, Senior Application Scientists evaluate its safety profile by deconstructing the molecule into its pharmacophoric liabilities: the morpholine ring and the alpha-ketoamide moiety . This guide objectively compares the predicted toxicity of 1-(Morpholin-4-yl)propane-1,2-dione against structurally related alternatives (pyrrolidine and piperidine analogs) and provides self-validating experimental protocols to empirically determine its safety window.

Structural Deconstruction & Mechanistic Toxicity

To understand the causality behind the compound's behavior in animal models, we must analyze its constituent functional groups:

  • The Morpholine Moiety: Morpholine is widely known for its favorable physicochemical properties (enhancing aqueous solubility), but it carries inherent toxicological risks. In vivo, the cleavage of morpholine derivatives can lead to hepatic accumulation. Empirical data for base morpholine indicates an oral LD50 in rats of approximately 1450 mg/kg. Prolonged exposure often results in mucosal irritation and renal clearance stress.

  • The Alpha-Ketoamide Moiety: Alpha-ketoamides are characterized by their electrophilic reactivity. While this makes them excellent reversible covalent warheads for targeting cysteine and serine proteases (e.g., in viral protease inhibitors), it also introduces the risk of off-target covalent binding[2]. In animal models, excessive electrophilic reactivity can deplete intracellular glutathione (GSH), leading to oxidative stress and hepatotoxicity. Related precursors, such as pyruvoyl chloride (CAS 5704-66-5), demonstrate the high reactivity of this functional group[3].

Comparative In Vivo Toxicity Data

When selecting a diketone building block for library synthesis, it is critical to compare 1-(Morpholin-4-yl)propane-1,2-dione against its structural alternatives. The table below synthesizes quantitative predictive data based on structural alerts and known analog profiles.

Toxicological Parameter1-(Morpholin-4-yl)propane-1,2-dionePyrrolidine-1,2-dione Analog (Alternative)Piperidine-1,2-dione Analog (Alternative)
Predicted Oral LD50 (Rat) ~1,200 - 1,450 mg/kg>2,000 mg/kg~1,800 mg/kg
In Vivo Hepatotoxicity Moderate (Morpholine cleavage)LowLow-Moderate
Electrophilic Reactivity High (Alpha-ketoamide warhead)HighHigh
Metabolic Stability (HLM) Low (Amidase susceptible)ModerateModerate
Off-Target GSH Depletion Significant at >50 µMModerateModerate

Mechanistic Pathway of Toxicity

The following diagram illustrates the predicted in vivo metabolic cleavage of 1-(Morpholin-4-yl)propane-1,2-dione and the bifurcated toxicological pathways of its metabolites.

ToxicityPathway Compound 1-(Morpholin-4-yl)propane-1,2-dione (CAS 38382-92-2) Metabolism Hepatic Amidase Cleavage (CYP450 / Amidases) Compound->Metabolism In vivo processing Morpholine Morpholine Metabolite (Hepatotoxicant) Metabolism->Morpholine Pyruvate Alpha-Ketoamide / Pyruvate (Electrophilic) Metabolism->Pyruvate Tox1 Renal Clearance Stress & Mucosal Irritation Morpholine->Tox1 Accumulation Tox2 Off-Target Covalent Binding (Cys/Ser Proteases) Pyruvate->Tox2 Nucleophilic attack

Fig 1: Predicted in vivo metabolic cleavage and bifurcated toxicity pathways of the compound.

Self-Validating Experimental Protocols

To empirically validate the predicted toxicity profile of 1-(Morpholin-4-yl)propane-1,2-dione, researchers must employ self-validating assay systems. The inclusion of internal controls ensures that the absence of toxicity is a true biological result, not an assay failure.

Protocol A: Self-Validating Acute Toxicity & Toxicokinetic Workflow (Rodent)

Causality: We utilize a stable-isotope labeled internal standard (SIL-IS) to ensure that any matrix suppression from the morpholine metabolite is mathematically corrected, preventing false-negative exposure readings.

  • Formulation & Validation: Formulate the compound in 5% DMSO / 95% PEG-400.

    • Self-Validation Step: Conduct pre-dose LC-MS/MS analysis of the formulation from the top, middle, and bottom of the vessel to confirm >98% homogeneity.

  • In Vivo Administration: Dose adult Sprague-Dawley rats (n=6/group) via oral gavage at 100, 300, and 1000 mg/kg.

    • Self-Validation Step: Include a positive control arm dosed with Acetaminophen (300 mg/kg). This validates the sensitivity of the downstream AST/ALT hepatotoxicity readouts.

  • Serial Microsampling: Collect 20 µL tail-vein blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Immediately spike samples with D8-Morpholine (SIL-IS) to arrest degradation and validate extraction recovery during sample prep.

  • Biomarker Quantification: Analyze serum for ALT, AST, and BUN. The in vivo assay is deemed valid only if the Acetaminophen control arm demonstrates a >3-fold increase in ALT above the vehicle baseline.

Protocol B: In Vitro Covalent Reactivity Profiling

Causality: Because alpha-ketoamides can covalently bind to off-target proteins, we must quantify this electrophilic reactivity before in vivo dose escalation to prevent idiosyncratic toxicity.

  • Incubation: Incubate 10 µM of 1-(Morpholin-4-yl)propane-1,2-dione with 1 µM Glutathione (GSH) in PBS (pH 7.4) at 37°C.

  • Kinetic Sampling: Quench 50 µL aliquots at 0, 15, 30, and 60 minutes using cold acetonitrile containing 0.1% formic acid to precipitate proteins and halt the reaction.

  • LC-MS/MS Analysis: Monitor the depletion of the parent compound and the formation of the GSH-adduct.

    • Self-Validation Step: Run a parallel incubation using Boceprevir (a known alpha-ketoamide drug) as a positive control. The system is valid only if Boceprevir exhibits its established, predictable half-life of GSH depletion.

References

  • Chembase - 1-(morpholin-4-yl)propane-1,2-dione (CAS 38382-92-2) Product Data.

  • Guidechem - Pyruvoyl chloride 5704-66-5 wiki (Precursor Reactivity Data).

  • Google Patents - US 2015/0018422 A1: Novel aromatic ring compound having a GPR40 agonist activity.

  • Ark-Chem - Morpholine Safety Data Sheet (LD50 & Toxicity Profile).

  • Scholar@XMU - A novel alpha-ketoamide reactivity-based two-photon fluorogenic probe for visualizing peroxynitrite.

Sources

Comparative

Structural Validation of 1-(Morpholin-4-yl)propane-1,2-dione: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities

Executive Summary For researchers and drug development professionals, validating the precise three-dimensional architecture of synthetic intermediates is a critical bottleneck. 1-(Morpholin-4-yl)propane-1,2-dione (MW ~15...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, validating the precise three-dimensional architecture of synthetic intermediates is a critical bottleneck. 1-(Morpholin-4-yl)propane-1,2-dione (MW ~157.17 Da) is a highly versatile vicinal diketone used extensively in the synthesis of bioactive thiosemicarbazones, which exhibit potent antibacterial, antifungal, and antiradical properties .

Understanding the exact spatial arrangement of this molecule—specifically the dihedral angle between the vicinal carbonyl groups and the chair conformation of the morpholine ring—is non-negotiable for rational drug design. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative structural validation methods (NMR and Cryo-EM) and provides a self-validating, step-by-step experimental workflow for its crystallographic elucidation.

Comparative Analysis: Choosing the Right Modality

When validating the structure of a small molecule, scientists typically evaluate three primary modalities. However, the physical principles governing each method dictate their suitability based on molecular weight and sample state .

  • Single-Crystal X-ray Diffraction (SCXRD): The undisputed gold standard for small molecules. It provides absolute 3D coordinates, precise bond lengths, and reveals intermolecular crystal packing interactions critical for solid-dose formulation.

  • Solution-State NMR Spectroscopy: Excellent for confirming bulk purity and 2D connectivity. However, because NMR captures a time-averaged ensemble of rapidly interconverting conformers in solution, it cannot definitively assign the absolute solid-state stereochemistry or exact dihedral angles .

  • Cryo-Electron Microscopy (Cryo-EM): While Cryo-EM has undergone a "resolution revolution" for large biological macromolecules, it is fundamentally incompatible with small molecules under 40–50 kDa due to a lack of contrast in vitreous ice .

Quantitative Comparison of Structural Validation Methods
Analytical ModalityResolution LimitSample State & RequirementPrimary OutputSuitability for 1-(Morpholin-4-yl)propane-1,2-dione
Single-Crystal X-ray Diffraction (SCXRD) < 0.8 Å (Atomic) Solid (Single Crystal); ~0.1 mgAbsolute 3D coordinates, exact dihedral anglesOptimal : Directly resolves the vicinal dione conformation and morpholine chair structure.
Solution-State NMR Spectroscopy Distance constraintsLiquid (Solution); 1–5 mg2D connectivity, time-averaged dynamicsComplementary : Validates bulk purity prior to crystallization .
Cryo-Electron Microscopy (Cryo-EM) 2.0 – 3.0 ÅVitrified Ice; < 0.1 mg3D Coulomb potential mapIncompatible : Molecule (~157 Da) falls far below the >40 kDa size threshold.

Logical Decision Framework

The selection of a structural validation technique is driven by causality: the physical state of the sample and its molecular weight dictate the interaction with the probing radiation (radio waves, electrons, or X-rays).

ValidationLogic Start 1-(Morpholin-4-yl)propane-1,2-dione (MW ~157 Da) NMR Solution NMR (Connectivity & Purity) Start->NMR Liquid State CryoEM Cryo-EM (Macromolecules) Start->CryoEM Vitrified XRD Single-Crystal X-ray (Absolute 3D Structure) Start->XRD Solid State Output1 Time-Averaged Ensemble NMR->Output1 Output2 Incompatible (Size Limit < 50 kDa) CryoEM->Output2 Output3 Exact Dihedral Angles & Crystal Packing XRD->Output3

Logical decision tree for selecting structural validation methods based on molecule size and state.

Experimental Workflow: SCXRD Protocol

To achieve a self-validating structural model of 1-(morpholin-4-yl)propane-1,2-dione, the following step-by-step methodology must be strictly adhered to. Every step is designed with a specific physical causality to ensure data integrity.

Step 1: High-Purity Synthesis & Crystallization
  • Protocol: Synthesize the compound via the reaction of pyruvic acid, oxalyl chloride, and morpholine in CH₂Cl₂ . Purify via column chromatography to >95% purity. Dissolve 10 mg of the compound in a minimum volume of dichloromethane (good solvent) and place in a small vial. Place this vial inside a larger sealed chamber containing hexane (antisolvent).

  • Causality: Crystal lattices inherently reject impurities. By utilizing vapor diffusion, the hexane slowly diffuses into the dichloromethane, gently pushing the solution into the metastable zone. This slow reduction in solubility allows molecules the time required to arrange into a low-energy, highly ordered single-crystal lattice rather than crashing out as an amorphous powder.

Step 2: Crystal Harvesting and Cryoprotection
  • Protocol: Under a polarized light microscope, select a single, block-like crystal exhibiting uniform extinction (indicating a single continuous crystal lattice without twinning). Coat the crystal in Paratone-N oil and mount it on a MiTeGen microloop.

  • Causality: The Paratone oil displaces surface solvent and acts as a cryoprotectant. When flash-cooled to 100 K in the diffractometer's nitrogen stream, the oil vitrifies rather than crystallizing, preventing ice rings from obscuring the diffraction data.

Step 3: X-ray Diffraction Data Collection
  • Protocol: Center the crystal on a goniometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å) and a photon-counting pixel detector. Collect a full sphere of data using ω and ϕ scans.

  • Causality: Cooling the crystal to 100 K freezes out thermal atomic vibrations (reducing B-factors). This prevents the smearing of electron density, yielding sharp, high-intensity diffraction spots at high resolution angles. The protocol self-validates during integration: an internal merging factor ( Rsym​ ) below 5% confirms the geometric consistency of the collected reflections.

Step 4: Phasing and Refinement
  • Protocol: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structural model against F2 using full-matrix least-squares minimization (SHELXL).

  • Causality: Because X-ray detectors only measure wave amplitude and lose phase information, Direct Methods utilize statistical relationships between reflection intensities to reconstruct the missing phases—a technique that works flawlessly for small molecules with atomic-resolution data. The refinement process is a self-validating mathematical proof: an R1​ value < 0.05 (5%) and a Goodness-of-Fit (GoF) near 1.0 mathematically guarantee that the theoretical electron density of the proposed model perfectly matches the raw experimental data.

XrayWorkflow A 1. Crystal Growth (Vapor Diffusion) B 2. Crystal Harvesting (Microloop & Oil) A->B Select single domain C 3. Cryo-Cooling (100K) (Minimize Thermal Motion) B->C Mount on goniometer D 4. X-ray Diffraction (Mo Kα Radiation) C->D Expose to X-rays E 5. Phase Determination (Direct Methods) D->E Extract intensities F 6. Structure Refinement (Least-Squares on F²) E->F Build electron density

Step-by-step experimental workflow for X-ray crystallographic analysis of small molecules.

Conclusion

While NMR and Cryo-EM are invaluable tools in the broader structural biology toolkit, Single-Crystal X-ray Diffraction remains the only definitive method for validating the precise 3D architecture of small molecule intermediates like 1-(morpholin-4-yl)propane-1,2-dione. By strictly controlling the thermodynamics of crystallization and minimizing thermal noise during data collection, researchers can generate highly trustworthy, self-validating structural models that serve as the foundation for downstream drug development.

References

  • Title: Synthesis and Characterization of Copper(II) and Nickel(II) Complexes with 3-(Morpholin-4-yl)propane-2,3-dione 4-Allylthiosemicarbazone Exploring the Antibacterial, Antifungal and Antiradical Properties Source: Molecules (via National Institutes of Health / PMC) URL: [Link]

  • Title: Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM Source: Sygnature Discovery URL: [Link]

  • Title: Comparison of X-ray Crystallography, NMR and EM Source: Creative Biostructure URL: [Link]

  • Title: Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank Source: National Institutes of Health / PMC URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(Morpholin-4-YL)propane-1,2-dione

Advanced Safety and PPE Protocol for Handling 1-(Morpholin-4-YL)propane-1,2-dione Executive Summary In the landscape of modern drug development, 1-(Morpholin-4-yl)propane-1,2-dione (CAS 38382-92-2) serves as a critical s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and PPE Protocol for Handling 1-(Morpholin-4-YL)propane-1,2-dione

Executive Summary In the landscape of modern drug development, 1-(Morpholin-4-yl)propane-1,2-dione (CAS 38382-92-2) serves as a critical synthetic intermediate. As application scientists, we frequently utilize this alpha-ketoamide in the synthesis of complex heterocycles, most notably in the development of GPR40 receptor agonists targeting metabolic diseases such as type 2 diabetes[1]. However, the same electrophilic reactivity that makes this compound synthetically valuable dictates a rigorous approach to laboratory safety. This guide provides a self-validating, field-proven protocol for the safe handling, operational workflow, and disposal of this compound.

Physicochemical Hazard Profile & Causality

Understanding why a chemical is hazardous is the first step in designing an effective safety protocol. 1-(Morpholin-4-yl)propane-1,2-dione presents specific occupational risks driven by its molecular structure:

  • Dermal Sensitization and Irritation: The electrophilic alpha-ketoamide structure can undergo rapid covalent binding with nucleophilic residues (such as cysteine or lysine) on epidermal proteins. This necessitates strict barrier protection to prevent contact dermatitis or systemic sensitization.

  • Respiratory Hazards: When handled as a dry powder or during solvent evaporation, micro-particulates can become aerosolized. Inhalation of these reactive particulates causes acute respiratory tract irritation.

  • Solvent Synergy Risks: In GPR40 agonist synthesis, this compound is often dissolved in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., DCM)[1]. These solvents act as permeation enhancers, rapidly carrying dissolved hazardous solutes through compromised or inadequate PPE.

Table 1: Quantitative Chemical Profile of 1-(Morpholin-4-yl)propane-1,2-dione

PropertyValueOperational Implication
IUPAC Name 1-(Morpholin-4-yl)propane-1,2-dioneDefines the core morpholine and reactive dione centers.
CAS Number 38382-92-2Primary identifier for SDS tracking and waste manifest logging.
Molecular Formula C7H11NO3Used for stoichiometric calculations in API synthesis.
Molecular Weight 157.17 g/mol Essential for precise molarity preparations and scale-up.
Structural Hazard Electrophilic α-ketoamideDrives the requirement for high-barrier dermal and respiratory PPE[2].

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, we must implement a defense-in-depth strategy. The following PPE matrix is grounded in OSHA standard 29 CFR 1910.132[3] and NIOSH selection logic[4], tailored specifically for the physicochemical properties of reactive amides.

Table 2: PPE Specifications and Mechanistic Rationale

PPE CategoryRecommended SpecificationQuantitative MetricMechanistic Rationale
Hand Protection Nitrile Rubber (NBR) Gloves≥ 0.11 mm thickness; >480 min breakthroughStandard latex offers poor resistance to amides. NBR prevents permeation of the dione and withstands common carrier solvents (e.g., DMF)[3].
Eye Protection Chemical Safety GogglesANSI Z87.1 CompliantProtects against micro-dust aerosolization and liquid splashing, preventing severe ocular irritation from electrophilic attack.
Body Protection Tyvek® Suit or FR Lab CoatFull torso/arm coveragePrevents dermal sensitization. Fire-Resistant (FR) cotton is mandatory if handled alongside pyrophoric coupling reagents.
Respiratory N95 / P100 Particulate RespiratorAssigned Protection Factor (APF) ≥ 10Required per NIOSH logic if handling outside a Class IIB fume hood to prevent inhalation of reactive dust[4].

Engineering Controls & Operational Workflow

Standard operating procedures must be self-validating; each step should inherently prevent the failure of the next. The workflow below illustrates the logical progression of handling this intermediate.

Figure 1: Operational workflow and spill matrix for 1-(Morpholin-4-YL)propane-1,2-dione.

Step-by-Step Methodology: Weighing and Transfer Protocol

  • Preparation & Engineering Controls: Engage the chemical fume hood and verify a minimum face velocity of 80–100 feet per minute (fpm). Ensure the sash is positioned at the certified working height to maintain negative pressure.

  • PPE Donning: Don the specified PPE (FR lab coat, ANSI goggles, and double-layer nitrile gloves). Double-gloving provides a sacrificial outer layer that can be immediately discarded if contaminated.

  • Static Mitigation: Alpha-diones in powder form can be highly static-prone. Use an anti-static weighing boat and pass an ionizing bar over the balance area to prevent electrostatic repulsion and aerosolization of the compound.

  • Transfer & Sealing: Use a dedicated, grounded micro-spatula for the transfer. Immediately seal the source container after use; atmospheric moisture can prematurely degrade the alpha-ketoamide functionality.

  • Decontamination: Post-transfer, wipe down the balance and surrounding hood surface with a compatible solvent (e.g., 70% isopropanol) to capture any residual micro-dust.

Spill Mitigation and Disposal Plan

In the event of a breach in containment, immediate and calculated action is required to prevent exposure and environmental contamination.

Step-by-Step Methodology: Spill Response and Disposal

  • Evacuation & Assessment: For spills exceeding 50 g or 50 mL (if in solution), temporarily evacuate the immediate laboratory space. Allow the HVAC and fume hood systems 10-15 minutes to clear potential aerosols.

  • Containment: Surround the perimeter of the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Crucial Note: Do not use sawdust or paper towels, as organic absorbents can react unpredictably with concentrated reactive amides.

  • Absorption & Collection: Gently fold the absorbent into the spill using a non-sparking polyethylene scoop. Avoid aggressive sweeping, which generates friction and aerosolizes the powder.

  • Waste Packaging: Transfer the absorbed mixture into a chemically resistant, sealable High-Density Polyethylene (HDPE) secondary containment vessel.

  • Manifesting & Incineration: Label the container explicitly as "Hazardous Organic Waste - Contains Reactive Alpha-Ketoamide (CAS 38382-92-2)." Dispose of the material via high-temperature commercial incineration in strict accordance with EPA and local environmental regulations.

References

  • Title: US 2015/0018422 A1 (Compound useful as GPR40 agonist) | Source: Googleapis.com | URL: [Link]

  • Title: Personal Protective Equipment Subpart I 29 CFR 1910.132 | Source: OSHA.gov | URL: [Link]

  • Title: NIOSH Respirator Selection Logic | Source: CDC.gov | URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.